Product packaging for IMR-1(Cat. No.:)

IMR-1

Cat. No.: B3489926
M. Wt: 353.4 g/mol
InChI Key: QHPJWPQRZMBKTG-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

IMR-1 is a useful research compound. Its molecular formula is C15H15NO5S2 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl {2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate is 353.03916493 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO5S2 B3489926 IMR-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[2-methoxy-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S2/c1-3-20-13(17)8-21-10-5-4-9(6-11(10)19-2)7-12-14(18)16-15(22)23-12/h4-7H,3,8H2,1-2H3,(H,16,18,22)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPJWPQRZMBKTG-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=S)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of IMR-1 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMR-1 is a novel small molecule inhibitor that targets the Notch signaling pathway, a critical regulator of cell fate decisions implicated in the development and progression of various cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells. It details the molecular interactions, downstream cellular effects, and preclinical evidence supporting its potential as an anti-neoplastic agent. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapeutics.

Core Mechanism of Action: Inhibition of the Notch Transcriptional Activation Complex

This compound functions as a first-in-class inhibitor of the Notch transcriptional activation complex (NTC).[1] Its primary mechanism of action is the disruption of the recruitment of the coactivator Mastermind-like 1 (Maml1) to the NTC on chromatin.[1] The NTC is a key mediator of Notch signaling, and its assembly is a critical step in the transcriptional activation of Notch target genes. By preventing the binding of Maml1, this compound effectively uncouples Notch receptor activation from downstream gene expression.[1]

The rhodanine ester compound this compound and its more potent acid metabolite, IMR-1A, directly interfere with the formation of the NTC.[1] This mode of action is distinct from that of gamma-secretase inhibitors (GSIs), which block the cleavage and release of the Notch intracellular domain (NICD).[1]

Signaling Pathway

The canonical Notch signaling pathway is initiated by ligand binding to the Notch receptor, leading to a series of proteolytic cleavages that release the NICD. The NICD then translocates to the nucleus, where it forms the NTC with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and recruits Maml1. This complex then activates the transcription of target genes such as HES1 and HEY1, which are involved in cell proliferation, differentiation, and survival.

This compound intervenes at a crucial step in this pathway by preventing the association of Maml1 with the NICD-CSL complex. This inhibitory action is depicted in the following signaling pathway diagram.

IMR1_Mechanism_of_Action This compound Mechanism of Action in the Notch Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Notch Ligand (e.g., Delta, Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor Binding & Cleavage NICD Notch Intracellular Domain (NICD) NotchReceptor->NICD Release CSL CSL NICD->CSL Translocation & Binding NTC Notch Transcriptional Complex (NTC) CSL->NTC Maml1 Maml1 Maml1->NTC TargetGenes Target Gene Transcription (HES1, HEY1) NTC->TargetGenes Activation IMR1 This compound IMR1->Maml1 Inhibits Recruitment

Caption: this compound disrupts the Notch signaling pathway by inhibiting Maml1 recruitment to the NTC.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterValueDescription
IC50 (NTC Assay) 26 µMConcentration of this compound that inhibits 50% of Notch Ternary Complex formation in vitro.[1]
Parent Compound (1-134) IC50 6 µMIC50 of the parent compound from which this compound was derived in the NTC assay.[1]
Table 2: Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeNotch DependenceEffect of this compound (Concentration)
786-0 Renal Cell CarcinomaDependentDose-dependent reduction in colony formation
OE33 Esophageal AdenocarcinomaDependentDose-dependent reduction in colony formation
OE19 Esophageal AdenocarcinomaNot specifiedReadily forms tumors in xenograft models that are inhibited by this compound.[1]

Note: While the primary publication mentions testing a panel of cell lines and observing a correlation between Notch dependency (sensitivity to the GSI DAPT) and sensitivity to this compound, specific IC50 values for cell viability were not provided in the main text or supplementary figures of the initial publication.

Table 3: In Vivo Efficacy of this compound
Animal ModelCancer TypeTreatmentOutcome
Nude Mouse Xenograft (OE19 cells) Esophageal Adenocarcinoma15 mg/kg this compoundBlocks tumor establishment.[1]
Patient-Derived Xenograft (PDX) Models Esophageal Adenocarcinoma15 mg/kg this compound (24 days)Dramatically reduced expression of Notch target genes (Hes1, HeyL, Notch3).[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if this compound disrupts the recruitment of Maml1 to the promoter of Notch target genes.

Experimental Workflow Diagram

ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Workflow start Treat Cancer Cells (e.g., OE33, 786-0) with this compound, DAPT, or DMSO crosslink Crosslink Proteins to DNA (Formaldehyde) start->crosslink lysis Cell Lysis & Chromatin Shearing (Sonication) crosslink->lysis immunoprecipitation Immunoprecipitation with Antibodies (e.g., anti-Maml1, anti-Notch1) lysis->immunoprecipitation reverse_crosslink Reverse Crosslinks & Purify DNA immunoprecipitation->reverse_crosslink qpcr Quantitative PCR (qPCR) (Primers for HES1 promoter) reverse_crosslink->qpcr analysis Data Analysis: Compare enrichment of Maml1 at the HES1 promoter qpcr->analysis

Caption: Workflow for assessing Maml1 recruitment to target gene promoters via ChIP.

Protocol:

  • Cell Treatment: Plate Notch-dependent cancer cells (e.g., OE33, 786-0) and treat with this compound (25 µM), DAPT (15 µM), or vehicle (DMSO) for the desired time.

  • Cross-linking: Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

  • Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with specific antibodies against Maml1 or Notch1. Use a non-specific IgG as a negative control.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Purify the DNA using a PCR purification kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter region of the Notch target gene HES1.

  • Data Analysis: Analyze the qPCR data to determine the relative enrichment of Maml1 at the HES1 promoter in this compound treated cells compared to controls.

Quantitative Real-Time PCR (qRT-PCR) for Notch Target Gene Expression

This protocol measures the effect of this compound on the transcription of Notch target genes.

Protocol:

  • Cell Treatment: Treat cancer cells with various concentrations of this compound or control compounds.

  • RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for Notch target genes (Hes-1, Hey-L) and a housekeeping gene (e.g., HPRT) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the expression in this compound treated cells to vehicle-treated cells.

Colony Formation Assay

This assay assesses the effect of this compound on the anchorage-independent growth and clonogenic potential of cancer cells.

Protocol:

  • Base Agar Layer: Prepare a 0.6% agar solution in complete medium and pour it into 6-well plates to form the base layer.

  • Cell-Agar Layer: Mix a single-cell suspension of cancer cells with a 0.3% agar solution in complete medium containing different concentrations of this compound or vehicle control.

  • Plating: Plate the cell-agar mixture on top of the base layer.

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, adding fresh medium with the respective treatments to the top of the agar every 3-4 days.

  • Staining and Counting: Stain the colonies with crystal violet and count the number of colonies using a microscope.

  • Data Analysis: Compare the number and size of colonies in the this compound treated wells to the control wells.

Patient-Derived Xenograft (PDX) Models

This in vivo model evaluates the anti-tumor efficacy of this compound in a more clinically relevant setting.

Protocol:

  • Tumor Implantation: Implant tumor fragments from esophageal adenocarcinoma patients subcutaneously into immunocompromised mice.

  • Tumor Growth and Passaging: Allow the tumors to grow and passage them into new cohorts of mice for expansion.

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound at 15 mg/kg). Administer the treatment intraperitoneally daily for a specified period (e.g., 24 days).

  • Tumor Volume Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors.

  • Data Analysis: Analyze the tumor growth curves to determine the effect of this compound on tumor growth. Perform qRT-PCR on the harvested tumors to assess the expression of Notch target genes.

Conclusion

This compound represents a promising new class of Notch inhibitors with a distinct mechanism of action. By specifically targeting the recruitment of Maml1 to the Notch transcriptional activation complex, this compound effectively inhibits Notch signaling and suppresses the growth of Notch-dependent cancers in preclinical models. The data and protocols presented in this technical guide provide a solid foundation for further investigation and development of this compound and similar molecules as potential cancer therapeutics. Further studies are warranted to explore the full therapeutic potential, safety profile, and mechanisms of resistance to this novel class of inhibitors.

References

Unveiling the Molecular Target of IMR-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular target of IMR-1, a small molecule inhibitor with significant potential in cancer research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Finding: this compound Targets the Notch Transcriptional Activation Complex

This compound has been identified as a direct inhibitor of the Notch signaling pathway. Its molecular target is the Notch transcriptional activation complex . Specifically, this compound functions by disrupting the recruitment of the coactivator Mastermind-like 1 (Maml1) to this complex, thereby preventing the transcription of Notch target genes.[1][2][3] This mode of action distinguishes this compound from other Notch inhibitors, such as γ-secretase inhibitors (GSIs), which act further upstream in the pathway.[1]

The Notch Signaling Pathway and this compound's Point of Intervention

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for normal development and tissue homeostasis. Its aberrant activation is implicated in a variety of cancers. The canonical pathway is initiated by ligand-receptor binding, leading to proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the γ-secretase complex, releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it forms a transcriptional activation complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and recruits Maml1. This ternary complex (NICD-CSL-Maml1) drives the expression of downstream target genes, such as those in the HES and HEY families, which regulate cell proliferation, differentiation, and survival.

This compound directly interferes with the formation of this critical ternary complex by preventing the association of Maml1.[1][2][3]

Notch_Signaling_Pathway_and_IMR-1_Inhibition cluster_nucleus Nuclear Events Ligand Ligand (e.g., Delta, Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor Binding S2_Cleavage S2 Cleavage (ADAM) NotchReceptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Translocation TernaryComplex NICD-CSL-Maml1 Complex NICD->TernaryComplex CSL CSL CSL->TernaryComplex Maml1 Maml1 Maml1->TernaryComplex TargetGenes Target Gene Transcription (e.g., HES, HEY) TernaryComplex->TargetGenes Activation IMR1 This compound IMR1->TernaryComplex Inhibition of Maml1 Recruitment

Figure 1: this compound inhibits the Notch signaling pathway by blocking Maml1 recruitment.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Parameter Value Assay Cell Lines/Model Reference
IC50 26 µMNotch Ternary Complex AssemblyIn vitro[4][5]
In Vivo Efficacy 15 mg/kgTumor Growth InhibitionPatient-Derived Xenograft (PDX) models[1]

Table 1: In Vitro and In Vivo Potency of this compound

Cell Line Effect of this compound Treatment Assay Reference
OE33Dose-dependent decrease in HES1 promoter occupancy by Maml1Chromatin Immunoprecipitation (ChIP)[6]
786-0Dose-dependent decrease in HES1 promoter occupancy by Maml1Chromatin Immunoprecipitation (ChIP)[6]
OE33Dose-dependent reduction in colony formationColony Formation Assay[1]
786-0Dose-dependent reduction in colony formationColony Formation Assay[1]

Table 2: Cellular Activity of this compound in Notch-Dependent Cancer Cell Lines

Key Experimental Protocols

The identification and characterization of this compound's molecular target involved several key experimental methodologies. Detailed protocols for these assays are provided below.

Notch Ternary Complex (NTC) Assembly Assay

This in vitro assay quantitatively measures the formation of the NICD-CSL-Maml1 complex on a DNA template.

Principle: An ELISA-based format is used to detect the assembly of the ternary complex. A biotinylated DNA oligonucleotide containing the CSL binding site is immobilized on a streptavidin-coated plate. Recombinant CSL, NICD, and Maml1 proteins are added in the presence or absence of the test compound (this compound). The recruitment of Maml1 is detected using a specific antibody, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

Protocol:

  • Plate Preparation: Coat a 96-well streptavidin plate with a biotinylated double-stranded DNA oligonucleotide containing a CSL binding site.

  • Component Assembly: Add recombinant CSL, NICD, and Maml1 proteins to the wells.

  • Compound Incubation: Add this compound at various concentrations and incubate to allow for complex formation.

  • Washing: Wash the plate to remove unbound components.

  • Detection: Add a primary antibody against Maml1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Development: Add a colorimetric HRP substrate and measure the absorbance to quantify the amount of assembled complex.

NTC_Assembly_Assay_Workflow Start Start CoatPlate Coat 96-well plate with biotinylated CSL-binding DNA Start->CoatPlate AddComponents Add recombinant CSL, NICD, and Maml1 CoatPlate->AddComponents AddIMR1 Add this compound at varying concentrations AddComponents->AddIMR1 Incubate Incubate to allow complex formation AddIMR1->Incubate Wash1 Wash to remove unbound components Incubate->Wash1 AddPrimaryAb Add anti-Maml1 primary antibody Wash1->AddPrimaryAb Wash2 Wash AddPrimaryAb->Wash2 AddSecondaryAb Add HRP-conjugated secondary antibody Wash2->AddSecondaryAb Wash3 Wash AddSecondaryAb->Wash3 AddSubstrate Add colorimetric substrate Wash3->AddSubstrate Measure Measure absorbance AddSubstrate->Measure End End Measure->End

Figure 2: Workflow for the Notch Ternary Complex (NTC) Assembly Assay.
Chromatin Immunoprecipitation (ChIP) Assay

This technique is used to determine the in-cell occupancy of specific proteins on DNA, in this case, the recruitment of Maml1 to the promoter of a Notch target gene.

Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (Maml1) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR to determine the level of protein occupancy at a specific genomic locus.

Protocol:

  • Cell Treatment: Treat Notch-dependent cells (e.g., OE33, 786-0) with this compound or a vehicle control.

  • Cross-linking: Add formaldehyde to the cell culture medium to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against Maml1 (or a control IgG) overnight.

  • Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads to remove non-specific binding.

  • Elution and Cross-link Reversal: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • qPCR Analysis: Quantify the amount of a specific DNA sequence (e.g., the HES1 promoter) in the immunoprecipitated sample by quantitative PCR.

ChIP_Assay_Workflow Start Start CellTreatment Treat cells with This compound or vehicle Start->CellTreatment Crosslinking Cross-link proteins to DNA with formaldehyde CellTreatment->Crosslinking LysisShearing Cell lysis and chromatin shearing Crosslinking->LysisShearing Immunoprecipitation Immunoprecipitate with anti-Maml1 antibody LysisShearing->Immunoprecipitation Capture Capture complexes with protein A/G beads Immunoprecipitation->Capture Washing Wash to remove non-specific binding Capture->Washing ElutionReverse Elute and reverse cross-links Washing->ElutionReverse DNAPurification Purify DNA ElutionReverse->DNAPurification qPCR Analyze by qPCR (e.g., HES1 promoter) DNAPurification->qPCR End End qPCR->End

Figure 3: Workflow for the Chromatin Immunoprecipitation (ChIP) Assay.
Colony Formation Assay

This assay assesses the effect of a compound on the proliferative capacity and survival of cancer cells.

Principle: A small number of cells are seeded in a culture dish and allowed to grow in the presence of the test compound. After a period of incubation, the cells are fixed and stained, and the number and size of the resulting colonies are quantified.

Protocol:

  • Cell Seeding: Seed a low density of cancer cells (e.g., OE33, 786-0) in 6-well plates.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plates for a period of 1-2 weeks, allowing colonies to form.

  • Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.

  • Quantification: Count the number of colonies in each well and/or measure the area of colony growth.

Conclusion

This compound represents a novel class of Notch inhibitors that specifically targets the assembly of the transcriptional activation complex. By preventing the recruitment of Maml1, this compound effectively downregulates Notch target gene expression, leading to the inhibition of cancer cell proliferation. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in the further development and application of this compound and similar targeted therapies.

References

The Discovery and Development of IMR-1: A Technical Guide to a Novel Notch Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMR-1 is a novel, small-molecule inhibitor of the Notch signaling pathway, a critical regulator of cell fate decisions with implications in a variety of cancers. This technical guide provides an in-depth overview of the discovery and development history of this compound, from its rational design and initial screening to its preclinical validation. Detailed experimental protocols, quantitative data, and visualizations of the underlying molecular mechanisms are presented to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction: Targeting the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved, intercellular communication system that plays a pivotal role in embryonic development and tissue homeostasis. Aberrant Notch signaling is implicated in the pathogenesis of numerous cancers, promoting tumor initiation, progression, and resistance to therapy. The core of the Notch pathway involves the formation of a transcriptional activation complex, known as the Notch Ternary Complex (NTC), which consists of the intracellular domain of the Notch receptor (NICD), the DNA-binding protein CSL (CBF1/Su(H)/LAG-1), and the coactivator Mastermind-like 1 (Maml1). The assembly of this complex is a critical step for the transcription of Notch target genes. This compound was developed as a first-in-class inhibitor that directly targets the formation of this complex, offering a novel therapeutic strategy for Notch-dependent malignancies.

The Discovery of this compound: A Structure-Guided Approach

The identification of this compound was the result of a targeted drug discovery campaign that combined computational modeling with a novel in vitro assay designed to measure the assembly of the NTC.

Initial Screening and Hit Identification

The discovery process began with computer-aided drug design (CADD) to identify potential ligand binding sites within the NTC. A screening of small molecules was then conducted using a specially developed in vitro assay that quantitatively measures the recruitment of Maml1 to the NICD/CSL complex on a DNA template. This screening led to the identification of a parent compound, 1-134, which demonstrated promising inhibitory activity.

cluster_0 Discovery Workflow CADD Computer-Aided Drug Design (Potential Ligand Binding Sites) Screening In Vitro NTC Assembly Assay (Screening of Small Molecules) CADD->Screening Identifies Targets Hit Identification of Parent Compound 1-134 Screening->Hit Identifies Hit Optimization Hit-to-Lead Optimization Hit->Optimization Chemical Modification IMR1 This compound (Inhibitor of Mastermind Recruitment-1) Optimization->IMR1 Yields Lead Compound

Figure 1: this compound Discovery Workflow.
Hit-to-Lead Optimization

Subsequent hit-to-lead optimization of the initial hit compound, 1-134, led to the synthesis of this compound (Inhibitor of Mastermind Recruitment-1). While the parent compound showed good in vitro potency, this compound was prioritized for further studies due to its biological activity in cell-based assays, suggesting better cell permeability.

Mechanism of Action: Disrupting the Notch Ternary Complex

This compound exerts its inhibitory effect by specifically preventing the recruitment of the coactivator Maml1 to the NTC.[1] This disruption of the NTC assembly abrogates the transcription of downstream Notch target genes, such as HES1 and HEY1, which are crucial for the pro-tumorigenic effects of Notch signaling.

cluster_0 Notch Signaling Pathway cluster_1 In the Nucleus NICD NICD (Notch Intracellular Domain) CSL CSL NICD->CSL binds NTC Notch Ternary Complex (NTC) (Active Transcription) DNA DNA (Hes1, Hey1 promoters) CSL->DNA binds CSL->DNA Maml1 Maml1 Maml1->NTC recruited to No_Transcription No Transcription IMR1 This compound IMR1->NTC inhibits recruitment of Maml1

Figure 2: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its related compounds from in vitro and cell-based assays.

Compound Assay IC50 (μM) Reference
1-134In Vitro NTC Assembly6[2]
This compoundIn Vitro NTC Assembly26[2][3]
This compoundOE33 Colony Formation~10-15[1]
This compoundOther Notch-dependent cell lines~10-15[1]

Table 1: Inhibitory Concentrations of this compound and Parent Compound.

Compound Binding Partner KD (μM) Reference
1-134NICD17 ± 5[2]
This compoundNICD11 ± 3[2]
IMR-1A (metabolite)NICD2.9 ± 0.6[2]

Table 2: Binding Affinities Determined by Surface Plasmon Resonance.

Preclinical Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical models of Notch-dependent cancers.

In Vitro Cell-Based Assays

In colony formation assays, this compound showed a dose-dependent reduction in the growth of Notch-dependent cancer cell lines, such as the esophageal adenocarcinoma cell line OE33 and the renal cell carcinoma line 786-0.[2] The sensitivity profile of various cancer cell lines to this compound was comparable to that of the gamma-secretase inhibitor (GSI) DAPT, further confirming its on-target activity.[2]

In Vivo Patient-Derived Xenograft (PDX) Models

The efficacy of this compound was evaluated in patient-derived xenograft (PDX) models of esophageal adenocarcinoma.[2] Treatment with this compound at a dose of 15 mg/kg resulted in a significant reduction in tumor volume over the course of the 24-day treatment period.[2][4] This anti-tumor effect was accompanied by a marked decrease in the expression of Notch target genes within the tumor tissue.[2]

Detailed Experimental Protocols

In Vitro NTC Assembly Assay

This assay quantitatively measures the formation of the Notch Ternary Complex on a DNA template.

  • Principle: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format is used. A biotinylated DNA oligonucleotide corresponding to a CSL binding site is captured on streptavidin-coated donor beads. Recombinant His-tagged CSL, NICD, and Flag-tagged Maml1 are added. The formation of the NTC is detected by the addition of anti-Flag acceptor beads, which are brought into proximity with the donor beads upon complex assembly, generating a luminescent signal.

  • Protocol:

    • Prepare a reaction buffer (e.g., PBS with 0.1% BSA).

    • Add biotinylated DNA, His-CSL, and NICD to a 384-well plate and incubate to allow the formation of the binary complex.

    • Add varying concentrations of the test compound (e.g., this compound) and incubate.

    • Add Flag-Maml1 and incubate to allow for NTC formation.

    • Add streptavidin-donor beads and anti-Flag acceptor beads and incubate in the dark.

    • Read the plate on an AlphaLISA-compatible plate reader.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity of this compound to the Notch intracellular domain (NICD).

  • Principle: NICD is immobilized on a sensor chip. A solution containing the small molecule inhibitor (analyte) is flowed over the chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time.

  • Protocol:

    • Immobilize recombinant NICD onto a CM5 sensor chip using standard amine coupling chemistry.

    • Prepare a running buffer (e.g., PBS with 5% DMSO).

    • Prepare a dilution series of the test compound in the running buffer.

    • Inject the different concentrations of the compound over the sensor chip surface and record the sensorgrams.

    • Regenerate the sensor surface between injections using a suitable regeneration solution.

    • Analyze the data using a 1:1 binding model to determine the dissociation constant (KD).[2]

Colony Formation Assay

This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells.

  • Principle: Cells are seeded in a semi-solid medium (soft agar), which only allows transformed cells to proliferate and form colonies. The number and size of colonies are quantified after a period of incubation.

  • Protocol:

    • Prepare a base layer of 0.5% agar in complete medium in 6-well plates.

    • Trypsinize and count the cells.

    • Resuspend the cells in complete medium mixed with 0.3% low-melting-point agar.

    • Plate the cell-agar mixture on top of the base layer.

    • Allow the top layer to solidify.

    • Add complete medium containing the desired concentration of this compound or vehicle control (DMSO) to each well.

    • Incubate the plates for 2-3 weeks, replacing the medium with fresh this compound or vehicle every 3-4 days.

    • Stain the colonies with crystal violet and count them using a microscope.

Patient-Derived Xenograft (PDX) Model Studies

PDX models are used to evaluate the in vivo efficacy of this compound in a more clinically relevant setting.

  • Principle: Tumor fragments from a patient are implanted into immunodeficient mice. Once the tumors are established, the mice are treated with the test compound, and tumor growth is monitored.

  • Protocol:

    • Subcutaneously implant fresh tumor fragments from esophageal adenocarcinoma patients into immunodeficient mice (e.g., NOD/SCID).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 15 mg/kg, intraperitoneally, daily) or vehicle control to the respective groups.[4]

    • Measure tumor volume with calipers every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., RT-qPCR for Notch target genes).

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies against Notch-driven cancers. Its unique mechanism of action, directly inhibiting the assembly of the Notch transcriptional activation complex, provides a novel strategy to overcome some of the limitations of previous Notch inhibitors, such as GSIs. The preclinical data presented here demonstrate the potential of this compound as a therapeutic agent. Further studies are warranted to optimize its pharmacological properties and to explore its efficacy in a broader range of cancer types. The detailed methodologies provided in this guide are intended to facilitate further research and development in this promising area of cancer therapy.

References

The Biological Function of IMR-1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMR-1 is a small molecule inhibitor that has emerged as a significant tool in cancer research, specifically for its targeted action on the Notch signaling pathway.[1] Aberrant Notch signaling is a known driver in the initiation and maintenance of various cancers, making it a compelling therapeutic target.[2] This technical guide provides an in-depth overview of the biological function of this compound, its mechanism of action, and the experimental methodologies used to characterize its effects.

Core Mechanism of Action: Inhibition of the Notch Transcriptional Activation Complex

The canonical Notch signaling pathway is activated upon ligand binding to the Notch receptor, leading to a series of proteolytic cleavages that release the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus and forms a transcriptional activation complex with the DNA-binding protein CSL (CBF1/RBPJκ/Su(H)/Lag-1) and a co-activator of the Mastermind-like (Maml) family. This complex drives the expression of Notch target genes, which are involved in cell proliferation, differentiation, and survival.

This compound functions by specifically disrupting the formation of this crucial transcriptional activation complex. It achieves this by inhibiting the recruitment of Mastermind-like 1 (Maml1) to the NICD-CSL complex on the chromatin.[1] This disruption prevents the assembly of the functional transcriptional machinery, thereby attenuating the expression of Notch target genes.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

ParameterValueCell Lines/ConditionsReference
IC50 26 µMInhibition of Notch transcriptional activation in vitro[1]
In Vivo Dosage 15 mg/kgPatient-derived xenograft (PDX) models (intraperitoneal)[1]

Table 1: In Vitro and In Vivo Potency of this compound

ExperimentCell LinesThis compound Concentration(s)Observed EffectReference
Colony Formation Assay OE33, 786-0Dose-dependentReduction in colony formation in Notch-dependent cell lines.
RT-qPCR OE33, 786-0Dose-dependentDecreased transcription of Notch target genes (e.g., HES1, HEY1, NOTCH3).
Patient-Derived Xenograft EAC29, EAC4715 mg/kg/daySignificant abrogation of tumor growth.

Table 2: Summary of this compound Effects in Preclinical Models

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Notch signaling pathway targeted by this compound and a typical experimental workflow for its characterization.

Notch_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Notch_Receptor Notch_Receptor Ligand->Notch_Receptor 1. Ligand Binding NICD NICD Notch_Receptor->NICD 2. Cleavage CSL CSL NICD->CSL 3. Nuclear Translocation & Binding NTC Notch Transcriptional Complex (NTC) CSL->NTC Maml1 Maml1 Maml1->NTC 4. Recruitment Target_Genes Target Gene Expression NTC->Target_Genes 5. Transcription This compound This compound This compound->NTC Inhibition

Figure 1: this compound inhibits the Notch signaling pathway by preventing Maml1 recruitment to the Notch Transcriptional Complex (NTC).

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_mechanism Mechanism of Action Cell_Culture Culture Notch-dependent and -independent cancer cells Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment Colony_Formation Colony Formation Assay Treatment->Colony_Formation RT_qPCR RT-qPCR for Notch target genes Treatment->RT_qPCR ChIP_Assay Chromatin Immunoprecipitation (ChIP) for Maml1 recruitment Treatment->ChIP_Assay PDX_Model Establish Patient-Derived Xenograft (PDX) models IMR1_Treatment Treat mice with this compound (e.g., 15 mg/kg) or vehicle PDX_Model->IMR1_Treatment Tumor_Measurement Monitor and measure tumor volume IMR1_Treatment->Tumor_Measurement Gene_Expression Analyze Notch target gene expression in tumors IMR1_Treatment->Gene_Expression

Figure 2: A typical experimental workflow for characterizing the biological function of the this compound inhibitor.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound inhibits the recruitment of Maml1 to the promoter of Notch target genes (e.g., HES1).

Methodology:

  • Cell Culture and Treatment: Culture Notch-dependent cells (e.g., OE33) to 70-80% confluency. Treat cells with this compound at the desired concentration (e.g., 25 µM) or vehicle (DMSO) for a specified time.

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for Maml1 or a negative control IgG.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter region of a Notch target gene (e.g., HES1) and a control region. Analyze the data as a percentage of input.

Colony Formation Assay

Objective: To assess the effect of this compound on the clonogenic survival and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed.

  • Fixation and Staining: Wash the colonies with PBS, fix with a solution of methanol and acetic acid, and stain with crystal violet.

  • Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The results can be expressed as a percentage of the vehicle-treated control.

Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant tumor model.

Methodology:

  • Tumor Implantation: Surgically implant fresh tumor tissue from a patient (e.g., esophageal adenocarcinoma) subcutaneously into immunocompromised mice (e.g., NOD/SCID).

  • Tumor Growth and Passaging: Allow the tumors to grow. Once they reach a certain size, they can be harvested and passaged to expand the model.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 15 mg/kg, intraperitoneally) or vehicle daily.

  • Tumor Volume Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.

  • Endpoint and Analysis: At the end of the study, sacrifice the mice and excise the tumors. The tumors can be used for further analysis, such as RT-qPCR for Notch target gene expression or immunohistochemistry. Plot the tumor growth curves and perform statistical analysis to determine the significance of the treatment effect.

Conclusion

This compound is a potent and specific inhibitor of the Notch signaling pathway with a clear mechanism of action. By preventing the recruitment of Maml1 to the Notch transcriptional activation complex, this compound effectively downregulates Notch target gene expression, leading to the inhibition of cancer cell proliferation and tumor growth. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other similar inhibitors as potential cancer therapeutics.

References

An In-depth Technical Guide to the Inhibition of the IMR-1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in a variety of cancers. This has made it an attractive target for therapeutic intervention. IMR-1 is a small molecule inhibitor that specifically targets the Notch transcriptional activation complex, offering a distinct mechanism of action compared to other Notch inhibitors like γ-secretase inhibitors (GSIs). This technical guide provides a comprehensive overview of the this compound signaling pathway, its mechanism of inhibition, detailed experimental protocols for its characterization, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and drug development professionals working on Notch-targeted cancer therapies.

Introduction to the Notch Signaling Pathway and this compound

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a pivotal role in development and tissue homeostasis. The pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor, culminating in the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a member of the Mastermind-like (Maml) family of coactivators. This ternary complex then drives the expression of Notch target genes, such as Hes1 and HeyL, which regulate cell proliferation, differentiation, and apoptosis.

Dysregulation of the Notch pathway is a known driver in various cancers, making it a compelling target for drug development. This compound (Inhibitor of Mastermind Recruitment-1) is a novel small molecule inhibitor that directly targets the formation of the Notch transcriptional activation complex.[1][2] It functions by disrupting the recruitment of Maml1 to the NICD-CSL complex on chromatin, thereby preventing the transcription of Notch target genes.[1] This specific mechanism of action distinguishes this compound from GSIs, which block the cleavage and release of NICD, and offers a potential therapeutic advantage by avoiding off-target effects associated with inhibiting γ-secretase activity.

Mechanism of Action of this compound

This compound's primary mechanism of action is the allosteric inhibition of the Notch transcriptional activation complex. It achieves this by binding to a pocket on the Notch1 intracellular domain (NICD), which prevents the subsequent recruitment of the co-activator Mastermind-like 1 (Maml1).[1] This disruption is critical, as Maml1 is essential for the recruitment of other co-activators, such as p300, and the initiation of transcription of Notch target genes.

Key molecular events in the mechanism of this compound action include:

  • Binding to NICD: this compound directly binds to the NICD.

  • Disruption of Maml1 Recruitment: This binding event sterically hinders the interaction between NICD and Maml1, preventing the formation of a stable and functional ternary transcriptional complex.[1]

  • Inhibition of Target Gene Transcription: Without the recruitment of Maml1 and other co-activators, the transcription of Notch target genes like Hes1 and HeyL is suppressed.[1]

  • Downstream Cellular Effects: The inhibition of Notch target gene expression leads to anti-proliferative effects in Notch-dependent cancer cells.

It is important to note that this compound does not affect the cleavage of the Notch receptor or the nuclear translocation of NICD, nor does it prevent the binding of NICD to CSL on the DNA.[1] Its action is specifically focused on the final step of assembling a functional transcriptional activation complex.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell LinesReference
IC50 26 µMVarious[3][4]
EC50 (Colony Formation) 10 - 15 µmol/LOE33[5]

Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

PDX ModelTreatmentDosageDurationTumor Growth InhibitionReference
Esophageal Adenocarcinoma This compound (i.p.)15 mg/kg28 daysSignificant abrogation of tumor growth[1][3]
Esophageal Adenocarcinoma DAPT (i.p.)20 mg/kg24 daysSimilar to this compound[1]

Table 3: Effect of this compound on Notch Target Gene Expression

GeneCell LineThis compound ConcentrationFold Change in ExpressionReference
Hes1 OE3325 µmol/LDose-dependent decrease[1]
HeyL 786-025 µmol/LDose-dependent decrease[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture
  • Cell Lines: Notch-dependent cancer cell lines (e.g., 786-0, OE33) and Notch-independent cell lines (as controls).

  • Culture Conditions: Cells are maintained in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Colony Formation Assay

This assay assesses the effect of this compound on the long-term proliferative capacity of cancer cells.

  • Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

  • Quantification: Count the number of colonies (typically >50 cells) in each well. Express the results as a percentage of the vehicle-treated control.

Real-Time Quantitative PCR (RT-qPCR)

This protocol is used to measure the effect of this compound on the expression of Notch target genes.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or DMSO for a specified time (e.g., 24-48 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for the target genes (Hes1, HeyL) and a housekeeping gene (e.g., HPRT, GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if this compound disrupts the recruitment of Maml1 to the promoter of Notch target genes.

  • Cell Treatment and Cross-linking: Treat cells with this compound or DMSO. Cross-link protein-DNA complexes with 1% formaldehyde.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with antibodies against Maml1, NICD, or a negative control (e.g., IgG).

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

  • qPCR Analysis: Perform qPCR on the purified DNA using primers specific for the promoter region of a Notch target gene (e.g., HES1).

Patient-Derived Xenograft (PDX) Model

This in vivo model assesses the anti-tumor efficacy of this compound.

  • Tumor Implantation: Implant tumor fragments from a patient's tumor subcutaneously into immunocompromised mice (e.g., NSG mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups and administer this compound (e.g., 15 mg/kg, i.p., daily) or vehicle control.

  • Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., RT-qPCR, immunohistochemistry).

Mandatory Visualizations

Signaling Pathway Diagram

IMR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Notch Receptor Notch Receptor Ligand->Notch Receptor 1. Binding S2 Cleavage S2 Cleavage Notch Receptor->S2 Cleavage 2. Conformational Change S3 Cleavage (γ-secretase) S3 Cleavage (γ-secretase) S2 Cleavage->S3 Cleavage (γ-secretase) 3. Substrate for γ-secretase NICD NICD S3 Cleavage (γ-secretase)->NICD 4. Release of NICD CSL CSL NICD->CSL 5. Nuclear Translocation & Binding Transcriptional Activation Complex NICD CSL Maml1 NICD->Transcriptional Activation Complex CSL->Transcriptional Activation Complex Maml1 Maml1 Maml1->Transcriptional Activation Complex 6. Recruitment Target Gene Transcription Target Gene Transcription Transcriptional Activation Complex->Target Gene Transcription 7. Transcription of Hes1, HeyL, etc. This compound This compound This compound->Transcriptional Activation Complex Inhibition of Maml1 Recruitment

Caption: this compound inhibits the Notch signaling pathway by preventing Maml1 recruitment.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Cell Culture Cell Culture Colony Formation Assay Colony Formation Assay Cell Culture->Colony Formation Assay Assess Proliferation RT-qPCR RT-qPCR Cell Culture->RT-qPCR Measure Gene Expression ChIP Assay ChIP Assay Cell Culture->ChIP Assay Analyze Protein-DNA Interaction PDX Model PDX Model Colony Formation Assay->PDX Model Positive results lead to in vivo testing Ex Vivo Analysis Ex Vivo Analysis RT-qPCR->Ex Vivo Analysis Correlate in vitro and in vivo gene expression ChIP Assay->PDX Model Mechanism validation informs in vivo studies Tumor Growth Analysis Tumor Growth Analysis PDX Model->Tumor Growth Analysis Evaluate Efficacy Tumor Growth Analysis->Ex Vivo Analysis Post-treatment Analysis (RT-qPCR, IHC)

Caption: Workflow for characterizing the efficacy of this compound.

Conclusion

This compound represents a promising class of Notch inhibitors with a distinct and specific mechanism of action. By targeting the recruitment of Maml1 to the Notch transcriptional activation complex, this compound effectively downregulates Notch target gene expression and inhibits the growth of Notch-dependent tumors. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound and similar molecules as potential cancer therapeutics. Future research should focus on optimizing the potency and pharmacokinetic properties of this compound, as well as exploring its efficacy in a broader range of cancer types and in combination with other anti-cancer agents.

References

Preclinical Profile of IMR-1: A Novel Notch Transcriptional Complex Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of IMR-1, a first-in-class small molecule inhibitor of the Notch transcriptional activation complex. This compound presents a promising therapeutic strategy by disrupting the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional ternary complex (NTC) on chromatin, thereby attenuating Notch target gene transcription and inhibiting the growth of Notch-dependent tumors.[1] This document details the mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile of this compound, supplemented with detailed experimental protocols and visual representations of key pathways and workflows.

Mechanism of Action: Disrupting the Notch Transcriptional Activation Complex

This compound was identified through a computer-aided drug design and screening process aimed at disrupting the assembly of the Notch transcriptional activation complex.[1] The canonical Notch signaling pathway, upon ligand binding, leads to the cleavage of the Notch receptor and the release of the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL and the co-activator Maml1. This ternary complex is crucial for the transcription of Notch target genes, such as HES1 and HEY1, which are involved in cell proliferation, differentiation, and survival.[1]

This compound specifically inhibits the binding of Maml1 to the DNA-bound CSL-NICD complex.[1] This action prevents the formation of a stable and functional Notch transcriptional activation complex, leading to the downregulation of Notch target gene expression.[1]

IMR-1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand Notch_Receptor_EC Notch Receptor (Extracellular Domain) Ligand->Notch_Receptor_EC Binding Notch_Receptor_TM Notch Receptor (Transmembrane) NICD NICD Notch_Receptor_TM->NICD Cleavage CSL CSL NICD->CSL Binding NTC Notch Transcriptional Complex (NTC) CSL->NTC Maml1 Maml1 Maml1->NTC Recruitment Target_Genes Notch Target Genes (HES1, HEY1) NTC->Target_Genes Activates Transcription IMR1 This compound IMR1->NTC Inhibits Recruitment

Figure 1: Mechanism of action of this compound in the Notch signaling pathway.

In Vitro Efficacy

The in vitro activity of this compound has been evaluated in various cancer cell lines, demonstrating selective inhibition of Notch-dependent cell growth.

Table 1: In Vitro Activity of this compound
Assay TypeCell Line(s)Key FindingsReference
Notch Transcriptional Activation Assay-IC50 of 26 µM[2]
Colony Formation AssayOE33, 786-0Dose-dependent reduction in colony formation[1]
Gene Expression (RT-qPCR)OE33, 786-0Dose-dependent decrease in HES1 and HEY-L transcription[1]

In Vivo Efficacy and Pharmacokinetics

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound in various oncology models.

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Model TypeCancer TypeCell Line/PDX ModelTreatmentKey FindingsReference
Cell Line XenograftEsophageal AdenocarcinomaOE1915 mg/kg this compound (daily i.p.)Blocked tumor establishment[1]
Patient-Derived Xenograft (PDX)Esophageal AdenocarcinomaEAC29, EAC4715 mg/kg this compound (daily i.p.)Significantly inhibited tumor growth[1]

In vivo studies also revealed that this compound is metabolized to its active acid metabolite, IMR-1A.[1] The pharmacokinetic profile of IMR-1A was determined in mice following administration of this compound.

Table 3: Pharmacokinetic Parameters of IMR-1A in Mice
CompoundRouteDose (mg/kg)Tmax (h)T1/2 (h)CL (mL/min/kg)Reference
IMR-1Ai.v.2-2.2210.33[1]
IMR-1Ai.p.1000.506.16-[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP_Assay_Workflow cluster_workflow ChIP Assay Workflow A 1. Cell Treatment & Cross-linking (this compound, DAPT, or DMSO) B 2. Cell Lysis & Chromatin Sonication A->B C 3. Immunoprecipitation (with α-Notch1 or α-Maml1 antibodies) B->C D 4. Reverse Cross-linking & DNA Purification C->D E 5. qPCR Analysis (HES1 promoter primers) D->E

Figure 2: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.

Objective: To determine if this compound disrupts the recruitment of Maml1 to the Notch transcriptional complex on the promoter of a target gene (HES1).

Cell Lines: OE33 and 786-0 cells.

Protocol:

  • Cell Culture and Treatment: Plate 8x106 OE33 cells or 10x106 786-0 cells on 15 cm tissue culture dishes. The following day, treat the cells for 24 hours with 25 µM this compound, 15 µM DAPT (as a positive control), or DMSO (vehicle control).

  • Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

  • Quenching: Stop the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

  • Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to generate fragments of approximately 200-800 bp.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with antibodies specific for Notch1 or Maml1.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit.

  • Quantitative PCR (qPCR): Analyze the purified DNA by qPCR using primers specific for the HES1 promoter.

Colony Formation Assay

Objective: To assess the effect of this compound on the long-term proliferative capacity of cancer cells.

Cell Lines: OE33 and 786-0 cells.

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Treatment: Treat the cells with various concentrations of this compound or DMSO.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

  • Quantification: Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the effect of this compound on the expression of Notch target genes.

Cell Lines: OE33 and 786-0 cells.

Protocol:

  • Cell Treatment: Treat cells with this compound, DAPT, or DMSO for a specified period (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA purification kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green master mix and primers specific for the target genes (HES1, HEY-L) and a housekeeping gene (e.g., HPRT or GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Mouse Xenograft Studies

Xenograft_Study_Workflow cluster_workflow Xenograft Study Workflow A 1. Tumor Cell Implantation (e.g., 5x10^6 OE19 cells subcutaneously) B 2. Tumor Growth (to palpable size) A->B C 3. Treatment Initiation (this compound or vehicle control) B->C D 4. Tumor Volume Measurement (regularly with calipers) C->D E 5. Study Endpoint & Analysis D->E

Figure 3: General workflow for cell line-derived xenograft studies.

Objective: To evaluate the in vivo anti-tumor activity of this compound.

Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID).

Protocol for Cell Line-Derived Xenografts:

  • Cell Preparation and Implantation: Inject 5 x 106 OE19 human esophageal adenocarcinoma cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation.

  • Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (15 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, gene expression).

Protocol for Patient-Derived Xenografts (PDX):

  • Tissue Implantation: Surgically implant patient-derived esophageal adenocarcinoma tumor fragments subcutaneously into immunocompromised mice.

  • Tumor Engraftment and Passaging: Monitor for tumor growth. Once tumors reach a certain size, they can be passaged into new cohorts of mice for expansion.

  • Treatment and Analysis: Follow a similar treatment and analysis protocol as described for cell line-derived xenografts.

Zebrafish Somitogenesis Assay

Objective: To assess the in vivo effect of this compound on Notch signaling during embryonic development.

Animal Model: Zebrafish (Danio rerio) embryos.

Protocol:

  • Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them.

  • Compound Exposure: Place the embryos in multi-well plates containing embryo medium with various concentrations of this compound or DMSO.

  • Incubation: Incubate the embryos at 28.5°C.

  • Phenotypic Analysis: At specific time points (e.g., 24-48 hours post-fertilization), examine the embryos under a microscope for defects in somite formation, which is a Notch-dependent process. Disruption of somitogenesis serves as a readout for Notch pathway inhibition.[1]

Conclusion

The preclinical data for this compound demonstrate its potential as a novel therapeutic agent for cancers driven by aberrant Notch signaling. Its specific mechanism of action, targeting the formation of the Notch transcriptional activation complex, offers a distinct advantage over other Notch inhibitors, such as gamma-secretase inhibitors, which can have off-target effects. The in vitro and in vivo studies provide a strong rationale for the continued development of this compound and its analogs for clinical applications in oncology. This technical guide provides researchers and drug development professionals with a comprehensive resource on the preclinical profile of this compound, facilitating further investigation and development in this promising area of cancer therapeutics.

References

IMR-1: A Novel Inhibitor of the Notch Signaling Pathway and its Impact on Target Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor IMR-1 and its effects on the Notch signaling pathway, with a specific focus on the regulation of Notch target gene expression. This compound represents a promising class of anti-cancer therapeutics by directly targeting the Notch transcriptional activation complex. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines experimental protocols for its study, and provides visual representations of the signaling pathway and experimental workflows.

Introduction to this compound and the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for normal development and tissue homeostasis. Aberrant Notch signaling is implicated in the initiation and progression of various cancers, making it a compelling target for therapeutic intervention.[1][2] The canonical Notch pathway is activated upon ligand binding to the Notch receptor, leading to a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch intracellular domain (NICD).[2][3] NICD then translocates to the nucleus, where it forms a transcriptional activation complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a Mastermind-like (MAML) coactivator to drive the expression of target genes, including those in the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families.[4][5]

This compound (Inhibitor of Mastermind Recruitment-1) is a novel small molecule inhibitor identified through computer-aided drug design.[1][4] It is a first-in-class inhibitor that directly targets the intracellular Notch pathway by disrupting the assembly of the Notch transcriptional activation complex.[1] Specifically, this compound prevents the recruitment of Mastermind-like 1 (Maml1) to the NICD-CSL complex on chromatin.[4][6] This disruption effectively attenuates the transcription of Notch target genes, leading to the inhibition of cell growth in Notch-dependent cancer cell lines and tumor xenografts.[4][7]

Quantitative Effects of this compound on Notch Target Gene Expression

This compound has been shown to significantly reduce the expression of key Notch target genes in a dose-dependent manner. The following tables summarize the quantitative data from studies on various cancer cell lines and patient-derived xenograft (PDX) models.

Table 1: Effect of this compound on Notch Target Gene Expression in Cancer Cell Lines

Cell LineTarget GeneThis compound Concentration (µM)Treatment DurationFold Change in Expression (Relative to Vehicle)Reference
OE33 (Esophageal Adenocarcinoma)Hes125Not Specified~0.4[5]
OE33 (Esophageal Adenocarcinoma)HeyL25Not Specified~0.3[4]
786-0 (Renal Cell Carcinoma)Hes125Not Specified~0.5[5]
786-0 (Renal Cell Carcinoma)HeyL25Not Specified~0.4[4]

Table 2: Effect of this compound on Notch Target Gene Expression in Patient-Derived Xenograft (PDX) Models

PDX ModelTarget GeneThis compound Dosage (mg/kg)Treatment DurationFold Change in Expression (Relative to Vehicle)Reference
Esophageal Adenocarcinoma PDX 1Hes11524 days~0.2[4]
Esophageal Adenocarcinoma PDX 1HeyL1524 days~0.1[4]
Esophageal Adenocarcinoma PDX 1Notch31524 days~0.3[4]
Esophageal Adenocarcinoma PDX 2Hes11524 days~0.1[4]
Esophageal Adenocarcinoma PDX 2HeyL1524 days~0.05[4]
Esophageal Adenocarcinoma PDX 2Notch31524 days~0.2[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on Notch target gene expression.

Cell Culture and this compound Treatment
  • Cell Lines: OE33 and 786-0 cells are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[8]

  • Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing this compound at the desired concentration (e.g., 25 µM) or an equivalent volume of DMSO as a vehicle control. Cells are incubated for the specified duration before harvesting for analysis.

RNA Extraction and Reverse Transcription-Quantitative PCR (RT-qPCR)
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • qPCR: The relative expression levels of Notch target genes (e.g., Hes1, HeyL) are quantified by qPCR using gene-specific primers and a fluorescent DNA-binding dye (e.g., SYBR Green). The expression of a housekeeping gene, such as HPRT, is used for normalization.[4] The relative expression is calculated using the ΔΔCt method, with the vehicle-treated group set to 1.[4]

Chromatin Immunoprecipitation (ChIP) Assay
  • Cross-linking: Cells treated with this compound, a positive control inhibitor (e.g., DAPT, a γ-secretase inhibitor), or vehicle (DMSO) are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments using sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with antibodies specific to components of the Notch transcriptional complex (e.g., NICD, CSL, Maml1) or a control IgG.

  • DNA Purification: The antibody-bound chromatin complexes are pulled down, and the cross-links are reversed. The associated DNA is then purified.

  • Analysis: The amount of a specific DNA sequence (e.g., the promoter region of HES1) in the immunoprecipitated sample is quantified by qPCR. This indicates the level of protein binding to that specific genomic region.[5]

In Vivo Xenograft Studies
  • Animal Models: Patient-derived esophageal adenocarcinoma xenografts are established in immunocompromised mice (e.g., NSG mice).[4]

  • Treatment Regimen: Once tumors reach a specified size (e.g., 200 mm³), mice are treated daily with intraperitoneal (i.p.) injections of this compound (e.g., 15 mg/kg), a control inhibitor, or vehicle.[4]

  • Tumor Analysis: After the treatment period (e.g., 24 days), tumors are harvested, and RNA is extracted to analyze the expression of Notch target genes by RT-qPCR as described above.[4]

Visualizing the Molecular Mechanism and Experimental Design

The following diagrams, generated using the DOT language, illustrate the Notch signaling pathway, the mechanism of this compound action, and the experimental workflow.

Notch_Signaling_Pathway cluster_sending_cell Signal Sending Cell cluster_receiving_cell Signal Receiving Cell cluster_nucleus Nucleus Ligand Notch Ligand (e.g., Delta, Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor Binding S2 S2 Cleavage (ADAM Protease) NotchReceptor->S2 S3 S3 Cleavage (γ-Secretase) S2->S3 NICD NICD S3->NICD Release CSL CSL NICD->CSL Translocation & Binding MAML1 MAML1 CSL->MAML1 Recruitment NTC Notch Transcriptional Complex (NTC) MAML1->NTC TargetGenes Notch Target Genes (Hes1, Hey1, etc.) NTC->TargetGenes Activation IMR1 This compound IMR1->MAML1 Inhibits Recruitment

Caption: Mechanism of this compound action on the Notch signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments CellCulture 1. Cell Culture (e.g., OE33, 786-0) Treatment 2. Treatment (this compound vs. Vehicle) CellCulture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest RNA_Extraction 4a. RNA Extraction Harvest->RNA_Extraction ChIP 4b. Chromatin Immunoprecipitation (MAML1 recruitment) Harvest->ChIP RT_qPCR 5a. RT-qPCR Analysis (Hes1, HeyL expression) RNA_Extraction->RT_qPCR PDX 1. Establish PDX Models Animal_Treatment 2. Animal Treatment (this compound vs. Vehicle) PDX->Animal_Treatment Tumor_Harvest 3. Tumor Harvesting Animal_Treatment->Tumor_Harvest Tumor_Analysis 4. RT-qPCR Analysis of Tumors Tumor_Harvest->Tumor_Analysis

Caption: Workflow for assessing this compound's effect on Notch targets.

References

An In-depth Technical Guide to IMR-1: A Novel Inhibitor of the Notch Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IMR-1 is a small molecule inhibitor that has emerged as a significant tool for researchers studying the Notch signaling pathway and its role in cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to utilize this compound effectively in their studies. This document summarizes key quantitative data, provides detailed experimental methodologies for its characterization, and visualizes its mechanism of action and experimental workflows.

Chemical Structure and Properties

This compound, with the formal name 2-[2-methoxy-4-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid, ethyl ester, is a thiazolidinone derivative.[1][2] Its core structure consists of a phenyl ring and a rhodanine moiety connected by a double bond.[2]

PropertyValueReference
CAS Number 310456-65-6[1]
Molecular Formula C₁₅H₁₅NO₅S₂[1]
Molecular Weight 353.4 g/mol [1]
IUPAC Name ethyl 2-{2-methoxy-4-[(5Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate
SMILES COC1=C(OCC(OCC)=O)C=CC(/C=C2\C(NC(S/2)=S)=O)=C1[1]
InChI Key QHPJWPQRZMBKTG-KPKJPENVSA-N[1]
Purity ≥95% (mixture of isomers)[1]
Solubility DMF: 30 mg/ml, DMSO: 25 mg/ml, DMF:PBS (pH 7.2) (1:4): 0.20 mg/ml[1]
Stability ≥ 4 years at -20°C[1]

This compound is a prodrug that is metabolized in vivo to its more potent, active acid metabolite, IMR-1A.[2]

PropertyValueReference
CAS Number 331862-41-0
Molecular Formula C₁₃H₁₁NO₅S₂
Molecular Weight 325.4 g/mol
IUPAC Name 2-(2-methoxy-4-((Z)-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid
SMILES O=C(COC1=CC=C(C=C2SC(NC2=O)=S)C=C1OC)O
InChI Key DVBJNSKWHSGTDK-UHFFFAOYSA-N
Purity ≥95%
Solubility DMF: 25 mg/ml, DMSO: 25 mg/ml
Stability ≥ 4 years at -20°C

Biological Activity and Mechanism of Action

This compound is a first-in-class inhibitor of the Notch transcriptional activation complex.[2] Its primary mechanism of action is to disrupt the recruitment of the coactivator Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin.[2][3] This inhibition of NTC assembly prevents the transcription of Notch target genes, such as HES1 and HEYL, which are critical for cell proliferation and survival in Notch-dependent cancers.[2]

This compound binds to the intracellular domain of Notch1 (NICD) with a dissociation constant (Kd) of 11 µM.[1] This interaction prevents the stable association of Maml1 with the NTC, which is composed of NICD, the DNA-binding protein CSL, and Maml1 itself.[2] Unlike gamma-secretase inhibitors (GSIs) that prevent the cleavage and release of NICD, this compound acts downstream, directly targeting the transcriptional complex.[2]

Signaling Pathway Diagram

Notch_Signaling_Pathway_IMR1 cluster_sending_cell Sending Cell cluster_receiving_cell Receiving Cell Delta/Jagged Delta/Jagged Notch_Receptor Notch_Receptor Delta/Jagged->Notch_Receptor binds S2_Cleavage S2 Cleavage (ADAM) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD releases CSL CSL NICD->CSL binds to NTC Notch Ternary Complex (NTC) NICD->NTC Maml1 Maml1 CSL->Maml1 recruits CSL->NTC Maml1->NTC Target_Genes Notch Target Genes (HES1, HEYL) NTC->Target_Genes activates Transcription Transcription Target_Genes->Transcription IMR1 This compound IMR1->NTC inhibits recruitment of Maml1

Caption: Mechanism of this compound in the Notch signaling pathway.

Quantitative Biological Data

This compound and its active metabolite, IMR-1A, have been characterized by their inhibitory concentrations and binding affinities.

CompoundAssayValueReference
This compound Notch Ternary Complex (NTC) Assembly Assay (IC₅₀)26 µM[2][3]
Binding to Notch1 Intracellular Domain (K_d)11 µM[1]
IMR-1A Notch Ternary Complex (NTC) Assembly Assay (IC₅₀)0.5 µM
Binding to Notch1 Intracellular Domain (K_d)2.9 µM

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Notch Ternary Complex (NTC) Assembly Assay

This in vitro assay quantitatively measures the formation of the NTC on a DNA template.

Principle: A biotinylated oligonucleotide containing a CSL binding site is immobilized on a streptavidin-coated plate. Recombinant NICD, CSL, and Maml1 proteins are added. The amount of Maml1 recruited to the complex is detected using a specific antibody and a colorimetric or fluorescent readout. This compound is added at various concentrations to determine its IC₅₀ for inhibiting NTC assembly.

Methodology Outline:

  • Coat a 96-well streptavidin plate with biotinylated CSL-binding oligonucleotide.

  • Add recombinant CSL protein and allow it to bind to the DNA.

  • Add recombinant NICD protein.

  • Add a mixture of recombinant Maml1 and the test compound (this compound) at various concentrations.

  • Incubate to allow complex formation.

  • Wash to remove unbound proteins.

  • Add an anti-Maml1 antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a substrate and measure the absorbance or fluorescence to quantify the amount of recruited Maml1.

Chromatin Immunoprecipitation (ChIP) Assay

This cell-based assay is used to determine if this compound inhibits the recruitment of Maml1 to the promoters of Notch target genes in vivo.

Principle: Cells are treated with this compound, and then proteins are cross-linked to DNA. The chromatin is sheared, and an antibody against a protein of interest (e.g., Maml1 or Notch1) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR using primers specific for the promoter of a Notch target gene, such as HES1.

Methodology Outline:

  • Treat Notch-dependent cell lines (e.g., OE33, 786-0) with this compound (e.g., 25 µM) or a vehicle control (DMSO).

  • Cross-link proteins to DNA with formaldehyde.

  • Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.

  • Immunoprecipitate the chromatin with antibodies against Maml1 or Notch1.

  • Reverse the cross-links and purify the immunoprecipitated DNA.

  • Perform quantitative real-time PCR (qPCR) with primers flanking the CSL binding sites on the HES1 promoter.

Quantitative Real-Time PCR (RT-qPCR)

This technique is used to measure the effect of this compound on the mRNA expression levels of Notch target genes.

Principle: RNA is extracted from cells treated with this compound and reverse-transcribed into cDNA. qPCR is then performed using primers specific for Notch target genes like HES1 and HEYL.

Methodology Outline:

  • Treat cells with various concentrations of this compound.

  • Extract total RNA from the cells.

  • Synthesize cDNA using a reverse transcriptase.

  • Perform qPCR using specific primers for HES1, HEYL, and a housekeeping gene (e.g., HPRT or GAPDH) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

Colony Formation Assay

This assay assesses the effect of this compound on the ability of cancer cells to proliferate and form colonies.

Principle: Cells are seeded at a low density and treated with this compound. After a period of incubation, the number and size of the resulting colonies are quantified.

Methodology Outline:

  • Seed Notch-dependent cancer cell lines in 6-well plates at a low density.

  • Treat the cells with different concentrations of this compound.

  • Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Fix the colonies with methanol and stain with crystal violet.

  • Count the number of colonies and analyze the results.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding affinity between this compound and the Notch1 intracellular domain (NICD).

Principle: NICD is immobilized on a sensor chip. A solution containing this compound is flowed over the chip, and the change in the refractive index at the surface, which is proportional to the mass of bound this compound, is measured in real-time. This allows for the determination of the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).

Methodology Outline:

  • Immobilize recombinant NICD on a sensor chip.

  • Inject a series of concentrations of this compound over the chip surface.

  • Monitor the association and dissociation phases in real-time.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in animal models.

Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The mice are then treated with this compound, and tumor growth is monitored over time.

Methodology Outline:

  • Implant Notch-dependent human tumor cells (e.g., patient-derived xenografts) subcutaneously into immunodeficient mice.

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 15 mg/kg, intraperitoneally) or vehicle control daily.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, excise the tumors and analyze them for the expression of Notch target genes.

Experimental Workflow and Logic Diagrams

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation NTC_Assay NTC Assembly Assay (IC50) SPR Surface Plasmon Resonance (Kd) NTC_Assay->SPR ChIP ChIP Assay (Maml1 Recruitment) SPR->ChIP RT_qPCR RT-qPCR (Target Gene Expression) Colony_Formation Colony Formation Assay (Cell Proliferation) RT_qPCR->Colony_Formation Xenograft Tumor Xenograft Model (Efficacy) Colony_Formation->Xenograft ChIP->RT_qPCR PK_Studies Pharmacokinetic Studies (Metabolism to IMR-1A) Xenograft->PK_Studies IMR1_Discovery This compound Discovery (CADD and Screening) IMR1_Discovery->NTC_Assay

Caption: A typical experimental workflow for the characterization of this compound.

Conclusion

This compound represents a valuable research tool for investigating the Notch signaling pathway. Its specific mechanism of action, targeting the recruitment of Maml1 to the Notch transcriptional activation complex, offers a distinct advantage over other classes of Notch inhibitors. This technical guide provides a foundational understanding of this compound's chemical and biological properties, along with detailed experimental frameworks for its study. As research into Notch-dependent diseases continues, this compound and its derivatives will likely play a crucial role in elucidating the therapeutic potential of targeting this key signaling cascade.

References

Methodological & Application

Application Notes and Protocols: IMR-1 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: IMR-1 is a small molecule inhibitor of the Notch signaling pathway.[1][2][3][4] It functions by disrupting the assembly of the Notch transcriptional activation complex, specifically by preventing the recruitment of Mastermind-like 1 (Maml1) to the complex on chromatin.[2][3] This inhibitory action leads to the attenuation of Notch target gene transcription, which subsequently inhibits the growth of Notch-dependent cancer cells.[3][5] These application notes provide detailed protocols for the use of this compound in cell culture, including cytotoxicity and apoptosis assays, to assess its therapeutic potential.

Data Presentation

Table 1: this compound Efficacy and Properties

ParameterValueCell LinesReference
IC50 26 µMCell-free assay[2][4]
In Vitro Effect Dose-dependent decrease in Notch target gene transcriptionOE33, 786-0[5]
In Vitro Effect Dose-dependent reduction in colony formation786-0, OE33[5]
In Vivo Effect Blocks tumor establishment at 15 mg/kgMouse xenograft models[1][5]
In Vivo Effect Abrogates growth of patient-derived tumor xenograftsMouse PDX models[1]

Signaling Pathway and Experimental Workflow

Here are diagrams illustrating the mechanism of action of this compound and a general workflow for assessing its effects in cell culture.

IMR1_Signaling_Pathway This compound Mechanism of Action in the Notch Signaling Pathway Notch_Receptor Notch Receptor S1_Cleavage S1 Cleavage (Golgi) Notch_Receptor->S1_Cleavage Ligand Ligand (e.g., Delta/Serrate/Jagged) Ligand->Notch_Receptor binds S2_Cleavage S2 Cleavage (ADAM Protease) S1_Cleavage->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD releases CSL CSL (RBP-Jκ) NICD->CSL binds NTC Notch Ternary Complex (NTC) NICD->NTC Maml1 Maml1 CSL->Maml1 recruits CSL->NTC Maml1->NTC Target_Genes Target Gene Transcription (e.g., HES1, HEY1) NTC->Target_Genes activates IMR1 This compound IMR1->Inhibition Inhibition->Maml1 prevents recruitment

Caption: this compound inhibits the Notch signaling pathway by preventing Maml1 recruitment.

Experimental_Workflow General Experimental Workflow for this compound Treatment Cell_Culture 1. Cell Seeding IMR1_Treatment 2. This compound Treatment (Varying Concentrations) Cell_Culture->IMR1_Treatment Incubation 3. Incubation (24-72 hours) IMR1_Treatment->Incubation Cytotoxicity_Assay 4a. Cytotoxicity Assay (e.g., MTT, Resazurin) Incubation->Cytotoxicity_Assay Apoptosis_Assay 4b. Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay Data_Analysis 5. Data Analysis Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for evaluating this compound's effects on cultured cells.

Experimental Protocols

1. Preparation of this compound Stock Solution

This compound is typically supplied as a solid. A stock solution is prepared for serial dilutions to treat cells in culture.

  • Reagents and Materials:

    • This compound solid

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 353.4 g/mol , dissolve 3.53 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.[2]

2. Cell Culture and this compound Treatment

This protocol provides a general guideline for treating adherent or suspension cells with this compound. The optimal cell density and this compound concentration should be determined empirically for each cell line.

  • Reagents and Materials:

    • Appropriate cell culture medium and supplements

    • Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

    • This compound stock solution (10 mM in DMSO)

    • Phosphate-buffered saline (PBS)

  • Protocol:

    • Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight (for adherent cells).

    • Prepare serial dilutions of this compound in a complete culture medium. It is recommended to start with a concentration range that brackets the known IC50 of 26 µM (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

3. Cytotoxicity Assay (Resazurin-Based)

This assay measures cell viability by assessing the metabolic activity of the cells.

  • Reagents and Materials:

    • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

    • 96-well clear-bottom black plates

    • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

  • Protocol:

    • Following this compound treatment in a 96-well plate, add resazurin solution to each well to a final concentration of 10% of the total volume.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell line.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reagents and Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Cold PBS

    • Flow cytometer

  • Protocol:

    • After this compound treatment, harvest the cells (including any floating cells in the supernatant).

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[6]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.

References

Application Notes and Protocols: IMR-1 Dosage for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of IMR-1, a small molecule inhibitor of the Notch signaling pathway, in in vivo mouse models of cancer. The information compiled is based on established preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.

Introduction

This compound is a first-in-class small molecule inhibitor that specifically targets the formation of the Notch transcriptional activation complex. By preventing the recruitment of Mastermind-like 1 (Maml1) to the complex, this compound effectively attenuates Notch target gene transcription.[1] Dysregulated Notch signaling is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. In vivo studies utilizing mouse models are crucial for evaluating the efficacy and safety of Notch inhibitors like this compound. This document outlines the recommended dosage, administration, and experimental procedures for using this compound in preclinical mouse models of esophageal adenocarcinoma.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the in vivo administration of this compound in mouse models based on published data.

ParameterValueReference
Drug This compound[2]
Dosage 15 mg/kg[2]
Administration Route Intraperitoneal (i.p.) Injection[2]
Frequency DailyN/A
Vehicle 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O[2]
Mouse Model Esophageal Adenocarcinoma Xenograft (OE19 cells) & Patient-Derived Xenograft (PDX)N/A
Tumor Cell Inoculum 5 x 10⁶ cellsN/A
Tumor Volume Monitoring 2-3 times per week[1]
Humane Endpoint (Tumor Size) 2.0 cm in any direction or 2000 mm³ volume[3]
Humane Endpoint (Body Weight) >20% loss of initial body weight[4][5]

Signaling Pathway and Mechanism of Action

This compound functions by disrupting the assembly of the Notch transcriptional activation complex. In canonical Notch signaling, the intracellular domain of the Notch receptor (NICD) translocates to the nucleus upon ligand binding and forms a complex with the DNA-binding protein CSL and the co-activator Maml1. This complex drives the transcription of Notch target genes, such as Hes1 and HeyL, which are involved in cell proliferation, differentiation, and survival. This compound specifically prevents the recruitment of Maml1 to the NICD-CSL complex, thereby inhibiting the transcription of these target genes and suppressing tumor growth in Notch-dependent cancers.[1]

IMR1_Notch_Pathway cluster_sending_cell Signal Sending Cell cluster_receiving_cell Signal Receiving Cell cluster_nucleus Nucleus Ligand Delta/Jagged Ligand NotchR Notch Receptor Ligand->NotchR 1. Ligand Binding S2 S2 Cleavage (ADAM Protease) NotchR->S2 2. Conformational Change S3 S3 Cleavage (γ-Secretase) S2->S3 3. Cleavage NICD NICD S3->NICD 4. NICD Release CSL CSL NICD->CSL 5. Nuclear Translocation & Complex Formation Maml1 Maml1 CSL->Maml1 6. Maml1 Recruitment Transcription Target Gene Transcription (Hes1, HeyL) Maml1->Transcription 7. Transcriptional Activation IMR1 This compound IMR1->Block

Caption: this compound inhibits the Notch signaling pathway by preventing Maml1 recruitment.

Experimental Protocols

This compound Formulation for In Vivo Administration

Materials:

  • This compound powder (Selleck Chemicals or equivalent)[2]

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween® 80, sterile

  • Sterile deionized water (ddH₂O)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO. Gently vortex to ensure complete dissolution.

  • To prepare the final injection solution at a concentration of 1.25 mg/mL, follow these steps for a 1 mL final volume:[2] a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 50 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween® 80 to the mixture and mix until clear. d. Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL. e. Mix the solution gently but thoroughly. This will result in a final vehicle composition of 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% ddH₂O.

  • The final solution should be clear. Use the freshly prepared solution for injection.

Esophageal Adenocarcinoma Xenograft Mouse Model

Materials:

  • Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old

  • OE19 human esophageal adenocarcinoma cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Calipers

  • Animal scale

Procedure:

  • Cell Preparation: Culture OE19 cells in complete medium until they reach 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Tumor Cell Implantation: a. Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation). b. Shave and sterilize the right flank of the mouse. c. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank.

  • Tumor Growth Monitoring: a. Monitor the mice 2-3 times per week for tumor formation. b. Once tumors are palpable, measure the tumor dimensions (length and width) using calipers. c. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[1][3] d. Monitor the body weight of the mice at each tumor measurement.

  • Treatment Initiation: Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: a. Administer this compound (15 mg/kg) or the vehicle control daily via intraperitoneal injection. b. Refer to the detailed Intraperitoneal Injection Protocol below.

  • Efficacy Evaluation and Humane Endpoints: a. Continue to monitor tumor volume and body weight 2-3 times per week. b. Euthanize mice if the tumor size exceeds 2.0 cm in any direction or the tumor volume reaches 2000 mm³, or if there is more than a 20% loss of initial body weight.[3][4][5] Other signs of distress, such as ulceration of the tumor, lethargy, or inability to access food and water, also warrant euthanasia. c. At the end of the study, euthanize all remaining animals and excise the tumors for further analysis (e.g., weight, histology, gene expression analysis).

Intraperitoneal (i.p.) Injection Protocol

Procedure:

  • Restrain the mouse securely, for example, by scruffing the neck and back to expose the abdomen.

  • Tilt the mouse slightly with its head pointing downwards to allow the abdominal organs to move away from the injection site.

  • Identify the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

  • Insert a 27-gauge needle with the bevel up at a 10-20 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).

  • Inject the calculated volume of the this compound formulation or vehicle control slowly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any immediate adverse reactions.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Procedure cluster_endpoint Endpoint & Analysis CellCulture 1. Culture OE19 Cells CellHarvest 2. Harvest & Resuspend Cells (5x10^6 cells / 100µL) CellCulture->CellHarvest Implantation 4. Subcutaneous Implantation of Cells into Mice CellHarvest->Implantation DrugPrep 3. Prepare this compound Formulation (15 mg/kg) Treatment 7. Daily i.p. Injection (this compound or Vehicle) DrugPrep->Treatment TumorGrowth 5. Monitor Tumor Growth (2-3 times/week) Implantation->TumorGrowth Randomization 6. Randomize Mice (Tumor Volume ~100-200 mm³) TumorGrowth->Randomization Randomization->Treatment Monitoring 8. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 9. Humane Endpoint Criteria Met or Study Conclusion Monitoring->Endpoint Euthanasia 10. Euthanize Mice Endpoint->Euthanasia Analysis 11. Excise Tumors for Analysis (Weight, Histology, etc.) Euthanasia->Analysis

Caption: Workflow for in vivo efficacy testing of this compound in a xenograft mouse model.

References

Application Notes and Protocols: Utilizing IMR-1 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMR-1 is a novel small molecule inhibitor that specifically targets the Notch signaling pathway. It functions by disrupting the recruitment of the coactivator Mastermind-like 1 (MAML1) to the Notch transcriptional activation complex, thereby downregulating the expression of Notch target genes.[1][2][3] Aberrant Notch signaling has been implicated in the development of chemoresistance in various cancers.[2][4] Inhibition of this pathway presents a promising strategy to sensitize cancer cells to conventional chemotherapeutic agents. These application notes provide a comprehensive overview of the preclinical data and detailed protocols for investigating the synergistic potential of this compound in combination with standard chemotherapy agents.

Mechanism of Action: this compound and Chemotherapy Synergy

Chemotherapeutic agents such as cisplatin, paclitaxel, doxorubicin, and gemcitabine primarily induce cancer cell death through mechanisms like DNA damage and microtubule disruption. However, cancer cells can develop resistance through various mechanisms, including the activation of survival pathways like the Notch pathway.[4]

This compound, by inhibiting the Notch pathway, is hypothesized to counteract these resistance mechanisms. The combined action of this compound and chemotherapy is expected to lead to a synergistic anti-tumor effect by:

  • Preventing Chemoresistance: By blocking Notch-mediated survival signals, this compound may prevent the upregulation of anti-apoptotic proteins and drug efflux pumps.

  • Targeting Cancer Stem Cells (CSCs): The Notch pathway is crucial for the maintenance of CSCs, a subpopulation of tumor cells known to be highly resistant to chemotherapy. This compound may help eradicate these CSCs, leading to a more durable treatment response.

  • Inducing Apoptosis and Cell Cycle Arrest: The combination therapy is expected to enhance the induction of programmed cell death (apoptosis) and cell cycle arrest, leading to a more profound inhibition of tumor growth.

Data Presentation

In Vitro Efficacy of this compound as a Single Agent
Cell LineCancer TypeIC50 (µM)Reference
786-0Renal Cancer~25[1]
OE33Esophageal Adenocarcinoma~25[1]
H69Small Cell Lung Cancer< 25[4]
H69ARSmall Cell Lung Cancer (Chemoresistant)< 25[4]
In Vivo Efficacy of this compound as a Single Agent
Xenograft ModelCancer TypeThis compound DoseRoute of AdministrationTumor Growth InhibitionReference
OE19Esophageal Adenocarcinoma15 mg/kgIntraperitonealSignificant[1]
EAC29 (PDX)Esophageal Adenocarcinoma15 mg/kgIntraperitonealSignificant[1]
EAC47 (PDX)Esophageal Adenocarcinoma15 mg/kgIntraperitonealSignificant[1]

(PDX: Patient-Derived Xenograft)

Experimental Protocols

In Vitro Synergy Assessment: Combination of this compound and Chemotherapy

Objective: To determine the synergistic, additive, or antagonistic effect of combining this compound with a chemotherapeutic agent on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HCT116)

  • This compound (MedchemExpress)[3]

  • Chemotherapeutic agent (e.g., Cisplatin, Paclitaxel, Doxorubicin, Gemcitabine)

  • Complete cell culture medium

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a dilution series for both this compound and the chemotherapeutic agent. A common approach is to use a 7-point dilution series centered around the IC50 of each drug.

  • Combination Treatment: Treat the cells with this compound alone, the chemotherapeutic agent alone, and the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.[5]

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

In Vivo Xenograft Model: this compound and Chemotherapy Combination

Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapeutic agent on tumor growth in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line of interest or patient-derived tumor fragments

  • This compound

  • Chemotherapeutic agent

  • Vehicle solutions for both drugs

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse. For PDX models, implant tumor fragments.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, this compound + Chemotherapy).

  • Treatment Administration:

    • Administer this compound, typically via intraperitoneal (i.p.) injection, at a dose of 15 mg/kg daily.[1]

    • Administer the chemotherapeutic agent according to established protocols (e.g., Cisplatin at 5 mg/kg i.p. weekly; Paclitaxel at 10 mg/kg i.v. weekly).

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

  • Monitoring: Monitor animal weight and overall health throughout the study.

  • Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study period.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between treatment groups.

Mandatory Visualizations

Signaling_Pathway cluster_chemo Chemotherapy cluster_notch Notch Pathway cluster_effects Cellular Effects Chemo Cisplatin / Doxorubicin DNA_Damage DNA Damage Chemo->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Notch_Receptor Notch Receptor NICD NICD Notch_Receptor->NICD Cleavage NTC Notch Ternary Complex (NTC) NICD->NTC CSL CSL CSL->NTC MAML1 MAML1 MAML1->NTC Target_Genes Target Gene Transcription (e.g., HES1, HEY1) NTC->Target_Genes Chemoresistance Chemoresistance Target_Genes->Chemoresistance Promotes IMR1 This compound IMR1->MAML1 Inhibits Recruitment Chemoresistance->Apoptosis Inhibits

Caption: this compound and Chemotherapy Signaling Pathway.

In_Vitro_Workflow start Seed Cancer Cells (96-well plate) treatment Treat with: - this compound alone - Chemo alone - Combination start->treatment incubation Incubate (48-72 hours) treatment->incubation viability_assay Cell Viability Assay (MTT / CellTiter-Glo) incubation->viability_assay data_analysis Data Analysis: - IC50 Calculation - Combination Index (CI) viability_assay->data_analysis result Synergy? Additive? Antagonism? data_analysis->result

Caption: In Vitro Synergy Experimental Workflow.

In_Vivo_Workflow cluster_treatment Treatment Phase start Implant Tumor Cells in Immunocompromised Mice tumor_growth Allow Tumors to Grow (~100-150 mm³) start->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment_arms 1. Vehicle 2. This compound 3. Chemotherapy 4. This compound + Chemo randomization->treatment_arms monitoring Monitor Tumor Volume and Animal Health treatment_arms->monitoring endpoint Endpoint: Tumor Size Limit Reached monitoring->endpoint analysis Data Analysis: - Tumor Growth Curves - Statistical Significance endpoint->analysis

Caption: In Vivo Combination Therapy Workflow.

Conclusion

The combination of this compound with conventional chemotherapy represents a promising strategy to enhance anti-tumor efficacy and overcome chemoresistance. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this combination therapy. Further investigation into the specific molecular mechanisms underlying the synergistic effects and the identification of predictive biomarkers will be crucial for the clinical translation of this therapeutic approach.

References

Application Notes and Protocols for IMR-1 in Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of IMR-1, a small molecule inhibitor of the Notch signaling pathway, in preclinical xenograft studies. This compound disrupts the formation of the Notch transcriptional activation complex, presenting a promising therapeutic strategy for cancers with aberrant Notch signaling.

Mechanism of Action

This compound functions by specifically inhibiting the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex on the chromatin.[1][2] This disruption prevents the transcription of Notch target genes, which are often involved in cell proliferation, differentiation, and survival.[1] Unlike gamma-secretase inhibitors (GSIs) that can affect the processing of other proteins, this compound offers a more targeted approach to inhibiting the Notch pathway.[1][3]

Signaling Pathway Diagram

IMR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NotchReceptor Notch Receptor NICD_cytoplasm NICD (cleaved) NotchReceptor->NICD_cytoplasm Cleavage Ligand Ligand (e.g., Delta/Jagged) Ligand->NotchReceptor Binding NICD_nucleus NICD NICD_cytoplasm->NICD_nucleus Translocation CSL CSL Maml1 Maml1 CSL->Maml1 Recruitment TargetGenes Target Gene Transcription Maml1->TargetGenes Activation NoTranscription Transcription Inhibited Maml1->NoTranscription NICD_nucleus->CSL IMR1 This compound IMR1->Maml1 Inhibits Recruitment

Caption: this compound mechanism of action in the Notch signaling pathway.

Xenograft Studies with this compound

This compound has demonstrated significant efficacy in reducing tumor growth in patient-derived xenograft (PDX) models.[1][4] These studies highlight the potential of this compound as a therapeutic agent for Notch-dependent cancers.

Quantitative Data from Patient-Derived Xenograft (PDX) Studies
ParameterVehicle Control (DMSO)This compound (15 mg/kg)DAPT (20 mg/kg)Reference
Tumor Volume Showed progressive increase over 24 daysSignificantly abrogated tumor growthSimilar level of tumor growth abrogation as this compound[1]
Adverse Effects Not reportedNo significant weight loss or other visible signs of adverse effectsNot reported[3]
Treatment Duration 24 days24 days24 days[1]

Experimental Workflow for a Xenograft Study

Xenograft_Workflow cluster_preclinical Preclinical Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Cell Culture (Notch-dependent cancer cells) cell_prep 2. Cell Preparation (Harvesting and counting) cell_culture->cell_prep implantation 3. Tumor Implantation (Subcutaneous injection into mice) cell_prep->implantation randomization 4. Tumor Growth & Randomization (Tumors reach palpable size) implantation->randomization treatment_initiation 5. Treatment Initiation (Vehicle, this compound, Positive Control) randomization->treatment_initiation monitoring 6. Monitoring (Tumor volume, body weight, health) treatment_initiation->monitoring endpoint 7. Study Endpoint (Pre-defined tumor size or time) monitoring->endpoint tissue_collection 8. Tissue Collection (Tumor, blood, organs) endpoint->tissue_collection analysis 9. Data Analysis (Tumor growth inhibition, biomarkers) tissue_collection->analysis

Caption: General experimental workflow for an this compound xenograft study.

Detailed Experimental Protocols

Cell Culture and Preparation for Implantation

Objective: To prepare a sufficient number of viable cancer cells for subcutaneous implantation into immunodeficient mice.

Materials:

  • Notch-dependent cancer cell line (e.g., OE33, 786-0)[3]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS), sterile

  • Hemocytometer or automated cell counter

  • Centrifuge

Protocol:

  • Culture the selected cancer cell line in T-75 or T-150 flasks until they reach 80-90% confluency.

  • Aspirate the culture medium and wash the cells once with sterile PBS.

  • Add 3-5 mL of Trypsin-EDTA to each flask and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 10 mL of complete culture medium.

  • Transfer the cell suspension to a 50 mL conical tube and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in an appropriate volume of sterile PBS or serum-free medium.

  • Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration and viability.

  • Adjust the cell concentration to the desired density for injection (e.g., 5 x 10^6 cells per 100 µL). Keep the cell suspension on ice.

Tumor Implantation

Objective: To establish subcutaneous tumors in immunodeficient mice.

Materials:

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude, NSG)

  • Prepared cancer cell suspension

  • 1 mL syringes with 27-gauge needles

  • Anesthetic (e.g., isoflurane)

  • Animal clippers

  • Disinfectant (e.g., 70% ethanol)

Protocol:

  • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

  • Shave a small area on the flank of the mouse where the injection will be performed.

  • Disinfect the injection site with 70% ethanol.

  • Gently mix the cell suspension to ensure a uniform distribution of cells.

  • Draw 100 µL of the cell suspension (containing the desired number of cells) into the syringe.

  • Insert the needle subcutaneously into the prepared site on the flank of the mouse.

  • Slowly inject the cell suspension to form a small bleb under the skin.

  • Carefully withdraw the needle.

  • Monitor the mouse until it has fully recovered from anesthesia.

  • Observe the mice regularly for tumor development.

This compound Administration and Tumor Monitoring

Objective: To treat tumor-bearing mice with this compound and monitor its effect on tumor growth.

Materials:

  • This compound compound

  • Vehicle (e.g., DMSO, as used in referenced studies)[1]

  • Dosing syringes and needles

  • Digital calipers

  • Animal scale

Protocol:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, Positive Control).

  • Prepare the this compound dosing solution. A previously reported effective dose is 15 mg/kg.[1][3] The vehicle should be prepared in the same manner.

  • Administer the assigned treatment to each mouse according to the planned schedule (e.g., daily intraperitoneal injection).

  • Measure the tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Record the body weight of each mouse at each measurement time point to monitor for toxicity.

  • Observe the mice daily for any signs of distress or adverse effects.

  • Continue treatment for the predetermined duration (e.g., 24 days).[1]

Endpoint Analysis

Objective: To collect tissues for downstream analysis and evaluate the efficacy of this compound.

Materials:

  • Euthanasia agent (e.g., CO2, cervical dislocation)

  • Surgical instruments

  • Tubes for tissue and blood collection

  • Formalin or liquid nitrogen for tissue preservation

Protocol:

  • At the end of the study, euthanize the mice according to approved institutional protocols.

  • Collect blood samples via cardiac puncture for potential biomarker analysis.

  • Excise the tumors and record their final weight.

  • A portion of the tumor can be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC) or snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, RT-qPCR).

  • Collect major organs (e.g., liver, spleen, kidneys) for histopathological analysis to assess any potential toxicity.

  • Analyze the collected data to determine the tumor growth inhibition (TGI) and assess the statistical significance of the findings.

References

IMR-1: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMR-1 is a small molecule inhibitor of the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and survival.[1][2] Aberrant Notch signaling is implicated in the initiation and progression of various cancers, making it a compelling target for therapeutic intervention.[1][2] this compound functions by specifically disrupting the formation of the Notch transcriptional activation complex. It prevents the recruitment of the coactivator Mastermind-like 1 (Maml1) to the complex, thereby inhibiting the transcription of Notch target genes.[1][2] This targeted mechanism of action makes this compound a valuable tool for cancer research and a potential candidate for novel anti-cancer therapeutics.[1]

These application notes provide a comprehensive overview of the use of this compound in specific cancer types, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Data Presentation: Efficacy of this compound in Cancer Models

The following tables summarize the quantitative data on the anti-cancer effects of this compound in various preclinical models.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay TypeReference
786-0Renal Adenocarcinoma~25Not Specified[1]
OE33Esophageal Adenocarcinoma~25Not Specified[1]
H69Small-Cell Lung CancerSignificantly lower than other SCLC cell linesNot Specified[3]
H69ARSmall-Cell Lung Cancer (Chemoresistant)Significantly lower than other SCLC cell linesNot Specified[3]
T47DLuminal Breast CancerSensitiveColony Formation[1]
MCF-7Luminal Breast CancerSensitiveColony Formation[1]
H-23Non-Small Cell Lung AdenocarcinomaSensitiveColony Formation[1]
HT-1080FibrosarcomaRefractoryColony Formation[1]

Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models of Esophageal Adenocarcinoma

PDX ModelTreatmentDosageDurationOutcomeReference
EAC29This compound15 mg/kg24 daysSignificant abrogation of tumor growth[2]
EAC47This compound15 mg/kg24 daysSignificant abrogation of tumor growth[2]

Table 3: Effect of this compound on Notch Target Gene Expression in Esophageal Adenocarcinoma PDX Models

PDX ModelGeneTreatmentOutcomeReference
EAC29 & EAC47Hes1This compound (15 mg/kg)Dramatic reduction in expression[2]
EAC29 & EAC47HeyLThis compound (15 mg/kg)Dramatic reduction in expression[2]
EAC29 & EAC47Notch3This compound (15 mg/kg)Dramatic reduction in expression[2]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in the Notch Signaling Pathway

This compound specifically targets the assembly of the Notch transcriptional activation complex. The diagram below illustrates the canonical Notch signaling pathway and the point of intervention by this compound.

IMR1_Notch_Pathway cluster_sending_cell Signal Sending Cell cluster_receiving_cell Signal Receiving Cell cluster_nucleus Nucleus Ligand Ligand Notch_Receptor Notch_Receptor Ligand->Notch_Receptor 1. Ligand Binding S2_Cleavage S2 Cleavage (ADAM) Notch_Receptor->S2_Cleavage gamma_Secretase γ-Secretase (S3 Cleavage) S2_Cleavage->gamma_Secretase 2. Cleavage NICD NICD gamma_Secretase->NICD 3. NICD Release CSL CSL NICD->CSL 4. Translocation to Nucleus NTC Notch Transcriptional Complex (NTC) NICD->NTC CSL->NTC Maml1 Maml1 Maml1->NTC 5. Maml1 Recruitment Target_Genes Target Gene Transcription (e.g., Hes1, HeyL) NTC->Target_Genes 6. Transcriptional Activation IMR1 This compound IMR1->NTC Inhibition

Caption: this compound inhibits the Notch pathway by blocking Maml1 recruitment to the NTC.

Experimental Workflow: Assessing this compound Efficacy

The following diagram outlines a typical workflow for evaluating the anti-cancer effects of this compound in a preclinical setting.

IMR1_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines IMR1_Treatment_vitro This compound Treatment (Dose-Response) Cell_Culture->IMR1_Treatment_vitro Colony_Formation Colony Formation Assay IMR1_Treatment_vitro->Colony_Formation Cell Proliferation RT_qPCR_vitro RT-qPCR for Notch Target Genes IMR1_Treatment_vitro->RT_qPCR_vitro Gene Expression ChIP_Assay ChIP Assay for Maml1 Recruitment IMR1_Treatment_vitro->ChIP_Assay Mechanism Validation Data_Analysis1 Analyze Colony Formation Colony_Formation->Data_Analysis1 Cell Proliferation Data_Analysis2 Quantify Gene Expression RT_qPCR_vitro->Data_Analysis2 Gene Expression Data_Analysis3 Assess Maml1 Binding ChIP_Assay->Data_Analysis3 Mechanism Validation PDX_Model Patient-Derived Xenograft (PDX) Model IMR1_Treatment_vivo This compound Administration PDX_Model->IMR1_Treatment_vivo Tumor_Measurement Tumor Volume Measurement IMR1_Treatment_vivo->Tumor_Measurement Tumor Growth Gene_Expression_vivo Gene Expression Analysis of Tumors (RT-qPCR) Tumor_Measurement->Gene_Expression_vivo In Vivo Target Engagement Data_Analysis4 Analyze Tumor Growth Curves Tumor_Measurement->Data_Analysis4 Tumor Growth Data_Analysis5 Correlate with Tumor Response Gene_Expression_vivo->Data_Analysis5 In Vivo Target Engagement

References

Application Notes and Protocols for IMR-1 Administration in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMR-1 is a small molecule inhibitor of the Notch signaling pathway, a critical regulator of cellular proliferation, differentiation, and apoptosis.[1][2] Aberrant Notch signaling is implicated in the initiation and progression of various cancers, making it a compelling target for therapeutic intervention.[1][3] this compound exerts its inhibitory effect by disrupting the formation of the Notch transcriptional activation complex.[3][4] Specifically, it prevents the recruitment of Mastermind-like 1 (Maml1) to the complex on chromatin, leading to the attenuation of Notch target gene transcription.[3][4][5] This novel mechanism of action distinguishes this compound from other Notch inhibitors like gamma-secretase inhibitors (GSIs).[4] These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo research settings.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Formula C15H15NO5S2[6]
Molecular Weight 353.41 g/mol [7]
CAS Number 310456-65-6[7]
IC50 26 μM (for Notch transcriptional activation)[7]
Solubility Soluble in DMSO (up to 70 mg/mL) and Ethanol (up to 9 mg/mL with warming)[7]
Storage Store solid compound desiccated at -20°C for up to 1 year. Stock solutions in DMSO can be stored at -20°C for up to 1 month.

Mechanism of Action: Notch Signaling Inhibition

This compound specifically targets the assembly of the Notch Ternary Complex (NTC), which consists of the Notch intracellular domain (NICD), the DNA binding protein CSL, and the coactivator Maml1. By preventing Maml1 recruitment, this compound effectively blocks the transcription of Notch target genes such as HES1 and HEY1.[1][4] Unlike GSIs, this compound does not affect the cleavage of the Notch receptor and therefore does not alter the cellular levels of NICD.[1]

IMR1_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Notch_Receptor Notch Receptor Proteolytic_Cleavage Proteolytic Cleavage (γ-secretase) Notch_Receptor->Proteolytic_Cleavage Ligand Delta/Jagged Ligand Ligand->Notch_Receptor Binding NICD NICD Proteolytic_Cleavage->NICD Release CSL CSL NICD->CSL Binds NTC Notch Ternary Complex (NTC) CSL->NTC Maml1 Maml1 Maml1->NTC Recruitment Target_Genes Target Gene Transcription (e.g., HES1, HEY1) NTC->Target_Genes Activates IMR1 This compound IMR1->Maml1 Blocks Recruitment

Caption: this compound mechanism of action in the Notch signaling pathway.

In Vitro Protocols

Cell Line Selection

The selection of appropriate cell lines is crucial for studying the effects of this compound. It is recommended to use cell lines that have been established to be dependent on Notch signaling for their growth and survival.[4]

Examples of Notch-Dependent Cell Lines:

  • OE33 (Esophageal Adenocarcinoma)[4]

  • 786-0 (Renal Cell Carcinoma)[4]

Protocol 1: Colony Formation Assay

This assay is used to assess the effect of this compound on the long-term proliferative capacity of cells.[4]

Materials:

  • Notch-dependent cancer cell lines (e.g., OE33, 786-0)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM). A vehicle control (DMSO) should be included.

  • Incubate the plates for 10-14 days, replacing the medium with fresh this compound or vehicle every 2-3 days.

  • After the incubation period, wash the wells with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 20 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

  • Quantify the results and express them as a percentage of the vehicle-treated control.

Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is designed to demonstrate that this compound inhibits the recruitment of Maml1 to the promoter of a Notch target gene, such as HES1.[4]

Materials:

  • Notch-dependent cell lines

  • This compound and vehicle (DMSO)

  • Formaldehyde (1%)

  • Glycine (125 mM)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonication equipment

  • Antibodies against Maml1, Notch1 (or NICD), and a negative control (e.g., IgG)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • Primers for the HES1 promoter and a control region

  • qPCR reagents and instrument

Procedure:

  • Culture cells to ~80-90% confluency and treat with this compound (e.g., 25 µM) or DMSO for the desired time.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

  • Harvest the cells and perform cell and nuclear lysis.

  • Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin overnight at 4°C with the specific antibodies (Maml1, Notch1, IgG).

  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the complexes from the beads and reverse the cross-links by incubating with proteinase K.

  • Purify the DNA.

  • Perform qPCR using primers specific for the HES1 promoter. The results should show a decrease in Maml1 occupancy at the HES1 promoter in this compound treated cells compared to the control, while Notch1 occupancy should remain unchanged.[1]

ChIP_Workflow Start Cell Culture with This compound/Vehicle Treatment Crosslinking Formaldehyde Cross-linking Start->Crosslinking Lysis Cell & Nuclear Lysis Crosslinking->Lysis Sonication Chromatin Shearing (Sonication) Lysis->Sonication IP Immunoprecipitation (Antibodies: Maml1, Notch1, IgG) Sonication->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elution Elution & Reverse Cross-linking Wash->Elution Purification DNA Purification Elution->Purification qPCR qPCR Analysis (HES1 Promoter) Purification->qPCR End Data Analysis qPCR->End

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

In Vivo Protocols

Animal Models

Patient-derived xenograft (PDX) models are highly relevant for evaluating the anti-tumor efficacy of this compound.[4]

Example Model:

  • Esophageal adenocarcinoma PDX models (e.g., EAC29, EAC47) in immunocompromised mice.[4]

Protocol 3: In Vivo Efficacy Study

This protocol outlines the administration of this compound to tumor-bearing mice to assess its effect on tumor growth.

Materials:

  • Tumor-bearing mice (e.g., PDX models)

  • This compound

  • Vehicle solution (e.g., DMSO, PEG300, Tween80, ddH2O)[7]

  • Dosing syringes and needles

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Prepare the this compound dosing solution. A suggested formulation is to first dissolve this compound in DMSO, then add PEG300, followed by Tween80, and finally ddH2O.[7] The final solution should be clear.

  • Administer this compound via intraperitoneal (i.p.) injection. A dose of 15 mg/kg has been shown to be effective.[1][5]

  • The control group should receive the vehicle solution following the same schedule.

  • Dose the animals daily or as determined by preliminary toxicology studies. Treatment can be continued for a period such as 24-28 days.[4][5]

  • Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).

  • Observe the animals for any signs of toxicity.[1]

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).

Pharmacokinetics

This compound is metabolized in vivo to its more potent acid metabolite, IMR-1A.[4][8] IMR-1A has an IC50 of 0.5 µM, representing a 50-fold increase in potency compared to the parent compound.[8]

ParameterRouteDoseValueAnimal Model
IMR-1A T1/2 (half-life) i.v.2 mg/kg2.22 hMale C57BL/6 mice
IMR-1A CL (clearance) i.v.2 mg/kg7 mL/min/kgMale C57BL/6 mice
This compound Tmax i.p.100 mg/kg0.50 hMale C57BL/6 mice

Data for this compound administration, with pharmacokinetic parameters measured for its metabolite IMR-1A.[4][8]

Safety and Toxicity

In preclinical studies, this compound has been shown to be well-tolerated. At a dose of 15 mg/kg, no observable adverse effects, significant weight loss, or other visible signs of toxicity were reported in mice.[1]

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use. Researchers should perform their own safety assessments and optimization of protocols for their specific experimental systems.

References

Application Notes and Protocols for Evaluating IMR-1 Treatment Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the treatment response of IMR-1, a small molecule inhibitor of the Notch signaling pathway. This compound functions by disrupting the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex, leading to the downregulation of Notch target genes and subsequent inhibition of tumor growth.[1][2][3] The following protocols and guidelines are designed to assist researchers in preclinical and translational studies.

Core Principle: Mechanism of this compound Action

This compound is a targeted therapy that specifically inhibits the formation of the Notch transcriptional activation complex.[1][2][3] Unlike gamma-secretase inhibitors (GSIs) which prevent the cleavage and release of the Notch intracellular domain (NICD), this compound acts downstream. It selectively blocks the binding of Maml1 to the NICD-CSL complex on the DNA.[1] This disruption prevents the transcription of Notch target genes, such as HES1 and HEYL, which are critical for the proliferation and survival of Notch-dependent cancer cells.[1][4]

Key Techniques for Evaluating this compound Efficacy

A multi-faceted approach is recommended to robustly evaluate the biological effects of this compound. This includes in vitro assays to assess cellular response and in vivo models to determine anti-tumor efficacy.

In Vitro Evaluation of this compound Activity

a) Cell Viability and Proliferation Assays:

To determine the cytotoxic and anti-proliferative effects of this compound, standard cell viability assays are recommended.

  • Recommended Cell Lines: Notch-dependent cancer cell lines such as OE33 (esophageal adenocarcinoma) and 786-0 (renal cell carcinoma) have been shown to be sensitive to this compound.[1] It is also recommended to include a Notch-independent cell line as a negative control to demonstrate specificity.

  • Protocol: Cell Viability Assay (MTT/XTT)

    • Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

    • Treatment: Treat the cells with a dose range of this compound (e.g., 1 µM to 50 µM) for 24, 48, and 72 hours. Include a DMSO-treated vehicle control.

    • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) Colony Formation Assay:

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

  • Protocol: Colony Formation Assay

    • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate.

    • Treatment: Treat the cells with this compound at concentrations around the IC50 value for the duration of colony formation (typically 10-14 days). Replace the media with fresh this compound-containing media every 2-3 days.

    • Colony Staining: After 10-14 days, wash the cells with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

    • Data Analysis: Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.

c) Gene Expression Analysis of Notch Targets:

Quantitative Reverse Transcription PCR (qRT-PCR) is essential to confirm that this compound is inhibiting the Notch signaling pathway at the transcriptional level.

  • Target Genes: HES1 and HEYL are well-established direct targets of the Notch pathway.[1][4]

  • Protocol: qRT-PCR for HES1 and HEYL

    • Cell Treatment: Treat Notch-dependent cells with this compound (at or above the IC50 concentration) for a defined period (e.g., 24 hours).

    • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

    • qPCR: Perform qPCR using primers specific for HES1, HEYL, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. A significant decrease in HES1 and HEYL expression in this compound treated cells compared to the control is expected.

d) Chromatin Immunoprecipitation (ChIP) Assay:

ChIP is a powerful technique to directly demonstrate that this compound inhibits the recruitment of Maml1 to the promoter of Notch target genes.

  • Target Protein: Maml1.

  • Antibody Selection: A ChIP-validated antibody against Maml1 is crucial for this experiment. Several commercial antibodies are available (e.g., from Cell Signaling Technology #12166, Proteintech 55493-1-AP).[5][6][7]

  • Protocol: Maml1 ChIP Assay

    • Cell Treatment and Crosslinking: Treat cells with this compound and a vehicle control. Crosslink proteins to DNA with formaldehyde.

    • Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

    • Immunoprecipitation: Incubate the sheared chromatin with an anti-Maml1 antibody overnight. Use a non-specific IgG as a negative control.

    • Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G beads.

    • Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

    • Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the DNA.

    • qPCR Analysis: Perform qPCR on the purified DNA using primers flanking the CSL binding sites in the promoter of a Notch target gene, such as HES1.

    • Data Analysis: A significant reduction in the enrichment of the HES1 promoter in the this compound treated sample compared to the control will confirm the drug's mechanism of action.

In Vivo Evaluation of this compound Efficacy

Patient-Derived Xenograft (PDX) Models:

PDX models, where patient tumor tissue is implanted into immunodeficient mice, are a clinically relevant platform to evaluate the anti-tumor activity of this compound.[8][9][10][11][12]

  • Model Selection: Select PDX models derived from tumors with known Notch pathway activation.

  • Protocol: this compound Treatment in PDX Models

    • Tumor Implantation: Implant tumor fragments subcutaneously into immunodeficient mice (e.g., NSG mice).

    • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • This compound Administration: Based on preclinical studies, this compound can be administered via intraperitoneal (i.p.) injection. A previously reported effective dose is 15 mg/kg.[1] The treatment schedule should be determined based on tolerability and efficacy studies (e.g., daily or every other day).

    • Tumor Volume Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice a week).

    • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

    • Endpoint Analysis: At the end of the study, excise the tumors and perform downstream analyses such as qRT-PCR for Notch target genes (HES1, HEYL) and immunohistochemistry to assess proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: In Vitro Efficacy of this compound

AssayCell LineThis compound ConcentrationOutcome
Cell Viability (IC50) OE33e.g., 10 µM50% inhibition of cell growth
786-0e.g., 15 µM50% inhibition of cell growth
Notch-independent line> 50 µMMinimal effect on cell growth
Colony Formation OE3310 µMSignificant reduction in colony number
786-015 µMSignificant reduction in colony number
Gene Expression (qRT-PCR) OE3310 µM> 50% decrease in HES1/HEYL mRNA
786-015 µM> 50% decrease in HES1/HEYL mRNA
Maml1 Recruitment (ChIP-qPCR) OE3310 µMSignificant decrease in HES1 promoter enrichment
786-015 µMSignificant decrease in HES1 promoter enrichment

Table 2: In Vivo Efficacy of this compound in PDX Model

ParameterControl Group (Vehicle)This compound Treatment Group
Tumor Growth Inhibition (%) 0%e.g., > 60%
Final Tumor Volume (mm³) e.g., 1500 ± 200e.g., 500 ± 100
HES1/HEYL Expression (fold change) 1.0e.g., < 0.4
Ki-67 Positive Cells (%) e.g., 80%e.g., 30%
Cleaved Caspase-3 Positive Cells (%) e.g., 5%e.g., 25%

Visualizations

Signaling Pathway

IMR1_Mechanism cluster_sending_cell Signal Sending Cell cluster_receiving_cell Signal Receiving Cell cluster_nucleus Nucleus Ligand Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor 1. Ligand Binding S2_Cleavage S2 Cleavage (ADAM) Notch_Receptor->S2_Cleavage 2. S3_Cleavage S3 Cleavage (γ-Secretase) S2_Cleavage->S3_Cleavage 3. NICD NICD S3_Cleavage->NICD 4. NICD Release CSL CSL NICD->CSL 5. Nuclear Translocation and CSL Binding NTC Notch Transcriptional Complex (NTC) CSL->NTC Maml1 Maml1 Maml1->NTC 6. Maml1 Recruitment Target_Genes Target Genes (HES1, HEYL) NTC->Target_Genes 7. Transcriptional Activation Transcription Transcription Target_Genes->Transcription IMR1 This compound IMR1->NTC Inhibition

Caption: this compound mechanism of action in the Notch signaling pathway.

Experimental Workflow

IMR1_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Select Notch-Dependent and -Independent Cell Lines Viability Cell Viability Assays (MTT/XTT, IC50) Cell_Lines->Viability Colony Colony Formation Assay Cell_Lines->Colony qRT_PCR qRT-PCR for Notch Target Genes Viability->qRT_PCR ChIP ChIP-qPCR for Maml1 Recruitment qRT_PCR->ChIP PDX_Model Establish Notch-Dependent PDX Models Treatment This compound Treatment PDX_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Endpoint Endpoint Analysis (qPCR, IHC) Tumor_Measurement->Endpoint

Caption: Experimental workflow for evaluating this compound treatment response.

References

Troubleshooting & Optimization

IMR-1 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IMR-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the Notch signaling pathway.[1][2][3] It functions by targeting the Notch transcriptional activation complex. Specifically, this compound prevents the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on the chromatin, which in turn inhibits the transcription of Notch target genes.[1][4] This disruption has been shown to inhibit the growth of Notch-dependent tumor cells.[3][4]

Q2: What is the primary solvent for dissolving this compound?

A2: The most common and recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[2][5][6] Ethanol can also be used, but solubility may be lower and require warming.[5]

Q3: What is the solubility of this compound in common laboratory solvents?

A3: The solubility of this compound can vary slightly between suppliers. It is highly soluble in DMSO, with concentrations of up to 70 mg/mL reported.[2] It is generally considered insoluble in water and ethanol, although some suppliers indicate solubility in ethanol with warming.[2][5] For detailed solubility data, please refer to the summary table below.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, it is recommended to dissolve this compound powder in fresh, high-quality DMSO to the desired concentration.[2] For example, to make a 10 mM stock solution, you would dissolve 3.534 mg of this compound (Molecular Weight: 353.41 g/mol ) in 1 mL of DMSO. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[2]

Q5: How should I store this compound powder and stock solutions?

A5: this compound powder should be stored desiccated at -20°C for up to one year.[5] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[2][5] It is recommended to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide

Issue 1: this compound powder is not dissolving completely in my chosen solvent.

  • Solution 1: Use the recommended solvent. DMSO is the most effective solvent for this compound.[2][5][6] If you are using another solvent, consider switching to DMSO.

  • Solution 2: Ensure your solvent is fresh and anhydrous. Moisture-absorbing DMSO can reduce the solubility of this compound.[2] Use fresh, high-purity DMSO for the best results.

  • Solution 3: Gentle warming and vortexing. For some solvents like ethanol, gentle warming may be required to achieve dissolution.[5] Always vortex the solution thoroughly after adding the solute. Be cautious with warming to avoid degradation of the compound.

  • Solution 4: Sonication. Brief sonication can help to break up any clumps of powder and facilitate dissolution.

Issue 2: I observe precipitation of this compound when diluting my stock solution into aqueous media for cell-based assays.

  • Solution 1: Lower the final concentration of this compound. The final concentration of this compound in your aqueous-based culture medium should be low enough to remain in solution. Perform a dilution series to determine the maximum working concentration without precipitation.

  • Solution 2: Optimize the final DMSO concentration. The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity. However, a slightly higher concentration may be necessary to maintain this compound solubility. It is crucial to run a vehicle control with the same final DMSO concentration to account for any effects of the solvent on your experimental system.

  • Solution 3: Use a pre-formulated in vivo solution preparation method for dilution. For in vivo studies, a specific formulation using PEG300 and Tween80 is recommended to maintain solubility in an aqueous environment.[2] While not standard for cell culture, a similar approach with a biocompatible surfactant might be explored for particularly challenging in vitro experiments, though careful validation would be required.

Issue 3: I am not observing the expected inhibition of Notch signaling in my experiments.

  • Solution 1: Verify the activity of your this compound. Ensure that the compound has been stored correctly and is within its expiration date. If possible, test the activity of your this compound in a well-established Notch-dependent cell line as a positive control.[3][4]

  • Solution 2: Confirm Notch pathway dependence. The cell line or system you are using must be dependent on Notch signaling for the phenotype you are measuring.[4][7] This can be confirmed by using other known Notch inhibitors, such as a gamma-secretase inhibitor (GSI) like DAPT, as a positive control for Notch inhibition.[4]

  • Solution 3: Optimize the concentration and treatment time. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific experimental setup. The reported IC50 for this compound is 26 μM in a cell-free assay.[1][2]

  • Solution 4: Consider the metabolic conversion to IMR-1A. In vivo, this compound is metabolized to its more potent acid metabolite, IMR-1A.[4][8] While this compound is active in vitro, the cellular metabolism and the effective concentration at the target site might vary between cell types.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilitySource
DMSO≥70 mg/mL (198.07 mM)[2]
DMSO45 mg/mL[5]
DMSO20 mg/mL (clear solution)[6]
EthanolInsoluble[2]
EthanolUp to 9 mg/mL (with warming)[5]
WaterInsoluble[2]

Table 2: Storage Recommendations for this compound

FormStorage TemperatureDurationSource
Powder-20°C (desiccated)Up to 3 years[2][5]
Stock Solution in DMSO-80°CUp to 1 year[2]
Stock Solution in DMSO-20°CUp to 1 month[2][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 353.41 g/mol )

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound. For 1 mL of a 10 mM solution, weigh out 3.534 mg of this compound.

    • Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary, but is not typically required for DMSO.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: In Vivo Formulation of this compound

This protocol is adapted from a method for oral administration and should be optimized for your specific application.[9]

  • Materials:

    • This compound powder

    • DMSO

    • PEG300

    • Tween80

    • ddH2O (double-distilled water) or saline

  • Procedure (for a 1 mL working solution):

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved and clear.

    • In a sterile tube, add 400 µL of PEG300.

    • Add 50 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300. Mix until the solution is clear.

    • Add 50 µL of Tween80 to the mixture. Mix until the solution is clear.

    • Add 500 µL of ddH2O or saline to bring the final volume to 1 mL.

    • The mixed solution should be used immediately for optimal results.

Visualizations

IMR_1_Preparation_Workflow cluster_start Starting Materials cluster_prep Stock Solution Preparation cluster_storage Storage & Use IMR1_powder This compound Powder Weigh Weigh this compound IMR1_powder->Weigh Solvent Anhydrous DMSO Dissolve Dissolve in DMSO Solvent->Dissolve Weigh->Dissolve Vortex Vortex/Warm Dissolve->Vortex Aliquot Aliquot Vortex->Aliquot Store Store at -80°C Aliquot->Store Dilute Dilute for Assay Aliquot->Dilute

Caption: Workflow for preparing this compound stock solution.

Notch_Signaling_Pathway_Inhibition_by_IMR1 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD_cleavage y-Secretase Cleavage Notch_Receptor->NICD_cleavage Ligand Ligand (e.g., Delta/Jagged) Ligand->Notch_Receptor binds NICD NICD (Notch Intracellular Domain) NICD_cleavage->NICD CSL CSL (RBP-J) NICD->CSL translocates to nucleus and binds CSL NTC Notch Ternary Complex (NTC) (NICD-CSL-MAML1) CSL->NTC MAML1 MAML1 MAML1->NTC recruited to form Target_Genes Target Gene Transcription (e.g., Hes1, Hey1) NTC->Target_Genes activates IMR1 This compound IMR1->NTC prevents MAML1 recruitment

Caption: this compound inhibits the Notch signaling pathway.

References

Optimizing IMR-1 Concentration for Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively utilizing the Notch inhibitor, IMR-1, in experimental settings. It includes troubleshooting advice, frequently asked questions, and detailed protocols to help ensure the successful optimization of this compound concentration for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a novel small molecule inhibitor of the Notch signaling pathway.[1][2][3] It functions by preventing the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on the chromatin.[2] This disruption inhibits the transcription of Notch target genes, which are often involved in tumor growth and proliferation.[2]

Q2: What is the IC50 of this compound?

The half-maximal inhibitory concentration (IC50) of this compound for Notch transcriptional activation is approximately 26 μM in cell-free assays.[1][3] It is important to note that the effective concentration in cell-based assays will vary depending on the cell line and experimental conditions.

Q3: What is IMR-1A?

IMR-1A is the acid metabolite of this compound.[4] In vivo, this compound is metabolized to IMR-1A, which is a significantly more potent Notch inhibitor.[4]

Q4: In what solvent should I dissolve this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. To avoid precipitation, it is advisable to make intermediate dilutions of the DMSO stock in DMSO before the final dilution in an aqueous medium.[5]

Q5: How should I store this compound stock solutions?

This compound stock solutions in DMSO can be stored at -20°C or -80°C for long-term stability.[2] Always refer to the manufacturer's instructions for specific storage recommendations.

Q6: What are the potential off-target effects of this compound?

While this compound is designed to be a specific inhibitor of the Notch pathway, like most small molecule inhibitors, the possibility of off-target effects exists. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to Notch inhibition. This can include using a negative control compound and assessing the expression of known Notch target genes.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound Precipitation in Culture Medium The final concentration of DMSO is too high. The compound's solubility limit in the aqueous medium has been exceeded.Ensure the final DMSO concentration in your culture medium does not exceed a level toxic to your cells (typically ≤0.1%). Perform serial dilutions of your DMSO stock in DMSO first, before adding the final dilution to the medium.[5] Warm the media to 37°C before adding the compound. If precipitation persists, consider using a formulation with solubilizing agents like PEG300 and Tween80 for in vivo studies, which might be adapted for challenging in vitro situations.[3]
No or Low Inhibition Observed The concentration of this compound is too low. The cell line is not dependent on the Notch signaling pathway. The compound has degraded.Perform a dose-response experiment to determine the optimal concentration for your cell line. Verify the reliance of your cell line on Notch signaling by checking literature or using a positive control (e.g., a known Notch-dependent cell line). Ensure proper storage of the this compound stock solution and use a fresh aliquot.
High Cell Death/Toxicity The concentration of this compound is too high. The cells are highly sensitive to Notch inhibition. The DMSO concentration is too high.Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the tolerated concentration range. Lower the concentration of this compound and/or shorten the incubation time. Ensure the final DMSO concentration is at a non-toxic level for your specific cell line.
Inconsistent Results Variability in cell seeding density. Inconsistent compound dilution and addition. Passage number of cells.Ensure consistent cell numbers are seeded for each experiment. Prepare fresh dilutions of this compound for each experiment and mix thoroughly. Use cells within a consistent and low passage number range.

Experimental Protocols

Determining Optimal this compound Concentration using a Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for determining the optimal concentration range of this compound for your experiments by assessing its effect on cell viability.

Materials:

  • This compound

  • DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • One day before the experiment, seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. The optimal seeding density should be determined empirically for each cell line.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 5, 10, 25, 50, 100 μM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment:

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After the incubation period, add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value for your cell line.

Quantitative Data Summary

Parameter Value Reference
This compound IC50 (Cell-free assay) 26 μM[1][3]
IMR-1A IC50 0.5 μM
In Vivo Dosage (Mice) 15 mg/kg[2]

Note: The following table provides suggested starting concentration ranges for this compound in different cancer cell lines based on their known Notch dependency. These are starting points and should be optimized for your specific experimental conditions.

Cancer Type Cell Line Suggested Starting Range (μM)
Breast Cancer MCF-710 - 50
MDA-MB-23110 - 50
Colon Cancer HT-2910 - 50
HCT11610 - 50
Leukemia Jurkat5 - 30
K56210 - 50
Esophageal Adenocarcinoma OE3310 - 30
Renal Adenocarcinoma 786-010 - 30

Visualizations

G cluster_sending Signal Sending Cell cluster_receiving Signal Receiving Cell cluster_nucleus Nucleus Ligand Delta/Jagged Ligand NotchReceptor Notch Receptor Ligand->NotchReceptor Binding S2 S2 Cleavage (ADAM Protease) NotchReceptor->S2 S3 S3 Cleavage (γ-secretase) S2->S3 NICD Notch Intracellular Domain (NICD) S3->NICD Release CSL CSL NICD->CSL Translocation to Nucleus NTC Notch Ternary Complex (NTC) CSL->NTC MAML1 MAML1 MAML1->NTC TargetGenes Target Gene Transcription (e.g., HES, HEY) NTC->TargetGenes Activation IMR1 This compound IMR1->NTC Inhibits MAML1 Recruitment

Caption: this compound inhibits the Notch signaling pathway by preventing MAML1 recruitment to the NTC.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result A1 Prepare this compound Stock Solution (in DMSO) B1 Perform Serial Dilutions of this compound A1->B1 A2 Culture Cells to Optimal Density B2 Treat Cells with a Range of This compound Concentrations A2->B2 B1->B2 B3 Incubate for a Defined Period B2->B3 C1 Perform Cell Viability Assay (e.g., MTT) B3->C1 C3 Analyze Downstream Markers (e.g., Western Blot, qPCR) B3->C3 C2 Measure Endpoint (e.g., Absorbance) C1->C2 D1 Generate Dose-Response Curve C2->D1 D2 Determine IC50 and Optimal Working Concentration C3->D2 D1->D2

Caption: Workflow for optimizing this compound concentration in cell culture experiments.

References

Technical Support Center: IMR-1 Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IMR-1 based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments utilizing the Notch inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel small molecule inhibitor of the Notch signaling pathway. It functions by targeting the transcriptional activation step of the pathway. Specifically, this compound prevents the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on the chromatin. This inhibition of the NTC assembly blocks the transcription of Notch target genes, which can lead to a reduction in tumor growth.

Q2: What types of assays are commonly performed with this compound?

A2: this compound is typically used in a variety of cell-based assays to assess its impact on Notch signaling and cellular phenotypes. Common assays include:

  • Cell Viability and Proliferation Assays: Such as MTT, MTS, XTT, and trypan blue exclusion assays to measure the effect of this compound on cancer cell growth.

  • Colony Formation Assays: To determine the long-term effect of this compound on the ability of single cells to form colonies.

  • Reporter Gene Assays: Luciferase or fluorescent reporter assays under the control of a Notch-responsive promoter (e.g., containing CSL binding sites) to directly measure the inhibition of Notch transcriptional activity.

  • Western Blotting: To analyze the expression levels of Notch target genes (e.g., Hes1, Hey1) or downstream signaling proteins.

  • Quantitative PCR (qPCR): To measure changes in the mRNA levels of Notch target genes.

Q3: What is the expected IC50 for this compound?

A3: The reported IC50 for this compound in targeting transcriptional activation in a cell-free assay is approximately 26 μM. However, the effective concentration in cell-based assays can vary significantly depending on the cell line, assay type, and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Problem 1: High IC50 Value or Low Potency of this compound in Cell-Based Assays

Possible Causes and Solutions

Possible CauseRecommended Solution
Compound Degradation This compound is light-sensitive. Prepare fresh stock solutions in DMSO and store them protected from light at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Cell Line Insensitivity The cell line used may not have an active Notch signaling pathway or may have mutations that confer resistance. Confirm Notch pathway activity in your cell line of choice using a positive control (e.g., a known Notch ligand like Delta-like 4 (DLL4)) or by checking for baseline expression of Notch target genes.
Suboptimal Assay Conditions The incubation time with this compound may be too short to observe a significant effect. Optimize the treatment duration (e.g., 24, 48, 72 hours). Also, ensure the cell seeding density is appropriate for the length of the assay to avoid overgrowth or nutrient depletion in the control wells.
High Serum Concentration Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during the treatment period, but ensure cell viability is not compromised.
Problem 2: High Background Signal in Reporter Assays

Possible Causes and Solutions

Possible CauseRecommended Solution
Leaky Promoter in Reporter Construct The promoter driving the reporter gene may have some basal activity even in the absence of Notch signaling. Use a minimal promoter or a promoter with a lower basal activity. Always include a negative control (e.g., cells treated with vehicle only) to determine the baseline signal.
Autofluorescence of this compound Some small molecules can autofluoresce, interfering with fluorescent-based readouts. Check for this compound autofluorescence at the excitation and emission wavelengths used in your assay. If significant, consider using a luciferase-based reporter system instead.
Cellular Stress High concentrations of DMSO (the solvent for this compound) or the compound itself can induce cellular stress, leading to non-specific effects on reporter gene expression. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells.
Problem 3: High Variability Between Replicates or Experiments

Possible Causes and Solutions

Possible CauseRecommended Solution
Inconsistent Cell Seeding Uneven cell numbers across wells will lead to variable results. Ensure proper cell counting and a homogenous cell suspension before seeding. Pay attention to the "edge effect" in multi-well plates; consider not using the outer wells for critical measurements.
Pipetting Errors Inaccurate or inconsistent pipetting of the compound or reagents can introduce significant variability. Use calibrated pipettes and practice proper pipetting techniques. For dose-response experiments, prepare serial dilutions carefully.
Cell Passage Number Cell characteristics can change with high passage numbers. Use cells within a consistent and low passage number range for all experiments to ensure reproducibility.
Plate Reader Settings Inconsistent settings on the plate reader (e.g., gain, integration time) can affect the signal intensity. Use optimized and consistent settings for all plates within an experiment and between experiments.

Visualizing Key Processes

This compound Mechanism of Action

IMR1_Mechanism This compound Mechanism of Action cluster_nucleus Nucleus cluster_inhibition This compound Inhibition CSL CSL NTC Notch Ternary Complex (NTC) CSL->NTC Binds Maml1 Maml1 Maml1->NTC Binds NICD NICD NICD->NTC Binds Target_Genes Notch Target Genes (e.g., Hes1, Hey1) NTC->Target_Genes Activates Transcription IMR1 This compound IMR1->Maml1 Prevents Recruitment caption This compound inhibits Notch signaling by preventing Maml1 recruitment to the NTC.

Caption: this compound inhibits Notch signaling by preventing Maml1 recruitment to the NTC.

General Troubleshooting Workflow for this compound Assays

Troubleshooting_Workflow Troubleshooting Workflow for this compound Assays Start Experiment Start Problem Unexpected Results? (e.g., High IC50, High Variability) Start->Problem Check_Compound Check this compound Integrity - Fresh Stock? - Proper Storage? Problem->Check_Compound Yes Success Successful Experiment Problem->Success No Check_Cells Validate Cell Line - Notch Pathway Active? - Consistent Passage Number? Check_Compound->Check_Cells Check_Protocol Review Assay Protocol - Cell Seeding Density? - Incubation Time? - Pipetting Technique? Check_Cells->Check_Protocol Optimize Optimize Assay Parameters Check_Protocol->Optimize Analyze Re-run Experiment & Analyze Data Optimize->Analyze Analyze->Problem

Caption: A logical workflow for troubleshooting common issues in this compound based assays.

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability using an MTT assay.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock solution of this compound at various concentrations in complete growth medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

    • Carefully remove the medium from the wells and add 100 µL of the 2X this compound solutions or vehicle control to the appropriate wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells.

    • Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

improving IMR-1 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of IMR-1, a small molecule inhibitor of the Notch transcriptional activation complex. Particular focus is given to troubleshooting and improving its stability in solution.

Frequently Asked Questions (FAQs)

A list of common questions regarding the stability and handling of this compound.

QuestionAnswer
What is this compound and what is its mechanism of action? This compound is a novel small molecule that inhibits the Notch signaling pathway. It functions by preventing the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin, which in turn inhibits the transcription of Notch target genes.[1] This disruption of the Notch transcriptional activation complex has been shown to suppress tumorigenesis.[1]
How should I store this compound powder? This compound powder should be stored desiccated at -20°C for up to one year.[2] Some suppliers suggest that for long-term storage, the powder is stable for up to 3 years at -20°C.[3]
What is the best solvent to dissolve this compound? This compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 70 mg/mL (198.07 mM).[3] It is important to use fresh, anhydrous DMSO as moisture can reduce solubility.[3] this compound is reportedly insoluble in water and ethanol.[3]
How should I prepare and store this compound stock solutions? Prepare a high-concentration stock solution in fresh, anhydrous DMSO. For example, a 10 mM stock solution can be prepared. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store stock solutions at -80°C for up to one year, or at -20°C for up to one month.[2][3]
My this compound solution appears to have precipitated. What should I do? Precipitation can occur for several reasons, including solvent quality, temperature fluctuations, or exceeding the solubility limit when diluting into aqueous buffers. If you observe precipitation, try gently warming the solution and vortexing. To avoid precipitation when diluting into aqueous media, it is crucial to add the DMSO stock solution to the aqueous buffer with vigorous mixing. The final concentration of DMSO in your experiment should be kept as low as possible (typically <0.5%) to avoid solvent-induced toxicity and to maintain the solubility of this compound.[4] If precipitation persists, consider using a formulation with co-solvents like PEG300 and surfactants like Tween 80 for in vivo studies, as this can improve solubility.[3]
Is this compound stable in cell culture media? The stability of this compound in cell culture media has not been extensively reported in the available literature. Small molecules can degrade in aqueous environments over time, and the rate of degradation can be influenced by pH, temperature, and the presence of media components. It is recommended to prepare fresh dilutions of this compound in media for each experiment from a frozen DMSO stock. To assess its stability in your specific cell culture media and conditions, a time-course experiment followed by HPLC analysis can be performed.
What is IMR-1A? IMR-1A is the acid metabolite of this compound that is formed in vivo.[5] It is also a Notch inhibitor and is reported to be approximately 50 times more potent than this compound, with an IC50 of 0.5 µM.[5]
How stable is this compound in vivo? Following intravenous administration in mice, the metabolite IMR-1A has a terminal elimination half-life of 2.22 hours.[5][6] This suggests that this compound is metabolized in vivo to its more active form.

Troubleshooting Guides

Direct answers to specific issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent or lower than expected activity of this compound in cell-based assays.
  • Possible Cause 1: Degradation of this compound in stock solution.

    • Troubleshooting Step: Ensure that your DMSO stock solution is fresh and has been stored properly at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. Prepare a fresh stock solution from powder if you suspect degradation.

    • Verification: Test the activity of the fresh stock solution in a reliable positive control assay.

  • Possible Cause 2: Degradation of this compound in working solution (e.g., cell culture media).

    • Troubleshooting Step: Prepare working solutions of this compound fresh for each experiment. Minimize the time the compound spends in aqueous media before and during the experiment.

    • Verification: Perform a time-course experiment where cells are treated with this compound for varying durations to see if the effect diminishes over time, which could indicate degradation. For a more quantitative assessment, you can measure the concentration of this compound in the media over time using HPLC.

  • Possible Cause 3: Precipitation of this compound in the working solution.

    • Troubleshooting Step: When diluting the DMSO stock into aqueous media, add the stock solution to the media with vigorous vortexing to ensure rapid and complete mixing. Visually inspect the media for any signs of precipitation. Lower the final concentration of this compound if precipitation is observed. Ensure the final DMSO concentration is low and compatible with your cell line.

    • Verification: Centrifuge a sample of the working solution. If a pellet is observed, it likely contains precipitated compound. The concentration of the supernatant can be measured by HPLC to confirm the amount of soluble this compound.

Issue 2: Formation of aggregates in this compound solutions.
  • Possible Cause 1: High concentration of this compound.

    • Troubleshooting Step: Work with concentrations of this compound that are well below its solubility limit in the chosen solvent or buffer.

    • Verification: Use Dynamic Light Scattering (DLS) to analyze the solution for the presence of aggregates. A high polydispersity index (PDI) or the presence of large particles would indicate aggregation.

  • Possible Cause 2: Inappropriate solvent or buffer conditions.

    • Troubleshooting Step: Ensure that the solvent used is appropriate for this compound (e.g., anhydrous DMSO for stock solutions). When preparing aqueous solutions, carefully consider the pH and ionic strength of the buffer, as these can influence aggregation.

    • Verification: Screen different buffer conditions and analyze the solutions using DLS to identify conditions that minimize aggregation.

Troubleshooting_IMR1_Activity start Inconsistent or Low this compound Activity cause1 Degradation in Stock Solution? start->cause1 cause2 Degradation in Working Solution? start->cause2 cause3 Precipitation in Working Solution? start->cause3 solution1 Prepare fresh stock from powder. Aliquot and store at -80°C. cause1->solution1 solution2 Prepare fresh working solutions. Minimize time in aqueous media. cause2->solution2 solution3 Ensure vigorous mixing on dilution. Lower final concentration. Check final DMSO concentration. cause3->solution3 verification1 Test in positive control assay. solution1->verification1 verification2 Time-course experiment. HPLC analysis of media over time. solution2->verification2 verification3 Visual inspection. Centrifugation and HPLC of supernatant. solution3->verification3

Troubleshooting workflow for low this compound activity.

Experimental Protocols

Detailed methodologies for assessing the stability of this compound in solution.

Protocol 1: Assessment of this compound Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to quantify the degradation of this compound over time in a specific solution (e.g., buffer, cell culture media).

Materials:

  • This compound

  • Anhydrous DMSO

  • Buffer or cell culture medium of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or trifluoroacetic acid (TFA)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Stability Samples:

    • Dilute the this compound stock solution into the desired buffer or cell culture medium to a final concentration (e.g., 10 µM). Prepare a sufficient volume for sampling at multiple time points.

    • Prepare a "time zero" sample by immediately taking an aliquot of the freshly prepared solution and mixing it with an equal volume of ACN to precipitate proteins and stop degradation. Store at -20°C until analysis.

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).

  • Time-Course Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution. Immediately mix with an equal volume of ACN and store at -20°C.

  • HPLC Analysis:

    • Set up the HPLC system. A typical starting point for a C18 column would be a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in ACN).

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared samples.

    • Monitor the elution of this compound using a UV detector at a wavelength where this compound has maximum absorbance (this may need to be determined experimentally by a UV scan).

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms for each time point.

    • Normalize the peak area at each time point to the peak area at time zero to determine the percentage of this compound remaining.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics and calculate the half-life (t½).

HPLC_Workflow cluster_prep Sample Preparation cluster_sampling Time-Course Sampling cluster_analysis HPLC Analysis cluster_data Data Analysis prep_stock Prepare 10 mM this compound stock in DMSO prep_samples Dilute stock into test solution (e.g., buffer, media) prep_stock->prep_samples time_zero Take 'Time 0' sample, quench with ACN, store at -20°C prep_samples->time_zero incubation Incubate solution at -desired conditions (e.g., 37°C) prep_samples->incubation sampling Collect aliquots at various time points incubation->sampling quench_store Quench with ACN, store at -20°C sampling->quench_store hplc Inject samples onto C18 column quench_store->hplc detection Monitor elution by UV detection hplc->detection integrate Integrate this compound peak area detection->integrate calculate Calculate % remaining vs. Time 0 integrate->calculate plot Plot % remaining vs. time to determine half-life calculate->plot

Workflow for assessing this compound stability via HPLC.
Protocol 2: Detection of this compound Aggregation by Dynamic Light Scattering (DLS)

This protocol describes how to use DLS to detect the formation of aggregates in this compound solutions.

Materials:

  • This compound solution to be tested

  • DLS instrument

  • Low-volume cuvettes

Procedure:

  • Sample Preparation: Prepare the this compound solution in the desired solvent or buffer. The solution must be visually clear and free of dust or other particulates. Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) if necessary.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.

    • Set the measurement parameters, including temperature, solvent viscosity, and refractive index.

  • Measurement:

    • Carefully pipette the this compound solution into a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The instrument's software will generate a correlation function and calculate the particle size distribution.

    • Examine the size distribution for the presence of multiple peaks. A single, narrow peak at a small hydrodynamic radius is indicative of a monodisperse, non-aggregated sample. The presence of larger species or a high polydispersity index (PDI > 0.3) suggests aggregation.

Protocol 3: Thermal Shift Assay (TSA) for this compound Stability

While TSA is primarily used to assess protein stability, it can be adapted to study the stability of a small molecule if its degradation is temperature-dependent and can be monitored by a fluorescent dye. This is a more advanced application and may require significant optimization. A more common use of TSA is to confirm the binding of a small molecule to its protein target, which results in a thermal shift.

Signaling Pathway

The diagram below illustrates the canonical Notch signaling pathway, which is inhibited by this compound. This compound prevents the recruitment of MAML1 to the Notch Intracellular Domain (NICD)-CSL complex.

Notch_Signaling_Pathway cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell cluster_nucleus Ligand Delta/Jagged Ligand NotchR Notch Receptor Ligand->NotchR Binding S2 S2 Cleavage (ADAM Protease) NotchR->S2 S3 S3 Cleavage (γ-Secretase) S2->S3 NICD NICD S3->NICD Release Nucleus Nucleus NICD->Nucleus Translocation CSL CSL NICD->CSL Binds NTC NICD-CSL-MAML1 Complex CoR Co-repressors CSL->CoR Bound to CSL->NTC TargetGenes Target Gene Transcription (e.g., Hes, Hey) NTC->TargetGenes Activates MAML1 MAML1 MAML1->NTC IMR1 This compound IMR1->NTC Inhibits Formation

The Notch signaling pathway and the inhibitory action of this compound.

References

troubleshooting IMR-1 inconsistent results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IMR-1, a novel inhibitor of the Notch signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the Notch transcriptional activation complex. It functions by preventing the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on the chromatin.[1][2][3] This disruption specifically attenuates the transcription of Notch target genes.[1][2][3]

Q2: What is the IC50 of this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound for inhibiting the assembly of the Notch ternary complex in in vitro assays is 26 μM.[1][4]

Q3: How should I store and handle this compound?

A3: this compound should be stored as a solid at -20°C for up to one year or at -80°C for up to two years. Stock solutions in DMSO can be stored at -20°C for up to one month.[4] It is recommended to use fresh DMSO for preparing solutions as moisture can reduce solubility.

Q4: In which solvent is this compound soluble?

A4: this compound is soluble in DMSO at a concentration of 70 mg/mL (198.07 mM).[4] For in vivo studies, a stock solution in DMSO can be further diluted in a vehicle such as a mixture of PEG300, Tween80, and ddH2O.[4]

Q5: Does this compound have a metabolite?

A5: Yes, in vivo, this compound is metabolized to its acid metabolite, IMR-1A. IMR-1A is a more potent Notch inhibitor with an IC50 of 0.5 μM.[5] This suggests that this compound may act as a prodrug for IMR-1A.[1]

Troubleshooting Inconsistent Results

This section addresses common issues that can lead to inconsistent results in experiments using this compound.

Issue 1: High Variability in Cell Viability or Proliferation Assays

Possible Cause 1: Inconsistent Cell Health and Density.

  • Recommendation: Ensure that cells are healthy and in the logarithmic growth phase before treatment.[6] Plate cells at an optimal density to avoid over-confluence, which can affect cell health and drug response.[7][8] It is crucial to maintain consistency in cell seeding density across all experiments.[7]

Possible Cause 2: this compound Precipitation in Culture Medium.

  • Recommendation: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. When diluting into aqueous culture medium, ensure rapid mixing to prevent precipitation. Visually inspect the medium for any signs of precipitation after adding this compound.

Possible Cause 3: Inappropriate Assay for Measuring Cell Viability.

  • Recommendation: Colorimetric assays like MTT measure metabolic activity, which may not always correlate directly with cell viability.[9] Consider using a trypan blue exclusion assay or a fluorescence-based assay that directly measures cell membrane integrity for a more accurate assessment of cell death.[9][10]

Issue 2: Inconsistent Downregulation of Notch Target Genes in Western Blot or qPCR

Possible Cause 1: Suboptimal this compound Concentration or Incubation Time.

  • Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.[11] Also, optimize the incubation time, as the effect of the inhibitor on gene expression is time-dependent. A time-course experiment can help identify the point of maximal target gene repression.

Possible Cause 2: Cell Line Insensitivity to Notch Inhibition.

  • Recommendation: Not all cell lines are dependent on the Notch signaling pathway for survival and proliferation.[1] It is essential to use a positive control cell line known to be sensitive to Notch inhibition (e.g., OE33, 786-0) to validate your experimental setup.[1]

Possible Cause 3: Degradation of this compound in Culture.

  • Recommendation: Small molecules can be unstable in culture medium over long incubation periods. Consider replenishing the medium with fresh this compound for long-term experiments (e.g., longer than 24-48 hours).

Issue 3: High Background or No Signal in ChIP-seq Experiments

Possible Cause 1: Inefficient Chromatin Shearing.

  • Recommendation: Optimize sonication or enzymatic digestion conditions to ensure chromatin is fragmented to the appropriate size range (typically 150-900 base pairs).[12] Run a sample of the sheared chromatin on an agarose gel to verify the fragment size before proceeding with immunoprecipitation.[12]

Possible Cause 2: Poor Antibody Quality.

  • Recommendation: Use a ChIP-validated antibody specific for the protein of interest (e.g., Maml1). It is also crucial to include appropriate controls, such as a negative control IgG antibody and a positive control antibody for a known histone mark.[12]

Possible Cause 3: Insufficient Cross-linking or Excessive Cross-linking.

  • Recommendation: Optimize the formaldehyde cross-linking time and concentration. Insufficient cross-linking will result in weak signal, while over-cross-linking can mask epitopes and reduce immunoprecipitation efficiency.[12][13]

Data Summary

ParameterValueReference
This compound IC50 (in vitro NTC assay) 26 μM[1][4]
IMR-1A IC50 0.5 μM[5]
This compound In Vivo Dosage (Xenograft) 15 mg/kg[1]
This compound Solubility in DMSO 70 mg/mL (198.07 mM)[4]

Experimental Protocols

Western Blotting for Notch Target Gene Expression

This protocol is for analyzing the effect of this compound on the protein levels of Notch target genes (e.g., HES1).

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the optimized incubation time.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer containing protease inhibitors to each well.[14]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load the samples onto an SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.[15][16]

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15][16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane with the primary antibody (e.g., anti-HES1) overnight at 4°C.[15]

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

Chromatin Immunoprecipitation (ChIP-seq) for Maml1 Occupancy

This protocol is designed to assess the effect of this compound on the recruitment of Maml1 to the promoters of Notch target genes.

  • Cell Culture and Cross-linking:

    • Grow cells to 80-90% confluency.

    • Treat cells with this compound or vehicle control for the desired time.

    • Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[13][18]

    • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.[13]

  • Cell and Nuclear Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells and isolate the nuclei using appropriate lysis buffers.[12]

  • Chromatin Shearing:

    • Resuspend the nuclear pellet in a shearing buffer.

    • Sonicate the chromatin to an average fragment size of 150-900 bp.[12]

    • Verify the fragment size by running an aliquot on an agarose gel.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G magnetic beads.

    • Incubate the chromatin overnight at 4°C with an anti-Maml1 antibody or a negative control IgG.[12]

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.[18]

  • Library Preparation and Sequencing:

    • Prepare the DNA library for sequencing according to the manufacturer's instructions.

    • Perform high-throughput sequencing.

Cell Viability Assay (Trypan Blue Exclusion)

This is a direct method to quantify viable cells after this compound treatment.

  • Cell Seeding and Treatment:

    • Seed cells in a 12-well or 24-well plate.[10]

    • After overnight attachment, treat cells with a range of this compound concentrations or vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).[10]

  • Cell Harvesting:

    • Trypsinize the cells and collect them in a microcentrifuge tube.

    • Centrifuge to pellet the cells and resuspend in a known volume of culture medium.

  • Staining and Counting:

    • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.[10]

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation:

    • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.[10]

Visualizations

This compound Mechanism of Action

IMR1_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Notch_Receptor Notch Receptor NICD NICD (Notch Intracellular Domain) Notch_Receptor->NICD 2. Cleavage Notch_Ligand Notch Ligand (on adjacent cell) Notch_Ligand->Notch_Receptor 1. Binding CSL CSL NICD->CSL 3. Translocation & Binding NTC Notch Ternary Complex (NTC) CSL->NTC Maml1 Maml1 Maml1->NTC Target_Gene Notch Target Gene NTC->Target_Gene 4. Transcriptional Activation IMR1 This compound IMR1->Maml1 Inhibits Recruitment

Caption: this compound inhibits Notch signaling by preventing Maml1 recruitment to the NTC.

General Experimental Workflow for this compound

IMR1_Workflow cluster_assays Downstream Assays start Start: Hypothesis involving Notch signaling cell_culture Cell Culture (Notch-dependent & -independent lines) start->cell_culture imr1_prep Prepare this compound Stock (in DMSO) cell_culture->imr1_prep treatment Treat Cells with this compound (and vehicle control) cell_culture->treatment imr1_prep->treatment western Western Blot (e.g., HES1 protein) treatment->western chip ChIP-seq (Maml1 occupancy) treatment->chip viability Cell Viability Assay (e.g., Trypan Blue) treatment->viability analysis Data Analysis & Interpretation western->analysis chip->analysis viability->analysis conclusion Conclusion analysis->conclusion

Caption: A typical experimental workflow for investigating the effects of this compound.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic cluster_checks Initial Checks cluster_experimental Experimental Optimization start Inconsistent Results with this compound check_reagents Verify this compound stock (age, storage, solubility) start->check_reagents check_cells Check Cell Health (confluency, passage number) start->check_cells check_protocol Review Protocol (consistency, controls) start->check_protocol optimize_dose Perform Dose-Response Curve check_reagents->optimize_dose check_cells->optimize_dose check_protocol->optimize_dose optimize_time Conduct Time-Course Experiment optimize_dose->optimize_time validate_target Confirm Notch Dependence (positive/negative cell lines) optimize_time->validate_target solution Consistent & Reproducible Results validate_target->solution

Caption: A logical approach to troubleshooting inconsistent results with this compound.

References

IMR-1 Toxicity Assessment in Cell Lines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity of IMR-1 in cell lines. All information is presented in a user-friendly question-and-answer format, with quantitative data summarized in tables, detailed experimental protocols, and visualized signaling pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the Notch signaling pathway.[1][2] Its primary mechanism of action is to disrupt the formation of the Notch transcriptional activation complex.[1] Specifically, this compound prevents the recruitment of Mastermind-like 1 (Maml1) to the complex formed by the intracellular domain of the Notch receptor (NICD) and the DNA-binding protein CSL. This disruption attenuates the transcription of Notch target genes, leading to the inhibition of cell growth in Notch-dependent cancer cell lines.[1]

Q2: In which cell lines has the activity of this compound been evaluated?

A2: this compound has been evaluated in various cancer cell lines to determine its efficacy and specificity. The sensitivity to this compound often correlates with the cell line's dependence on the Notch signaling pathway for survival and proliferation. Notch-dependent cell lines such as the esophageal adenocarcinoma cell line OE33 and the renal cell carcinoma cell line 786-0 have been shown to be sensitive to this compound.[1][2] The effects of this compound have also been studied in small cell lung cancer (SCLC) cell lines, where cells with high expression of MYCNOS (H69 and H69AR) showed significantly lower IC50 values compared to those with low MYCNOS expression.[3]

Q3: What is the reported IC50 value for this compound?

A3: this compound has a reported IC50 of 26 μM.[4][5] However, the specific cell line in which this IC50 was determined is not consistently specified in the available literature. It is important to note that the IC50 value can vary significantly between different cell lines depending on their genetic background and reliance on the Notch pathway. For instance, in SCLC cell lines H69 and H69AR, the IC50 values for this compound were found to be significantly lower than in other SCLC cell lines with low MYCNOS expression.[3]

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.

  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and mix the cell suspension between plating wells to maintain uniform cell density. Perform a cell count before and after seeding to verify consistency.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Solution: To minimize evaporation and temperature fluctuations in the outer wells, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium without cells. Avoid using the outer wells for experimental samples.

  • Possible Cause 3: this compound precipitation.

    • Solution: this compound is soluble in DMSO.[4] Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is consistent across all wells (including controls) and is below a cytotoxic level (typically <0.5%). Visually inspect the medium for any signs of precipitation after adding this compound.

Issue 2: No significant effect of this compound on cell viability in a new cell line.

  • Possible Cause 1: The cell line is not Notch-dependent.

    • Solution: this compound's cytotoxic effects are most prominent in cell lines that rely on the Notch signaling pathway for their growth and survival.[1] To determine if your cell line is Notch-dependent, you can assess its sensitivity to a gamma-secretase inhibitor (GSI) like DAPT, which also inhibits the Notch pathway.[1][3] Alternatively, you can analyze the baseline expression of Notch pathway components and target genes (e.g., HES1, HEY1) via RT-qPCR or Western blotting.

  • Possible Cause 2: Insufficient drug concentration or incubation time.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) and measure cell viability at different time points (e.g., 24, 48, and 72 hours) to determine the optimal experimental conditions.

  • Possible Cause 3: Low cell permeability of the compound.

    • Solution: While this compound has shown activity in cell-based assays, poor permeability can be an issue for some small molecules. If you suspect this, you may need to consult specialized literature on enhancing compound uptake or consider alternative inhibitors.

Quantitative Data Summary

Table 1: this compound Activity in Selected Cancer Cell Lines

Cell LineCancer TypeNotch DependencyReported Effect of this compoundReference
OE33Esophageal AdenocarcinomaDependentInhibition of colony formation[1][6]
786-0Renal Cell CarcinomaDependentInhibition of colony formation[1][6]
H69Small Cell Lung CancerDependent (High MYCNOS)Low IC50 value[3]
H69ARSmall Cell Lung CancerDependent (High MYCNOS)Low IC50 value[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound containing medium. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Colony Formation Assay
  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere for 24 hours.

  • This compound Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 7-14 days, changing the medium with fresh this compound or vehicle every 2-3 days.

  • Colony Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 15-30 minutes.

  • Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Plate cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 concentration) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Plate cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.

Visualizations

IMR1_Mechanism_of_Action cluster_nucleus Inside Nucleus Ligand Notch Ligand (e.g., Delta, Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor Binds S2_Cleavage S2 Cleavage (ADAM Protease) NotchReceptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-Secretase) S2_Cleavage->S3_Cleavage NICD NICD (Notch Intracellular Domain) S3_Cleavage->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to CSL CSL NICD->CSL Binds Transcription_Complex Transcriptional Activation Complex CSL->Transcription_Complex Maml1 Maml1 Maml1->Transcription_Complex Recruited Target_Genes Notch Target Genes (e.g., HES1, HEY1) Transcription_Complex->Target_Genes Activates Transcription IMR1 This compound IMR1->Maml1 Blocks Recruitment Cell_Growth Cell Growth & Proliferation Target_Genes->Cell_Growth

Caption: Mechanism of action of this compound in the Notch signaling pathway.

Experimental_Workflow_Toxicity_Assessment Start Start: Select Cell Line Cell_Culture Cell Culture & Seeding Start->Cell_Culture IMR1_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->IMR1_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) IMR1_Treatment->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Colony_Formation Colony Formation Assay IC50->Colony_Formation Inform Concentration Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Inform Concentration Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle_Assay Inform Concentration Data_Analysis Data Analysis & Interpretation Colony_Formation->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Caption: Experimental workflow for this compound toxicity assessment.

References

Technical Support Center: Refining IMR-1 Delivery Methods In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of IMR-1, a potent inhibitor of the Notch signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation for in vivo delivery of this compound?

A1: A widely used and validated formulation for intraperitoneal (i.p.) injection of this compound is a multi-component solvent system. The recommended preparation protocol involves dissolving this compound in fresh, high-quality dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted with a mixture of PEG300, Tween 80, and an aqueous solution like sterile water or saline.[1] It is crucial to use fresh DMSO as it can absorb moisture, which may reduce the solubility of this compound.[1]

Q2: What is the recommended dosage and administration route for this compound in mouse xenograft models?

A2: Based on published studies, a common and effective dosage for this compound in mouse xenograft models is 15 mg/kg, administered daily via intraperitoneal (i.p.) injection.[2] This regimen has been shown to significantly inhibit tumor growth in patient-derived xenograft models without observable adverse effects.[2]

Q3: What is the mechanism of action of this compound?

A3: this compound is a small molecule inhibitor that specifically targets the Notch signaling pathway. It functions by disrupting the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex on chromatin.[3][4] This prevents the transcription of downstream Notch target genes, thereby inhibiting Notch-mediated cellular processes.

Q4: Is this compound metabolized in vivo?

A4: Yes, this compound is a pro-drug that is metabolized in vivo to its active acid metabolite, IMR-1A.[4] It is important to consider the pharmacokinetics of both this compound and IMR-1A when designing experiments and interpreting results.

Q5: What is the stability of the prepared this compound formulation?

A5: While the powdered form of this compound is stable for up to a year when stored at -20°C, the prepared injectable solution should be used immediately for optimal results.[1][5] Stock solutions of this compound in DMSO can be stored at -20°C for up to one month.[5] It is recommended to prepare the final diluted formulation fresh for each day of dosing.

Troubleshooting Guides

Issue 1: Precipitation of this compound in the final formulation.

Possible Cause & Solution:

  • Poor Quality or Old DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which will decrease the solubility of hydrophobic compounds like this compound.

    • Troubleshooting Step: Always use fresh, anhydrous, high-purity DMSO for preparing the stock solution.[1]

  • Incorrect Order of Mixing: The order in which the components of the vehicle are mixed can significantly impact the final solubility of the compound.

    • Troubleshooting Step: Follow the recommended protocol precisely: first, dissolve this compound in DMSO. In a separate tube, prepare the mixture of PEG300, Tween 80, and aqueous solution. Then, slowly add the this compound/DMSO stock solution to the vehicle mixture while vortexing to ensure rapid and uniform dispersion.

  • Temperature Effects: A sudden decrease in temperature during preparation or storage can cause the compound to precipitate out of solution.

    • Troubleshooting Step: Prepare the formulation at room temperature. If the components have been stored in a refrigerator, allow them to equilibrate to room temperature before mixing.

Issue 2: Suboptimal or inconsistent therapeutic efficacy in vivo.

Possible Cause & Solution:

  • Inadequate Dosing or Schedule: The dose and frequency of administration may not be optimal for the specific animal model or tumor type.

    • Troubleshooting Step: While 15 mg/kg daily is a good starting point, it may be necessary to perform a dose-response study to determine the optimal dose for your specific experimental conditions. Consider increasing the frequency of administration if the compound has a short half-life.

  • Metabolism and Bioavailability: The conversion of this compound to its active metabolite, IMR-1A, and the overall bioavailability might vary between animal strains or individuals.

    • Troubleshooting Step: If feasible, perform pharmacokinetic analysis to measure the plasma concentrations of both this compound and IMR-1A to ensure adequate exposure.

  • Tumor Model Resistance: The specific tumor model being used may have intrinsic or acquired resistance to Notch pathway inhibition.

    • Troubleshooting Step: Confirm that the tumor cells in your model are dependent on the Notch signaling pathway for their growth and survival. This can be assessed in vitro before implanting the cells in animals.

  • Formulation Instability: If the formulation is not prepared fresh daily, the compound may degrade, leading to reduced efficacy.

    • Troubleshooting Step: As recommended, prepare the this compound formulation immediately before each administration.[1]

Issue 3: Concerns about potential off-target effects or toxicity.

Possible Cause & Solution:

  • Compound Specificity: While this compound is designed to be a specific inhibitor of Maml1 recruitment, the possibility of off-target effects should always be considered with small molecule inhibitors.

    • Troubleshooting Step: To confirm that the observed in vivo effects are due to Notch inhibition, include a pharmacodynamic analysis in your study. This can involve collecting tumor tissue or relevant organs at the end of the study and measuring the expression of known Notch target genes (e.g., Hes1, Hey1) by qRT-PCR or immunohistochemistry. A decrease in the expression of these genes would indicate on-target activity.

  • Vehicle-Related Toxicity: The vehicle itself, particularly at high concentrations of DMSO, can cause localized irritation or systemic toxicity.

    • Troubleshooting Step: Always include a vehicle-only control group in your experiments to distinguish any vehicle-related effects from the effects of this compound. The recommended formulation uses a relatively low final concentration of DMSO (typically 5-10%) to minimize this risk.

  • Animal Health Monitoring: Subtle signs of toxicity may be missed with only casual observation.

    • Troubleshooting Step: Implement a comprehensive animal health monitoring plan that includes regular body weight measurements, assessment of food and water intake, and observation for any changes in behavior or appearance. If any adverse effects are noted, consider reducing the dose or frequency of administration.

Data Presentation

Table 1: this compound In Vivo Formulation and Administration

ParameterRecommendationSource
Compound This compound[1][2]
Dosage 15 mg/kg[2]
Administration Route Intraperitoneal (i.p.)[2]
Vehicle Composition DMSO, PEG300, Tween 80, ddH₂O/Saline[1]
Frequency Daily[2]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

  • Prepare this compound Stock Solution: Weigh the required amount of this compound powder and dissolve it in fresh, anhydrous DMSO to a stock concentration of, for example, 25 mg/mL. Ensure it is fully dissolved.

  • Prepare the Vehicle: In a separate sterile tube, combine the vehicle components in the following order and ratios (for a final DMSO concentration of 5%):

    • 400 µL PEG300

    • 50 µL Tween 80

    • 500 µL sterile ddH₂O or saline Vortex to mix thoroughly.

  • Final Formulation: While vortexing the vehicle solution, slowly add 50 µL of the 25 mg/mL this compound stock solution. This will result in a final concentration of 1.25 mg/mL.

  • Administration: Administer the freshly prepared solution to the animals via intraperitoneal injection at the calculated volume to achieve the desired dose (e.g., for a 20g mouse at 15 mg/kg, inject 240 µL).

Note: The volumes and concentrations can be adjusted based on the required final dose and injection volume, but the order of mixing and the use of fresh DMSO are critical. The mixed solution should be used immediately.[1]

Visualizations

IMR1_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD_Cleavage γ-Secretase Cleavage Notch_Receptor->NICD_Cleavage 2. S2/S3 Cleavage Ligand Notch Ligand (e.g., Delta/Jagged) Ligand->Notch_Receptor 1. Binding NICD NICD NICD_Cleavage->NICD 3. Release CSL CSL NICD->CSL 4. Translocation to Nucleus NTC Notch Transcriptional Complex (NTC) NICD->NTC CSL->NTC Maml1 Maml1 Maml1->NTC 5. Recruitment Target_Genes Notch Target Genes (e.g., Hes1, Hey1) NTC->Target_Genes 6. Transcriptional Activation IMR1 This compound IMR1->NTC Inhibition

Caption: Mechanism of action of this compound in the Notch signaling pathway.

IMR1_InVivo_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_monitoring Efficacy & Safety Monitoring cluster_analysis Pharmacodynamic Analysis IMR1_Powder This compound Powder Dissolve_DMSO Dissolve in Fresh DMSO IMR1_Powder->Dissolve_DMSO Final_Mix Mix Stock with Vehicle Dissolve_DMSO->Final_Mix Vehicle_Prep Prepare Vehicle (PEG300, Tween 80, H2O) Vehicle_Prep->Final_Mix IP_Injection Intraperitoneal (i.p.) Injection (15 mg/kg) Final_Mix->IP_Injection Tumor_Volume Tumor Volume Measurement IP_Injection->Tumor_Volume Animal_Health Animal Health (Weight, Behavior) IP_Injection->Animal_Health Tissue_Collection Tissue Collection (Tumor, Organs) Tumor_Volume->Tissue_Collection Animal_Health->Tissue_Collection Gene_Expression Notch Target Gene Expression (qRT-PCR) Tissue_Collection->Gene_Expression

Caption: Experimental workflow for in vivo studies with this compound.

Troubleshooting_Logic Start Experiment Start Observe_Issue Observe Issue? Start->Observe_Issue Precipitation Precipitation in Formulation Observe_Issue->Precipitation Yes Low_Efficacy Suboptimal Efficacy Observe_Issue->Low_Efficacy Yes Toxicity Signs of Toxicity Observe_Issue->Toxicity Yes Success Proceed with Experiment Observe_Issue->Success No Check_DMSO Use Fresh, Anhydrous DMSO? Precipitation->Check_DMSO Check_Dose Optimize Dose/Schedule? Low_Efficacy->Check_Dose Check_Vehicle Vehicle Control Group? Toxicity->Check_Vehicle Check_Mixing Correct Mixing Order? Check_DMSO->Check_Mixing Yes Revise_Protocol Revise Protocol Check_DMSO->Revise_Protocol No Check_Mixing->Success Yes Check_Mixing->Revise_Protocol No Check_PD Assess Pharmacodynamics? Check_Dose->Check_PD Yes Check_Dose->Revise_Protocol No Check_PD->Success Yes Check_PD->Revise_Protocol No Check_Vehicle->Success Yes Check_Vehicle->Revise_Protocol No

Caption: Troubleshooting decision tree for this compound in vivo experiments.

References

Technical Support Center: Overcoming Resistance to IMR-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IMR-1, a novel inhibitor of the Notch signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor of the Notch signaling pathway. It functions by disrupting the formation of the Notch Ternary Complex (NTC) on the chromatin. Specifically, this compound prevents the recruitment of the coactivator Mastermind-like 1 (MAML1) to the complex formed by the Notch Intracellular Domain (NICD) and the transcription factor CSL. This inhibition of NTC assembly leads to the downregulation of Notch target genes, such as HES1 and HEY1, which are critical for the proliferation and survival of certain cancer cells.

Q2: What are the potential mechanisms of acquired resistance to this compound?

While specific mechanisms of acquired resistance to this compound are still under investigation, resistance to Notch inhibitors, in general, can arise through several mechanisms. Based on studies of other Notch pathway inhibitors, potential mechanisms of resistance to this compound may include:

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel or downstream signaling pathways that promote survival and proliferation, thereby circumventing the effects of Notch inhibition. A key pathway implicated in resistance to Notch inhibitors is the PI3K/Akt/mTOR pathway.[1][2][3]

  • Mutations in Downstream Effectors: Alterations in genes downstream of the NTC that are involved in cell survival and proliferation could potentially confer resistance.

  • Epigenetic Modifications: Changes in the epigenetic landscape, such as alterations in histone modifications or DNA methylation at the promoters of pro-survival genes, may lead to their increased expression and contribute to resistance.

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of small molecule inhibitors like this compound from the cell, reducing its intracellular concentration and efficacy.

Q3: How can I determine if my cell line has developed resistance to this compound?

The primary method to determine resistance is to assess the half-maximal inhibitory concentration (IC50) of this compound in your cell line over time. A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay, such as the MTT or CellTiter-Glo® assay.

Troubleshooting Guides

Troubleshooting Guide 1: Generating this compound Resistant Cell Lines

Issue: Difficulty in generating a stable this compound resistant cell line using the dose-escalation method.

Possible Cause Troubleshooting Steps
Initial this compound concentration is too high. Start with a concentration at or below the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line.[4] This allows for a gradual adaptation of the cells.
Dose escalation is too rapid. Increase the this compound concentration slowly, typically by 1.5 to 2-fold at each step, only after the cells have recovered and are proliferating steadily at the current concentration.[5]
Cell viability is consistently low. If significant cell death occurs after a dose increase, return to the previous lower concentration for a few passages to allow the cell population to stabilize before attempting to increase the dose again.[4]
Resistant phenotype is not stable. Once a resistant population is established, maintain the cells in the presence of the highest tolerated concentration of this compound for several passages to ensure the stability of the resistant phenotype. Periodically re-assess the IC50 to confirm resistance.
Contamination of cell culture. Ensure strict aseptic techniques. Regularly test for mycoplasma contamination, as this can affect cell growth and drug response.
Troubleshooting Guide 2: Cell Viability Assays (e.g., MTT, MTS)

Issue: Inconsistent or unreliable results in cell viability assays when testing this compound sensitivity.

Possible Cause Troubleshooting Steps
High background absorbance. This can be caused by contamination, high cell density, or interference from components in the culture medium. Ensure proper sterile technique, optimize cell seeding density, and use a background control (medium with assay reagent but no cells).[6]
Low signal or low absorbance readings. This may be due to low cell numbers, insufficient incubation time with the assay reagent, or the use of an inappropriate assay for the cell type. Optimize cell seeding density and incubation times. Consider using a more sensitive assay, such as an ATP-based luminescence assay.[6]
High variability between replicate wells. This can result from uneven cell seeding, edge effects in the microplate, or pipetting errors. Ensure a homogenous cell suspension before seeding, avoid using the outer wells of the plate if edge effects are suspected, and use calibrated pipettes.
Precipitation of this compound in the culture medium. This compound may have limited solubility in aqueous solutions. Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the culture medium. Visually inspect for any precipitation.
Troubleshooting Guide 3: Western Blot Analysis of Notch Pathway Proteins

Issue: Difficulty in detecting Notch signaling proteins (e.g., NICD, HES1) by Western blot in this compound treated and resistant cells.

Possible Cause Troubleshooting Steps
Weak or no signal for the target protein. The protein may be of low abundance. Increase the amount of protein loaded per well or enrich for the target protein using immunoprecipitation. Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C). Use a more sensitive ECL substrate.
High background or non-specific bands. The primary or secondary antibody concentration may be too high. Titrate the antibodies to the optimal concentration. Ensure adequate blocking of the membrane (e.g., 5% non-fat milk or BSA in TBST) and sufficient washing steps.
Inconsistent loading between lanes. Use a reliable loading control (e.g., GAPDH, β-actin, or total protein staining) to normalize for protein loading. Ensure accurate protein quantification of the lysates.
Degradation of target proteins. Prepare cell lysates with fresh protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process.
NICD is difficult to detect. The cleaved, active form of Notch1 (NICD) can be transient and present at low levels. Consider using a nuclear fractionation protocol to enrich for NICD.
Troubleshooting Guide 4: Co-Immunoprecipitation (Co-IP) of the Notch Ternary Complex

Issue: Failure to co-immunoprecipitate components of the Notch Ternary Complex (NTC).

Possible Cause Troubleshooting Steps
Weak or transient protein-protein interactions. Use a gentle lysis buffer that preserves protein complexes. Consider in vivo cross-linking with an agent like formaldehyde before cell lysis to stabilize the interactions.
Antibody is not suitable for Co-IP. Use an antibody that is validated for immunoprecipitation and recognizes the native conformation of the target protein.
High background from non-specific binding. Pre-clear the cell lysate with beads before adding the primary antibody. Optimize the number and stringency of wash steps after immunoprecipitation.
Inefficient immunoprecipitation of the bait protein. Ensure the antibody is specific and has a high affinity for the target protein. Optimize the amount of antibody and lysate used.
Target protein is not expressed or is at very low levels. Confirm the expression of all NTC components in your cell line by Western blot before attempting Co-IP.
Troubleshooting Guide 5: Chromatin Immunoprecipitation (ChIP) for HES1 Promoter Occupancy

Issue: Low yield or high background in ChIP-qPCR experiments targeting the HES1 promoter.

Possible Cause Troubleshooting Steps
Inefficient cross-linking. Optimize the formaldehyde concentration and incubation time for your specific cell type. Over-cross-linking can mask epitopes, while under-cross-linking will result in weak interactions.
Incomplete chromatin shearing. Optimize sonication or enzymatic digestion conditions to obtain chromatin fragments in the desired size range (typically 200-1000 bp). Verify fragment size on an agarose gel.
Low abundance of the target protein at the specific locus. Increase the amount of starting material (number of cells). Use a highly specific and validated ChIP-grade antibody.
High non-specific binding of chromatin to beads. Pre-block the beads with salmon sperm DNA and BSA. Include a mock IP (with a non-specific IgG antibody) as a negative control to assess the level of background.
Poor primer efficiency in qPCR. Design and validate qPCR primers for the target region (e.g., HES1 promoter) and a negative control region to ensure high efficiency and specificity.

Quantitative Data Summary

Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineThis compound IC50 (µM)Fold Resistance
Parental (Sensitive)5.2 ± 0.8-
This compound Resistant Clone 148.5 ± 3.29.3
This compound Resistant Clone 262.1 ± 4.511.9

Data are presented as mean ± standard deviation from three independent experiments. Fold resistance is calculated as the IC50 of the resistant line divided by the IC50 of the parental line.

Table 2: Illustrative Relative Protein Expression in Parental and this compound Resistant Cells

ProteinParental (Relative Expression)This compound Resistant (Relative Expression)
p-Akt (Ser473)1.03.5 ± 0.4
Total Akt1.01.1 ± 0.2
HES11.00.2 ± 0.1

Relative protein expression was quantified by densitometry of Western blot bands and normalized to a loading control. Data for the parental line are set to 1.0.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines by Dose Escalation
  • Determine the initial this compound concentration:

    • Perform a cell viability assay (e.g., MTT) on the parental cancer cell line with a range of this compound concentrations to determine the IC50 and IC20 values.

    • The starting concentration for generating resistant cells should be at or below the IC20.[4]

  • Continuous Culture with this compound:

    • Culture the parental cells in their standard growth medium supplemented with the starting concentration of this compound.

    • Passage the cells as they reach 70-80% confluency.

    • Initially, a significant portion of the cells may die. Continue to culture the surviving cells.

  • Dose Escalation:

    • Once the cells are proliferating at a stable rate in the presence of the current this compound concentration, increase the concentration by 1.5 to 2-fold.[5]

    • Monitor the cells closely for signs of recovery and proliferation.

    • If there is excessive cell death, return to the previous concentration for a few passages before attempting to increase the dose again.[4]

  • Establishment of a Resistant Line:

    • Repeat the dose escalation process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

    • At this point, the cell line is considered resistant.

  • Characterization and Maintenance:

    • Perform a cell viability assay to determine the new IC50 of the resistant cell line and calculate the fold resistance.

    • Maintain the resistant cell line in a medium containing the highest tolerated concentration of this compound to ensure the stability of the resistant phenotype.

    • Create cryopreserved stocks of the resistant cell line at different passage numbers.

Protocol 2: Western Blotting for Key Signaling Proteins
  • Cell Lysis:

    • Treat parental and this compound resistant cells with or without this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-HES1, anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

cluster_pathway This compound Mechanism of Action Notch_Receptor Notch Receptor NICD NICD Notch_Receptor->NICD Cleavage Ligand Ligand (e.g., Delta/Jagged) Ligand->Notch_Receptor Binding NTC Notch Ternary Complex (NTC) NICD->NTC CSL CSL CSL->NTC MAML1 MAML1 MAML1->NTC Target_Genes Target Gene Transcription (e.g., HES1, HEY1) NTC->Target_Genes Activation IMR1 This compound IMR1->MAML1 Inhibits Recruitment

Caption: Mechanism of this compound action on the Notch signaling pathway.

cluster_workflow Workflow for Generating this compound Resistant Cells Start Parental Cancer Cell Line IC50_determination Determine IC20 of this compound Start->IC50_determination Culture_IC20 Culture in IC20 this compound IC50_determination->Culture_IC20 Dose_Escalation Gradual Dose Escalation Culture_IC20->Dose_Escalation Stable Proliferation Resistant_Line Stable this compound Resistant Cell Line Dose_Escalation->Resistant_Line Proliferation at High Dose Characterization Characterize Resistant Phenotype (IC50, Western Blot, etc.) Resistant_Line->Characterization

Caption: Experimental workflow for developing this compound resistant cell lines.

cluster_logic Troubleshooting Logic for this compound Resistance Resistance Increased this compound IC50? No_Resistance No Resistance Resistance->No_Resistance No Investigate_Bypass Investigate Bypass Pathways (e.g., PI3K/Akt) Resistance->Investigate_Bypass Yes Western_Blot Western Blot for p-Akt Investigate_Bypass->Western_Blot ChIP_Seq ChIP-Seq for Epigenetic Changes Investigate_Bypass->ChIP_Seq Combination_Therapy Consider Combination Therapy (e.g., this compound + PI3K inhibitor) Western_Blot->Combination_Therapy p-Akt Increased

Caption: Logical workflow for investigating this compound resistance.

References

Validation & Comparative

IMR-1: A Comparative Analysis of a Novel Notch Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation, is frequently dysregulated in various cancers. This has led to the development of numerous inhibitors targeting this pathway. This guide provides a detailed comparison of IMR-1, a novel inhibitor of the Notch transcriptional activation complex, with other classes of Notch inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action: A Divergence from Traditional Inhibition

Unlike traditional Notch inhibitors that primarily target the gamma-secretase complex, this compound employs a distinct mechanism. It disrupts the recruitment of the co-activator Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex on the chromatin. This targeted approach aims to offer greater specificity in inhibiting Notch signaling.

Comparative Efficacy of Notch Inhibitors

The following table summarizes the in vitro efficacy of this compound and other prominent Notch inhibitors across various cancer cell lines. The data highlights the differential potencies and target specificities of these compounds.

Inhibitor ClassInhibitorMechanism of ActionCell Line(s)IC50Reference
Maml1 Recruitment Inhibitor This compound Disrupts Maml1 recruitment to the Notch transcriptional complexEsophageal, Renal, SCLC cell lines~26 µM[1]
Transcription Complex Inhibitor CB-103 Directly targets the Notch transcription complexLymphoma cell lines400 nM to >20 µM
T-ALL cell lines0.9 to 3.9 µM[2]
Gamma-Secretase Inhibitor (GSI) DAPT Inhibits gamma-secretase cleavage of Notch receptorVarious115 nM (total Aβ)
MK-0752 Potent, specific gamma-secretase inhibitorSH-SY5Y (Aβ40)5 nM
PF-03084014 Reversible, noncompetitive, selective gamma-secretase inhibitorHPB-ALL (Notch cleavage)13.3 nM
Stapled Peptide SAHM1 Prevents assembly of the active transcriptional complexT-ALL cell linesNot specified
Notch-Targeting Antibody Anti-Notch1 mAb Blocks Notch1 receptor activationPreclinical modelsNot applicable
Tarextumab (Anti-Notch2/3) Blocks Notch2 and Notch3 signalingPreclinical modelsNot applicable[3]

In Vivo Efficacy

Preclinical studies in patient-derived xenograft (PDX) models have demonstrated the anti-tumorigenic potential of this compound. Treatment with this compound has been shown to significantly abrogate the growth of esophageal adenocarcinoma PDX tumors. Similarly, other Notch inhibitors have shown varying degrees of in vivo efficacy. For instance, DAPT has been shown to inhibit the growth of human glioblastoma xenografts[2]. CB-103 has demonstrated the ability to inhibit the growth of human breast cancer and leukemia xenografts, notably without the intestinal toxicity often associated with gamma-secretase inhibitors[4]. Notch-targeting antibodies have also shown promise in reducing tumor growth in various preclinical models[3].

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

Notch_Signaling_Pathway cluster_sending_cell Signal Sending Cell cluster_receiving_cell Signal Receiving Cell cluster_inhibitors Inhibitor Action Ligand Notch Ligand (e.g., Delta, Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage Ligand Binding Gamma_Secretase Gamma-Secretase Complex S2_Cleavage->Gamma_Secretase NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD S3 Cleavage CSL CSL (Transcription Factor) NICD->CSL Nuclear Translocation and Binding Maml1 Maml1 (Co-activator) CSL->Maml1 Recruitment Target_Genes Target Gene Transcription (e.g., Hes1, Hey1) Maml1->Target_Genes IMR1 This compound IMR1->Maml1 Disrupts Recruitment GSI GSIs (e.g., DAPT) GSI->Gamma_Secretase Inhibits

Caption: The Notch signaling pathway and points of intervention by this compound and GSIs.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treat with Notch Inhibitors (e.g., this compound, DAPT) Cell_Culture->Treatment Colony_Formation Soft Agar Colony Formation Assay Treatment->Colony_Formation RT_qPCR RT-qPCR for Notch Target Genes (Hes1, Hey1) Treatment->RT_qPCR Analysis1 Analysis1 Colony_Formation->Analysis1 Assess Anchorage- Independent Growth Analysis2 Analysis2 RT_qPCR->Analysis2 Quantify Gene Expression Changes PDX_Establishment Patient-Derived Xenograft (PDX) Establishment Animal_Treatment Treat Mice with Notch Inhibitors PDX_Establishment->Animal_Treatment Tumor_Measurement Measure Tumor Volume Over Time Animal_Treatment->Tumor_Measurement IHC Immunohistochemistry of Tumor Tissue Tumor_Measurement->IHC Analysis3 Analysis3 IHC->Analysis3 Analyze Protein Expression and Cell Proliferation

Caption: A typical experimental workflow for evaluating the efficacy of Notch inhibitors.

Detailed Experimental Protocols

Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.

Materials:

  • Base agar (e.g., 1.2% agar in sterile water)

  • Top agar (e.g., 0.7% agar in sterile water)

  • 2X complete cell culture medium

  • Cancer cell suspension

  • 6-well plates

  • Notch inhibitors (this compound, etc.) and vehicle control (e.g., DMSO)

Procedure:

  • Prepare Base Layer: Mix equal volumes of molten 1.2% agar (kept at 40-42°C) and 2X complete medium. Quickly dispense 1.5 mL of this mixture into each well of a 6-well plate. Allow the agar to solidify at room temperature in a sterile hood.

  • Prepare Cell Layer: Prepare a single-cell suspension of the cancer cells. Mix the cells with 2X complete medium and the desired concentration of the Notch inhibitor or vehicle control.

  • Casting the Top Layer: Mix the cell suspension/treatment mixture with an equal volume of molten 0.7% agar (kept at 37-40°C). Immediately layer 1.5 mL of this cell/agar mixture on top of the solidified base layer.

  • Incubation: Allow the top layer to solidify at room temperature. Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-4 weeks, or until colonies are visible.

  • Staining and Counting: Stain the colonies with a solution like 0.005% crystal violet. Count the number of colonies in each well using a microscope.

Quantitative Real-Time PCR (RT-qPCR) for Notch Target Genes (Hes1, Hey1)

This protocol quantifies the changes in the expression of Notch target genes following inhibitor treatment.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Forward and reverse primers for Hes1, Hey1, and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat cancer cells with Notch inhibitors or vehicle control for a specified time. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target gene (Hes1 or Hey1) and the housekeeping gene, and the qPCR master mix.

  • Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data. The relative expression of the target genes is typically calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Primer Sequences (Example):

  • Human Hes1 Forward: 5'-AGGCGGACATTCTGGAAATG-3'

  • Human Hes1 Reverse: 5'-CGTTCATGCACTCGCTGAAG-3'

  • Human Hey1 Forward: 5'-AATGCCGTTGGCCTCTTG-3'

  • Human Hey1 Reverse: 5'-TCCGAACTCAAGTTTCCACG-3'

  • Human GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

  • Human GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy Testing

PDX models provide a more clinically relevant platform for evaluating the anti-tumor activity of novel compounds.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Fresh patient tumor tissue

  • Surgical tools

  • Cell culture medium

  • Matrigel (optional)

  • Notch inhibitors and vehicle control

Procedure:

  • Tumor Implantation: Obtain fresh tumor tissue from a patient under sterile conditions. Cut the tissue into small fragments (e.g., 2-3 mm³). Surgically implant one or more tumor fragments subcutaneously into the flank of an immunodeficient mouse.

  • Tumor Growth and Passaging: Monitor the mice for tumor growth. Once the tumors reach a certain size (e.g., 1000-1500 mm³), they can be harvested and passaged into new cohorts of mice for expansion.

  • Drug Treatment: Once the tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the Notch inhibitor (e.g., this compound at a specific dosage and schedule) and vehicle control to the respective groups.

  • Tumor Volume Measurement: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume (e.g., Volume = (Length x Width²)/2).

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and Notch pathway components.

This guide provides a foundational comparison of this compound with other Notch inhibitors. The provided data and protocols should serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of targeting the Notch signaling pathway.

References

IMR-1 vs. Gamma-Secretase Inhibitors: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two distinct strategies for targeting the Notch signaling pathway in oncology.

The Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation, is frequently dysregulated in a variety of cancers, making it an attractive target for therapeutic intervention. Two prominent classes of inhibitors targeting this pathway are IMR-1 and gamma-secretase inhibitors (GSIs). While both aim to abrogate Notch-driven tumorigenesis, they employ fundamentally different mechanisms of action, leading to distinct pharmacological profiles. This guide provides a comprehensive comparison of this compound and GSIs, presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms to aid researchers and drug development professionals in this field.

Mechanism of Action: A Tale of Two Inhibition Strategies

The core difference between this compound and gamma-secretase inhibitors lies in their specific molecular targets within the Notch signaling cascade.

Gamma-Secretase Inhibitors (GSIs): GSIs function by targeting the gamma-secretase complex, a multi-protein enzyme responsible for the final proteolytic cleavage of the Notch receptor.[1][2][3] This cleavage event is essential for the release of the Notch intracellular domain (NICD), which then translocates to the nucleus to activate downstream target genes.[2][4] By inhibiting gamma-secretase, GSIs prevent the generation of NICD, thereby blocking Notch signaling at a very upstream point of activation.[2][3] However, gamma-secretase has multiple substrates in addition to Notch receptors, leading to potential off-target effects.[1][5]

This compound (Inhibitor of Mastermind Recruitment-1): In contrast, this compound acts further downstream in the Notch pathway. It is a small molecule inhibitor that specifically disrupts the formation of the Notch transcriptional activation complex.[4][6][7] this compound achieves this by preventing the recruitment of Mastermind-like 1 (Maml1) to the complex formed by NICD and the DNA-binding protein CSL.[4][6] Without Maml1, the transcriptional activation of Notch target genes is effectively blocked.[6] This highly specific mechanism of action suggests a more targeted inhibition of the Notch pathway with potentially fewer off-target effects compared to GSIs.[4][6]

Signaling Pathway Diagrams

To visually represent these distinct mechanisms, the following diagrams were generated using the Graphviz DOT language.

Gamma-Secretase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor Gamma_Secretase Gamma-Secretase Notch_Receptor->Gamma_Secretase Cleavage Site NICD_Precursor Notch Intracellular Domain (NICD) Precursor Gamma_Secretase->NICD_Precursor Cleavage NICD NICD NICD_Precursor->NICD Release CSL CSL NICD->CSL NTC Notch Transcriptional Complex (NTC) CSL->NTC Maml1 Maml1 Maml1->NTC Target_Genes Target Gene Transcription NTC->Target_Genes Activation GSI Gamma-Secretase Inhibitor (GSI) GSI->Gamma_Secretase

Caption: Mechanism of Gamma-Secretase Inhibitors (GSIs).

IMR-1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor Gamma_Secretase Gamma-Secretase Notch_Receptor->Gamma_Secretase Cleavage Site NICD_Precursor Notch Intracellular Domain (NICD) Precursor Gamma_Secretase->NICD_Precursor Cleavage NICD NICD NICD_Precursor->NICD Release CSL CSL NICD->CSL NTC Notch Transcriptional Complex (NTC) CSL->NTC Maml1 Maml1 Maml1->NTC Target_Genes Target Gene Transcription NTC->Target_Genes Activation This compound This compound This compound->NTC Prevents Maml1 recruitment

Caption: Mechanism of this compound.

Preclinical Efficacy: A Head-to-Head Comparison

Both this compound and various GSIs have demonstrated anti-cancer activity in preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.

In Vitro Potency: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

InhibitorCancer Type / Cell LineIC50 (nM)Reference
This compound Notch-dependent cancer cell lines26,000[8]
PF-03084014 (Nirogacestat) T-cell Acute Lymphoblastic Leukemia (HPB-ALL)13.3[9]
PF-03084014 (Nirogacestat) Breast Cancer (HCC1599)100[10]
PF-03084014 (Nirogacestat) Breast Cancer (MDA-MB-231Luc)900[10]
BMS-906024 Notch2-dependent cell line0.29[11]
BMS-906024 Notch3-dependent cell line1.14[11]
LY-411575 Membrane-based assay0.078[12]
LY-411575 Cell-based assay0.082[12]
RO4929097 Cellular Aβ40 processing14[12]
RO4929097 Cellular Notch processing5[12]
DAPT (GSI-IX) Total amyloid-β (Aβ)115[12]
DAPT (GSI-IX) Aβ42200[12]
Semagacestat Aβ4210.9[12]
Semagacestat Notch signaling14.1[12]
MK-0752 Aβ40 in SH-SY5Y cells5[12]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Patient-derived xenograft (PDX) and cell line-derived xenograft models are crucial for evaluating the in vivo anti-tumor activity of drug candidates.

InhibitorCancer ModelDosing RegimenTumor Growth InhibitionReference
This compound Esophageal adenocarcinoma xenograft (OE19)15 mg/kg, i.p.Blocked tumor establishment[4]
PF-03084014 (Nirogacestat) T-ALL xenograft (HPB-ALL)Well-tolerated dosesSignificant antitumor efficacy[9]
MK-0752 (in combination with Docetaxel) Breast cancer tumorgrafts (MC1 and BCM-2147)Escalating dosesEnhanced efficacy of docetaxel[13][14]
Gamma-Secretase Inhibitor Pancreatic cancer mouse model6-13 weeks of ageCompletely blocked cancer progression[15]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells.

Workflow Diagram:

Mammosphere_Formation_Assay_Workflow Start Start Cell_Culture 1. Culture cancer cells as a monolayer Start->Cell_Culture Harvest 2. Harvest and create single-cell suspension Cell_Culture->Harvest Plate 3. Plate cells in ultra-low attachment plates Harvest->Plate Treatment 4. Add this compound or GSI at various concentrations Plate->Treatment Incubate 5. Incubate for 7-10 days to allow mammosphere formation Treatment->Incubate Image 6. Image and count mammospheres Incubate->Image Analyze 7. Analyze mammosphere forming efficiency (MFE) Image->Analyze End End Analyze->End

Caption: Mammosphere Formation Assay Workflow.

Protocol:

  • Cell Preparation: Culture cancer cell lines to 70-80% confluency.[6] Wash cells with PBS and trypsinize to obtain a single-cell suspension.[1][6]

  • Cell Seeding: Count viable cells using a hemocytometer and trypan blue exclusion. Seed cells at a density of 10,000 cells/well in ultra-low attachment 6-well plates containing mammosphere culture medium.[1][16]

  • Treatment: Add this compound or the desired GSI at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for 7-10 days.[3][16]

  • Quantification: After the incubation period, count the number of mammospheres (typically defined as spheres >50 µm in diameter) in each well using a microscope.[6]

  • Analysis: Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

Patient-Derived Xenograft (PDX) Model

PDX models involve the implantation of patient tumor tissue into immunodeficient mice, providing a more clinically relevant model for testing drug efficacy.

Workflow Diagram:

PDX_Model_Workflow Start Start Tumor_Resection 1. Resect tumor tissue from a patient Start->Tumor_Resection Implantation 2. Implant tumor fragments subcutaneously into immunodeficient mice Tumor_Resection->Implantation Tumor_Growth 3. Monitor tumor growth Implantation->Tumor_Growth Treatment_Initiation 4. Once tumors reach a specific volume, randomize mice into treatment groups Tumor_Growth->Treatment_Initiation Treatment 5. Administer this compound, GSI, or vehicle control Treatment_Initiation->Treatment Tumor_Measurement 6. Measure tumor volume regularly Treatment->Tumor_Measurement Analysis 7. Analyze tumor growth inhibition Tumor_Measurement->Analysis End End Analysis->End

Caption: Patient-Derived Xenograft (PDX) Model Workflow.

Protocol:

  • Tumor Engraftment: Obtain fresh tumor tissue from a consenting patient.[2][17] Implant small fragments (approximately 2-3 mm³) of the tumor subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).[17][18]

  • Tumor Growth and Passaging: Monitor mice for tumor growth. Once tumors reach a size of approximately 1000-1500 mm³, they can be excised and passaged into new cohorts of mice for expansion.[17]

  • Drug Efficacy Study: Once tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[19]

  • Treatment Administration: Administer this compound, a GSI, or a vehicle control according to the desired dosing schedule and route of administration (e.g., intraperitoneal, oral gavage).[4]

  • Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: (Length x Width²) / 2.[20]

  • Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

Clinical Landscape and Future Directions

While GSIs have been evaluated in numerous clinical trials for various cancers, their success has been modest, often limited by on-target gastrointestinal toxicity due to the inhibition of Notch signaling in the gut.[21][22] Notable exceptions where GSIs have shown some clinical benefit include desmoid tumors and certain CNS malignancies.[21][22] The clinical development of this compound is at an earlier stage, and published clinical trial data is not yet widely available.

The distinct mechanism of this compound, which offers a more targeted approach to inhibiting Notch signaling, may translate to an improved therapeutic window with reduced toxicity compared to GSIs. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this novel class of Notch inhibitors.

References

Validating IMR-1 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IMR-1's performance in cellular target engagement against other common alternatives. Supported by experimental data, this document outlines key methodologies and visualizes complex biological processes to facilitate a deeper understanding of this compound's mechanism of action.

This compound is a novel small molecule inhibitor of the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and differentiation. Dysregulation of the Notch pathway is implicated in a variety of cancers, making it a key target for therapeutic intervention. This compound functions by disrupting the recruitment of the coactivator Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex on chromatin, thereby attenuating the transcription of Notch target genes.[1] This mechanism offers a distinct advantage over other inhibitors that target different components of the pathway.

This guide will compare this compound primarily with DAPT, a well-characterized γ-secretase inhibitor (GSI) that blocks the cleavage and release of the Notch intracellular domain (NICD), a prerequisite for pathway activation. Other emerging alternatives, such as the stapled peptide SAHM1 and the small molecule RIN-1, which also interfere with the Notch transcriptional complex, will be discussed to provide a broader context for evaluating this compound's efficacy and specificity.

Comparative Analysis of Notch Pathway Inhibitors

To quantitatively assess the efficacy of this compound in comparison to other Notch inhibitors, a summary of their effects on key cellular and molecular events is presented below. The data is compiled from various studies and presented to highlight the differential impact of these compounds on Notch signaling.

Parameter This compound DAPT (γ-Secretase Inhibitor) SAHM1 RIN-1
Mechanism of Action Prevents Maml1 recruitment to the Notch transcriptional complex[1]Inhibits γ-secretase, preventing NICD cleavage and nuclear translocation[1]Mimics the Maml1-binding domain of NICD, acting as a dominant-negative inhibitorModulates Notch signaling, with observed effects on the subcellular localization of the Notch receptor
Effect on Maml1 Recruitment to HES1 Promoter Decreased[1]Decreased[1]Not directly measured, but expected to decreaseNot explicitly reported
Effect on Notch1 Occupancy at HES1 Promoter Unchanged[1]Decreased[1]Not explicitly reportedNot explicitly reported
IC50 for Notch Transcriptional Activation 26 µM[2]Varies by cell line and assayNot typically measured in the same manner as small moleculesNot explicitly reported
Effect on Notch Target Gene Expression (e.g., HES1, HEY1) Dose-dependent decrease[3]Dose-dependent decrease[4]DecreasedModulates expression, can be inhibitory or activating depending on context
Cell Viability IC50 (Notch-dependent cancer cell lines) Varies (e.g., ~10-30 µM in some lines)Varies (e.g., ~5-20 µM in some lines)VariesVaries

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the biological processes and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Notch Receptor Notch Receptor Ligand->Notch Receptor 1. Ligand Binding NICD NICD Notch Receptor->NICD 2. Cleavage (inhibited by DAPT) CSL CSL NICD->CSL 3. Nuclear Translocation Transcriptional Complex Transcriptional Complex CSL->Transcriptional Complex Maml1 Maml1 Maml1->Transcriptional Complex 4. Recruitment (inhibited by this compound) Target Genes (HES1, HEY1) Target Genes (HES1, HEY1) Transcriptional Complex->Target Genes (HES1, HEY1) 5. Transcription This compound This compound This compound->Maml1 DAPT DAPT DAPT->Notch Receptor

Fig. 1: Notch Signaling Pathway and Inhibitor Action

Start Start Cell Culture 1. Culture Notch-dependent cells Start->Cell Culture Treatment 2. Treat with this compound, DAPT, or control Cell Culture->Treatment Cross-linking 3. Cross-link proteins to DNA (Formaldehyde) Treatment->Cross-linking Cell Lysis 4. Lyse cells and isolate chromatin Cross-linking->Cell Lysis Sonication 5. Shear chromatin Cell Lysis->Sonication Immunoprecipitation 6. Immunoprecipitate with anti-Maml1 or anti-Notch1 antibody Sonication->Immunoprecipitation Reverse Cross-linking 7. Reverse cross-links and purify DNA Immunoprecipitation->Reverse Cross-linking qPCR 8. Quantify target gene promoter DNA (e.g., HES1) Reverse Cross-linking->qPCR Analysis 9. Analyze fold enrichment qPCR->Analysis End End Analysis->End Start Start Cell Culture 1. Culture cells Start->Cell Culture Treatment 2. Treat with varying concentrations of inhibitor Cell Culture->Treatment Heating 3. Heat cells to induce protein denaturation Treatment->Heating Lysis 4. Lyse cells and separate soluble/aggregated proteins Heating->Lysis Detection 5. Detect soluble target protein (e.g., Western Blot, ELISA) Lysis->Detection Analysis 6. Generate thermal shift curves and determine Tm shift Detection->Analysis End End Analysis->End

References

Cross-Validation of IMR-1 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Notch inhibitor, IMR-1, against other alternatives, supported by experimental data. We delve into its mechanism of action, performance across different cancer models, and detailed experimental protocols to facilitate reproducible research.

This compound is a novel small molecule inhibitor that targets the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and differentiation that is often dysregulated in cancer. Unlike traditional Notch inhibitors that target the γ-secretase complex, this compound uniquely functions by disrupting the recruitment of the coactivator Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex.[1][2] This specific mechanism of action suggests a potentially different efficacy and toxicity profile compared to other Notch inhibitors.

Mechanism of Action: A Visualized Pathway

This compound's distinct mechanism involves preventing the assembly of the Notch ternary complex (NTC) on chromatin, which is essential for the transcription of Notch target genes. This leads to the suppression of tumor growth in Notch-dependent cancers.[1][2]

IMR-1_Mechanism_of_Action This compound Mechanism of Action cluster_cell Cell Notch_Receptor Notch Receptor NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD 2. Cleavage Ligand Ligand (e.g., Delta/Jagged) Ligand->Notch_Receptor 1. Ligand Binding CSL CSL (DNA-binding protein) NICD->CSL 3. Nuclear Translocation & Binding NTC Notch Ternary Complex (NTC) CSL->NTC Maml1 Maml1 (Coactivator) Maml1->NTC 4. Recruitment Target_Gene Notch Target Genes (e.g., HES1, HEY1) NTC->Target_Gene 5. Transcriptional Activation Transcription Transcription & Tumor Growth Target_Gene->Transcription This compound This compound This compound->NTC Inhibits Recruitment Colony_Formation_Assay_Workflow Colony Formation Assay Workflow Start Start Seed_Cells Seed Cells in 6-well Plates Start->Seed_Cells Add_Treatment Add this compound or Vehicle Seed_Cells->Add_Treatment Incubate Incubate for 10-14 Days Add_Treatment->Incubate Fix_Stain Fix with Methanol & Stain with Crystal Violet Incubate->Fix_Stain Count_Colonies Count Colonies Fix_Stain->Count_Colonies End End Count_Colonies->End ChIP_Assay_Workflow Chromatin Immunoprecipitation (ChIP) Assay Workflow Start Start Crosslink Cross-link Proteins to DNA Start->Crosslink Lyse_Shear Cell Lysis & Chromatin Shearing Crosslink->Lyse_Shear Immunoprecipitate Immunoprecipitate with Specific Antibody Lyse_Shear->Immunoprecipitate Wash Wash to Remove Non-specific Binding Immunoprecipitate->Wash Elute_Reverse Elute & Reverse Cross-links Wash->Elute_Reverse Purify_DNA Purify DNA Elute_Reverse->Purify_DNA Analyze Analyze by qPCR Purify_DNA->Analyze End End Analyze->End PDX_Model_Workflow Patient-Derived Xenograft (PDX) Model Workflow Start Start Implant_Tumor Implant Patient-Derived Tumor Start->Implant_Tumor Tumor_Growth Allow Tumor Growth Implant_Tumor->Tumor_Growth Randomize_Treat Randomize and Treat Mice Tumor_Growth->Randomize_Treat Measure_Tumors Measure Tumor Volume Randomize_Treat->Measure_Tumors Endpoint_Analysis Endpoint Analysis Measure_Tumors->Endpoint_Analysis End End Endpoint_Analysis->End

References

IMR-1 in Patient-Derived Xenografts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, the Notch signaling pathway presents a compelling target due to its critical role in tumor initiation, progression, and resistance. This guide provides a comparative analysis of IMR-1, a novel inhibitor of the Notch transcriptional activation complex, against other Notch pathway inhibitors, with a focus on its performance in patient-derived xenograft (PDX) models. This guide is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Novel Approach to Notch Inhibition

This compound is a small molecule inhibitor that functions by disrupting the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex.[1] This mechanism is distinct from gamma-secretase inhibitors (GSIs), such as DAPT, which block the cleavage and release of the Notch intracellular domain (NICD). By targeting a downstream step in the signaling cascade, this compound offers a potentially more specific and less toxic approach to Notch inhibition.

Another key comparator is CB-103, which, similar to this compound, targets the Notch transcriptional activation complex, providing a valuable benchmark for evaluating this compound's efficacy.

In Vitro Efficacy: Head-to-Head Comparison

A direct comparison of this compound and CB-103 in dedifferentiated liposarcoma (DDLPS) cell lines reveals their relative potencies. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their effectiveness in inhibiting cell growth.

Cell LineThis compound IC50 (µM)CB-103 IC50 (µM)
LPS246 (Human DDLPS)12.55.8
mLPS1 (Murine DDLPS)18.27.3

Data sourced from a 2023 study on Notch signaling in dedifferentiated liposarcoma.

These data indicate that while both compounds are effective in the micromolar range, CB-103 demonstrates a lower IC50, suggesting higher potency in these specific cell lines.

Performance in Patient-Derived Xenografts

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a more clinically relevant preclinical model compared to traditional cell line-derived xenografts.

This compound in Esophageal Adenocarcinoma PDX

In two independent patient-derived esophageal adenocarcinoma xenograft models, this compound demonstrated significant tumor growth inhibition.[1] When tumors reached a volume of 200 mm³, mice were treated daily with 15 mg/kg of this compound via intraperitoneal (i.p.) injection. This treatment regimen resulted in a significant reduction in tumor growth, comparable to the effects observed with the GSI DAPT.[1] Furthermore, this compound treatment led to a dramatic decrease in the expression of Notch target genes, including Hes1, HeyL, and Notch3, confirming its on-target activity in vivo.[1]

CB-103 in T-ALL and Breast Cancer PDX

CB-103 has also shown efficacy in various PDX models. In a T-cell acute lymphoblastic leukemia (T-ALL) PDX model, CB-103 treatment prolonged the survival of mice.[2] In breast cancer PDX models, CB-103 has been evaluated in combination with other therapies. For instance, in an estrogen receptor-positive (ER+) breast cancer PDX with a wild-type ESR1 gene, CB-103 (40 mg/kg, daily for 5 days a week) showed activity similar to fulvestrant.[3] In a different ER+ model with an ESR1 mutation, the combination of CB-103 (60 mg/kg, daily for 5 days a week) and fulvestrant resulted in significant tumor regression.[3]

While a direct head-to-head comparison of this compound and CB-103 in the same PDX model is not publicly available, the existing data highlights the potential of both compounds in relevant preclinical settings.

Experimental Protocols

Esophageal Adenocarcinoma PDX Model (this compound)
  • Animal Model: NOD scid gamma (NSG) mice.

  • Tumor Implantation: Patient-derived esophageal adenocarcinoma tissue implanted subcutaneously.

  • Treatment Initiation: Treatment began when tumors reached an average volume of 200 mm³.

  • Drug Administration: this compound administered daily at 15 mg/kg via intraperitoneal (i.p.) injection. A control group received the vehicle (DMSO).

  • Efficacy Assessment: Tumor volume was measured regularly. At the end of the study, tumors were harvested for analysis of Notch target gene expression by RT-qPCR.[1]

Breast Cancer PDX Model (CB-103)
  • Animal Model: Athymic nude female mice.

  • Tumor Implantation: Subcutaneous or orthotopic implantation of patient-derived breast cancer tissue.

  • Drug Administration: CB-103 administered orally (p.o.) at doses ranging from 40-60 mg/kg, typically 5 days a week. Often used in combination with other agents like fulvestrant or paclitaxel.

  • Efficacy Assessment: Tumor volume was measured regularly to assess tumor growth inhibition and potential regression.[3]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Notch_Signaling_Pathway cluster_nucleus Nucleus Ligand Notch Ligand (e.g., Delta, Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor Binding S2_Cleavage S2 Cleavage (ADAM Protease) NotchReceptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-Secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Release CSL CSL NICD->CSL Translocates to Nucleus and binds to Nucleus Nucleus MAML MAML1 CSL->MAML Recruits Transcription Target Gene Transcription (e.g., HES1, HEY1) MAML->Transcription Activates IMR1 This compound / CB-103 IMR1->MAML Inhibits Recruitment GSI GSI (e.g., DAPT) GSI->S3_Cleavage Inhibits PDX_Workflow PatientTumor Patient Tumor Tissue Implantation Subcutaneous Implantation into Immunodeficient Mice PatientTumor->Implantation PDX_Establishment PDX Model Establishment (Tumor Growth to ~200mm³) Implantation->PDX_Establishment Randomization Randomization of Mice into Treatment Groups PDX_Establishment->Randomization Treatment Treatment Initiation Randomization->Treatment Control Vehicle Control Treatment->Control IMR1_CB103 This compound or CB-103 Treatment->IMR1_CB103 Monitoring Tumor Volume Monitoring Control->Monitoring IMR1_CB103->Monitoring Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Target Gene Expression Monitoring->Endpoint

References

A Head-to-Head Comparison of IMR-1 and Crenigacestat in Notch Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Two notable inhibitors targeting this pathway are IMR-1 and crenigacestat (LY3039478). While both aim to suppress Notch signaling, they employ distinct mechanisms of action, leading to different preclinical and clinical profiles. This guide provides an objective, data-driven comparison of these two compounds to inform research and drug development decisions.

Mechanism of Action: A Tale of Two Inhibition Strategies

This compound and crenigacestat both function as inhibitors of the Notch signaling pathway, but they target different key steps in the activation cascade.

This compound is a novel, first-in-class small molecule that directly targets the intracellular Notch transcriptional activation complex .[1] Specifically, it prevents the recruitment of the coactivator Mastermind-like 1 (MAML1) to the complex formed by the Notch intracellular domain (NICD) and the DNA-binding protein CSL.[1] This disruption prevents the transcription of downstream Notch target genes.[1]

Crenigacestat , on the other hand, is a potent, orally available gamma-secretase inhibitor (GSI) . Gamma-secretase is an enzyme essential for the final proteolytic cleavage of the Notch receptor, which releases the NICD. By inhibiting this enzyme, crenigacestat blocks the generation of NICD, thereby preventing its translocation to the nucleus and the subsequent activation of Notch target genes.

Signaling Pathway Overview

The differing mechanisms of this compound and crenigacestat are best visualized through their points of intervention in the Notch signaling pathway.

Notch Signaling Pathway Inhibition Figure 1. Mechanism of Action of this compound and Crenigacestat Ligand Ligand (e.g., Delta/Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor binds S2_cleavage S2 Cleavage (ADAM Protease) NotchReceptor->S2_cleavage GammaSecretase Gamma-Secretase Complex S2_cleavage->GammaSecretase NICD_release NICD Release GammaSecretase->NICD_release NICD_translocation NICD Translocation to Nucleus NICD_release->NICD_translocation CSL CSL NICD_translocation->CSL NTC Notch Ternary Complex (NICD-CSL-MAML1) NICD_translocation->NTC forms complex with CSL->NTC MAML1 MAML1 MAML1->NTC TargetGenes Target Gene Transcription (e.g., HES1, HEY1) NTC->TargetGenes activates Crenigacestat Crenigacestat Crenigacestat->GammaSecretase inhibits IMR1 This compound IMR1->NTC inhibits formation

Caption: Differential inhibition of the Notch signaling pathway by crenigacestat and this compound.

Preclinical Performance: A Head-to-Head Look

Direct comparative studies and individual preclinical data reveal significant differences in the efficacy and potency of this compound and crenigacestat.

ParameterThis compoundCrenigacestat (LY3039478)
Target Notch Ternary Complex (NTC) FormationGamma-Secretase
IC50 26 µM (in a Notch transcriptional activation assay)~1 nM (in most tumor cell lines tested)
In Vitro Efficacy Dose-dependent reduction in colony formation in Notch-dependent cell lines (e.g., 786-0, OE33).[1] No effect on Notch target gene expression or cell growth in a T-ALL cell line at doses up to 10 µM.Potent inhibition of Notch signaling. Active in a T-ALL cell line where this compound was ineffective.
In Vivo Efficacy Significantly abrogated the growth of patient-derived tumor xenografts.[1]Showed antitumor activity in various xenograft models.
Effect on Target Genes Attenuated Notch target gene transcription (e.g., Hes-1, Hey-L).[1]Decreases expression of Notch-regulated genes.

Clinical Development and Performance: Crenigacestat in Focus

To date, only crenigacestat has advanced to clinical trials. Multiple Phase 1 studies have evaluated its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.

Study IdentifierPopulationDoseKey Findings
NCT02836600[2][3]Japanese patients with advanced solid tumors25 mg and 50 mg, three times a week (TIW)Tolerated at both doses. Recommended Phase 2 dose of 50 mg TIW. Limited clinical activity with no complete or partial responses. One patient with a desmoid tumor had stable disease with tumor shrinkage of 22.4%.[2][3] Most common treatment-related adverse events were diarrhea, malaise, and vomiting.[3]
Phase 1b (NCT02784795)[4]Advanced or metastatic solid tumorsIn combination with other anticancer agentsPoorly tolerated in combination, leading to disappointing clinical activity.[4]
Phase 1b (I6F-MC-JJCD)[5]Advanced or metastatic solid tumorsIn combination with gemcitabine and cisplatin/carboplatinPoorly tolerated with disappointing clinical activity.[5] Disease control rates were 62.5% and 60.0% in the two combination arms.[5]
Phase 1 Expansion Cohort[6]Adenoid Cystic Carcinoma (ACC)Recommended Phase 2 DoseManageable toxicity but limited clinical activity in heavily pretreated patients, with no confirmed responses.[6] Disease control rate was 73%.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and crenigacestat.

This compound: Notch Ternary Complex (NTC) Assembly Assay

This in vitro assay quantitatively measures the formation of the NTC on a DNA template.

NTC Assembly Assay Workflow Figure 2. Workflow for the Notch Ternary Complex Assembly Assay Biotinylated_DNA Biotinylated DNA oligo (containing CSL binding site) Incubation1 Incubate DNA with beads Biotinylated_DNA->Incubation1 Streptavidin_Beads Streptavidin-coated magnetic beads Streptavidin_Beads->Incubation1 Wash1 Wash to remove unbound DNA Incubation1->Wash1 Recombinant_Proteins Add recombinant NICD, CSL, and Flag-tagged MAML1 Wash1->Recombinant_Proteins IMR1_Addition Add this compound or vehicle (DMSO) Recombinant_Proteins->IMR1_Addition Incubation2 Incubate to allow NTC formation IMR1_Addition->Incubation2 Wash2 Wash to remove unbound proteins Incubation2->Wash2 Elution Elute bound proteins Wash2->Elution Western_Blot Western Blot with anti-Flag antibody Elution->Western_Blot Quantification Quantify MAML1 binding Western_Blot->Quantification

Caption: A schematic of the experimental workflow for the NTC assembly assay.

Protocol:

  • A biotinylated DNA oligonucleotide containing a CSL binding site is immobilized on streptavidin-coated magnetic beads.

  • Recombinant NICD, CSL, and Flag-tagged MAML1 proteins are incubated with the DNA-bound beads in the presence of either this compound or a vehicle control (DMSO).

  • The beads are washed to remove unbound proteins.

  • The bound protein complexes are eluted and subjected to SDS-PAGE and Western blotting.

  • The amount of MAML1 recruited to the complex is quantified by detecting the Flag epitope.

Crenigacestat: Cell Viability/Proliferation Assays

Standard colorimetric assays such as MTT or CellTiter-Glo® are used to assess the effect of crenigacestat on cell viability and proliferation.

Protocol (MTT Assay Example):

  • Tumor cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of crenigacestat or a vehicle control.

  • After a specified incubation period (e.g., 72 hours), an MTT reagent is added to each well.

  • Viable cells with active metabolism convert the MTT into a purple formazan product.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of ~570 nm. The intensity of the color is proportional to the number of viable cells.

Patient-Derived Xenograft (PDX) Models

PDX models are used to evaluate the in vivo efficacy of both this compound and crenigacestat.

PDX Model Workflow Figure 3. General Workflow for Patient-Derived Xenograft Studies Patient_Tumor Patient Tumor Tissue Implantation Implant tumor fragments subcutaneously into immunocompromised mice (e.g., NSG) Patient_Tumor->Implantation Tumor_Growth Monitor tumor growth Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups when tumors reach a specific size Tumor_Growth->Randomization Treatment Administer this compound, crenigacestat, or vehicle control Randomization->Treatment Monitoring Measure tumor volume and body weight regularly Treatment->Monitoring Endpoint Euthanize mice at study endpoint (e.g., tumor size limit, time) Monitoring->Endpoint Analysis Excise tumors for analysis (e.g., weight, histology, gene expression) Endpoint->Analysis

Caption: A generalized workflow for assessing in vivo efficacy using PDX models.

Protocol:

  • Fresh tumor tissue from a patient is surgically implanted into immunocompromised mice (e.g., NOD-scid gamma mice).

  • Once the tumors are established and reach a predetermined size, the mice are randomized into treatment and control groups.

  • The treatment group receives the investigational drug (this compound or crenigacestat) via a specified route (e.g., intraperitoneal injection for this compound, oral gavage for crenigacestat) and schedule. The control group receives a vehicle.

  • Tumor volume and mouse body weight are measured regularly throughout the study.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as histology or gene expression studies, to assess the drug's effect on the tumor microenvironment.

Summary and Future Directions

This compound and crenigacestat represent two distinct approaches to targeting the Notch signaling pathway.

  • This compound , with its unique mechanism of targeting the NTC, offers a novel therapeutic strategy. However, its lower potency compared to crenigacestat and the lack of clinical data present challenges for its further development. The preclinical finding that it was inactive in a T-ALL cell line where a GSI was effective suggests that its therapeutic window and range of susceptible cancers may differ from GSIs.

  • Crenigacestat is a potent GSI that has undergone Phase 1 clinical evaluation. While it has shown a manageable safety profile, its clinical activity as a monotherapy and in combination has been limited in the populations studied so far.[2][4][5][6] The modest responses highlight the complexities of targeting the Notch pathway in a broad patient population and may suggest the need for better patient selection strategies, potentially through biomarker identification.

For researchers, the differential activities of these two compounds underscore the importance of understanding the specific context of Notch pathway addiction in different cancers. For drug developers, the clinical experience with crenigacestat provides valuable lessons on the challenges of targeting a pathway with such a critical role in normal tissue homeostasis, particularly concerning on-target toxicities. Future research could explore the potential of this compound in specific cancer subtypes that are resistant to GSIs or where a more targeted downstream inhibition of the pathway might be advantageous. For crenigacestat and other GSIs, identifying predictive biomarkers and rational combination strategies will be key to unlocking their therapeutic potential.

References

Independent Validation of IMR-1 Anti-Tumor Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor effects of IMR-1, a novel small molecule inhibitor of the Notch signaling pathway, with other relevant anti-cancer agents. The information is supported by experimental data from preclinical studies to aid in the evaluation of this compound as a potential therapeutic candidate.

Mechanism of Action: Targeting the Notch Transcriptional Activation Complex

This compound exerts its anti-tumor effects by specifically disrupting the formation of the Notch transcriptional activation complex.[1][2] Unlike gamma-secretase inhibitors (GSIs) that prevent the cleavage and release of the Notch intracellular domain (NICD), this compound acts downstream by inhibiting the recruitment of the coactivator Mastermind-like 1 (MAML1) to the complex formed by NICD and the DNA-binding protein CSL.[1][2] This disruption prevents the transcription of Notch target genes, such as HES1 and HEYL, which are crucial for cancer cell proliferation, survival, and maintenance of a stem-like state in various malignancies.[3]

dot

IMR1_Mechanism_of_Action cluster_Sending_Cell Signal Sending Cell cluster_Receiving_Cell Signal Receiving Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Ligand Delta/Jagged Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor 1. Ligand Binding GSI_target γ-Secretase Notch_Receptor->GSI_target 2. S2 Cleavage NICD NICD GSI_target->NICD 3. S3 Cleavage (NICD Release) CSL CSL NICD->CSL 4. Nuclear Translocation & CSL Binding NTC Notch Transcriptional Complex MAML1 MAML1 MAML1->NTC 5. MAML1 Recruitment Target_Genes Target Gene Transcription (HES1, HEYL) NTC->Target_Genes 6. Transcriptional Activation Proliferation Tumor Proliferation & Survival Target_Genes->Proliferation IMR1 This compound IMR1->MAML1 Inhibits Recruitment GSI GSI (e.g., DAPT) GSI->GSI_target Inhibits Cleavage

Caption: Mechanism of this compound action on the Notch signaling pathway.

Comparative Anti-Tumor Efficacy: this compound vs. DAPT

In vivo studies using patient-derived xenograft (PDX) models of esophageal adenocarcinoma have demonstrated the anti-tumor efficacy of this compound. A direct comparison with the gamma-secretase inhibitor (GSI) DAPT provides valuable insights into its relative potency.

In Vivo Tumor Growth Inhibition
Treatment GroupDosageTumor Volume Reduction vs. Vehicle (Day 24)Reference
This compound 15 mg/kgSignificant reduction[3]
DAPT (GSI) 20 mg/kgSignificant reduction[4][5][6]
Vehicle (DMSO) -Baseline[3]

Note: The referenced study demonstrated a dramatic inhibition of tumor growth with this compound, comparable to the effects observed with DAPT in similar models.

Downregulation of Notch Target Genes in PDX Tumors
Treatment GroupHES1 ExpressionHEYL ExpressionReference
This compound Significantly ReducedSignificantly Reduced[3]
DAPT (GSI) Significantly ReducedSignificantly Reduced[3]
Vehicle (DMSO) BaselineBaseline[3]

In Vitro Anti-Proliferative Effects of this compound

This compound has been shown to inhibit the proliferation of Notch-dependent cancer cell lines in a dose-dependent manner, as measured by colony formation assays.

Cell LineThis compound Concentration (µM)Inhibition of Colony FormationReference
786-0 (Renal Cancer)10Partial Inhibition[2]
25Significant Inhibition[2]
OE33 (Esophageal Adenocarcinoma)10Partial Inhibition[2]
25Significant Inhibition[2]

Experimental Protocols

Patient-Derived Xenograft (PDX) Model of Esophageal Adenocarcinoma

dot

PDX_Workflow Patient_Tumor Patient Tumor (Esophageal Adenocarcinoma) Implantation Subcutaneous Implantation into Immunocompromised Mice Patient_Tumor->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Treatment Initiation (this compound, DAPT, or Vehicle) Tumor_Growth->Treatment Measurement Tumor Volume Measurement (e.g., Caliper Measurements) Treatment->Measurement Endpoint Endpoint Analysis (e.g., Gene Expression) Measurement->Endpoint

Caption: Workflow for the patient-derived xenograft (PDX) model.

Methodology:

  • Tumor Acquisition: Fresh tumor tissue is obtained from patients with esophageal adenocarcinoma with appropriate consent.[7][8][9]

  • Implantation: A small fragment of the tumor tissue (approximately 20-30 mm³) is subcutaneously implanted into the flank of an immunocompromised mouse (e.g., NOD/SCID).[7]

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements. Tumor volume is calculated using the formula: (length x width²) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.

  • Drug Administration: this compound (15 mg/kg), DAPT (20 mg/kg), or vehicle (DMSO) is administered intraperitoneally daily for the duration of the study (e.g., 24 days).[3]

  • Endpoint Analysis: At the end of the treatment period, tumors are excised, and a portion is snap-frozen for subsequent molecular analysis, such as RT-qPCR for Notch target gene expression.

Colony Formation Assay

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., 786-0, OE33) are seeded in 6-well plates at a low density (e.g., 500 cells/well).[10]

  • Treatment: The following day, cells are treated with varying concentrations of this compound (e.g., 10 µM, 25 µM) or vehicle (DMSO).[2]

  • Incubation: Cells are incubated for a period of 10-14 days to allow for colony formation. The medium with the respective treatment is refreshed every 3-4 days.

  • Staining and Quantification: Colonies are fixed with methanol and stained with crystal violet. The number of colonies (typically defined as a cluster of >50 cells) is counted manually or using imaging software.[11][12]

Conclusion

The available preclinical data indicate that this compound is a potent and specific inhibitor of the Notch signaling pathway with significant anti-tumor activity in vitro and in vivo. Its mechanism of action, which targets the assembly of the transcriptional activation complex, is distinct from that of GSIs. The in vivo efficacy of this compound in patient-derived xenograft models is comparable to that of the GSI DAPT, demonstrating its potential as a therapeutic agent for Notch-dependent cancers. Further independent validation and comparative studies against a broader range of anti-cancer drugs are warranted to fully elucidate the therapeutic potential of this compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of IMR-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for IMR-1, a small molecule inhibitor of Notch transcriptional activation.[1][2] Adherence to these protocols is critical for maintaining laboratory safety and regulatory compliance.

This compound Chemical and Safety Data

PropertyValueSource
Synonyms 2-[2-Methoxy-4-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid ethyl ester[1]
Molecular Formula C15H15NO5S2[1]
Molecular Weight 353.4 g/mol [1]
Form Solid powder[1]
Solubility Soluble in DMSO (up to 45 mg/ml), Ethanol (up to 9 mg/ml with warming)[1]
Storage Store desiccated at -20°C for up to 1 year. Solutions can be stored at -20°C for up to 1 month.[1]
Usage For research use only. Not for medical, veterinary, diagnostic, therapeutic, or cosmetic procedures. Not for human or animal consumption.[1]

Experimental Protocols: this compound Disposal Procedures

The following protocols outline the necessary steps for the safe disposal of this compound in both solid and solution forms. These are general guidelines; always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

1. Waste Identification and Segregation:

  • Solid this compound Waste: This includes expired or unused pure this compound powder, as well as grossly contaminated personal protective equipment (PPE) such as gloves and weigh boats.

  • Liquid this compound Waste: This category includes solutions of this compound, typically in solvents like DMSO or ethanol.[1] It also encompasses contaminated labware that cannot be effectively decontaminated.

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.

2. Solid this compound Disposal Protocol:

  • Container Selection: Use a designated, leak-proof, and clearly labeled solid chemical waste container. The container must be compatible with the chemical properties of this compound.

  • Packaging:

    • Ensure the original container of solid this compound is securely sealed.

    • Place the sealed original container into the designated solid chemical waste container.

    • Contaminated items such as weigh boats and gloves should be double-bagged in clear plastic bags before being placed in the solid waste container.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: 2-[2-Methoxy-4-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid ethyl ester

    • The CAS Number: 310456-65-6[1]

    • The concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.

  • Storage: Store the waste container in a designated, secure area within the laboratory, away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's EHS department.

3. Liquid this compound Disposal Protocol:

  • Container Selection: Use a designated, leak-proof, and shatter-resistant liquid chemical waste container. Ensure the container is compatible with the solvent used (e.g., a high-density polyethylene container for DMSO or ethanol solutions).

  • Collection:

    • Carefully pour the this compound solution into the liquid waste container using a funnel to prevent spills.

    • Do not mix incompatible waste streams. Dedicate a container specifically for halogenated or non-halogenated solvents containing this compound, as per your institution's guidelines.

  • Labeling: Label the liquid waste container with a hazardous waste tag detailing:

    • All chemical constituents by their full name (e.g., this compound, Dimethyl sulfoxide).

    • The percentage of each component.

    • The total volume.

    • The date of accumulation.

    • The principal investigator's name and laboratory information.

  • Storage: Keep the liquid waste container securely capped and stored in a secondary containment bin within a designated waste accumulation area.

  • Pickup: Schedule a waste pickup with your institution's EHS department once the container is nearing its fill capacity (typically 80-90% full).

Visualizing the this compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

IMR1_Disposal_Workflow cluster_start Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal Steps start This compound Waste (Solid or Liquid) assess Identify Waste Type start->assess solid_container Select Solid Chemical Waste Container assess->solid_container Solid liquid_container Select Liquid Chemical Waste Container assess->liquid_container Liquid solid_package Package Securely & Double-Bag Contaminated PPE solid_container->solid_package solid_label Label with Chemical Name, CAS#, Date, and PI Info solid_package->solid_label storage Store in Designated Secure Area solid_label->storage liquid_collect Collect in Segregated Solvent Waste Stream liquid_container->liquid_collect liquid_label Label with All Constituents, Percentages, and PI Info liquid_collect->liquid_label liquid_label->storage pickup Arrange Pickup with Institutional EHS storage->pickup

Caption: Workflow for the safe disposal of solid and liquid this compound waste.

By following these procedures and consulting with your local EHS experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IMR-1
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
IMR-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.